molecular formula C8H20ClN B1360199 2-Ethylhexylamine hydrochloride CAS No. 26392-49-4

2-Ethylhexylamine hydrochloride

Cat. No.: B1360199
CAS No.: 26392-49-4
M. Wt: 165.7 g/mol
InChI Key: JNWRGTDFPPYRAD-UHFFFAOYSA-N
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Description

2-Ethylhexylamine hydrochloride is a useful research compound. Its molecular formula is C8H20ClN and its molecular weight is 165.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethylhexan-1-amine;hydrochloride
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InChI

InChI=1S/C8H19N.ClH/c1-3-5-6-8(4-2)7-9;/h8H,3-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWRGTDFPPYRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10885345
Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
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Molecular Weight

165.70 g/mol
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CAS No.

26392-49-4
Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
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Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
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Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
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Record name 1-Hexanamine, 2-ethyl-, hydrochloride (1:1)
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Record name (2-ethylhexyl)ammonium chloride
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Ethylhexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of 2-Ethylhexylamine hydrochloride, a primary amine salt with applications as a chemical intermediate. This document collates available data on its chemical structure, physicochemical properties, synthesis, and spectral information to support research and development activities.

Chemical Structure and Identification

This compound is the salt formed from the neutralization of the primary amine, 2-Ethylhexylamine, with hydrochloric acid.

IUPAC Name: 2-ethyl-1-hexanamine hydrochloride

Synonyms: 2-Ethylhexylammonium chloride, 1-Hexanamine, 2-ethyl-, hydrochloride

CAS Number: 26392-49-4

Molecular Formula: C₈H₂₀ClN

Molecular Weight: 165.70 g/mol

The chemical structure of the cation, 2-ethylhexylammonium, is characterized by a hexane backbone with an ethyl group at the second carbon and an aminium group at the first carbon.

Caption: Chemical structure of the 2-ethylhexylammonium cation with the chloride counter-ion.

Physicochemical and Toxicological Data

A summary of the available quantitative data for 2-Ethylhexylamine and its hydrochloride salt is presented below. Data for the hydrochloride salt is limited in the public domain.

Property2-EthylhexylamineThis compound
Physical State LiquidSolid (presumed)
Appearance Colorless liquid with a fish-like odor[1][2]-
Melting Point -76 °CNot available
Boiling Point 169 °CNot available
Density 0.789 g/mL at 25 °CNot available
Solubility in Water 2.5 g/L at 20 °C[3]Soluble (presumed)
Solubility in Organic Solvents Miscible with most organic solventsSoluble in polar solvents
Vapor Pressure 1.2 mmHg at 20 °CNot available
Flash Point 50 °CNot available
LD₅₀ (Oral, Rat) 550 mg/kgNot available

Experimental Protocols

Synthesis of 2-Ethylhexylamine

A common method for the synthesis of 2-Ethylhexylamine is the reductive amination of 2-ethylhexanal or the reduction of 2-ethylhexanenitrile. A representative protocol for the reduction of 2-ethylhexanenitrile is described below.[4]

Reaction:

Materials:

  • 2-Ethylhexanenitrile

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, a solution of 2-ethylhexanenitrile in ethanol is prepared.

  • A catalytic amount of Raney Nickel is added to the solution.

  • The autoclave is sealed and purged with nitrogen gas to remove any air.

  • The vessel is then pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is heated and stirred for a specified time until the reaction is complete, which can be monitored by techniques such as gas chromatography.

  • After cooling and venting the autoclave, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting crude 2-Ethylhexylamine can be purified by distillation.

Preparation of this compound

The hydrochloride salt is prepared by the acid-base reaction of 2-Ethylhexylamine with hydrochloric acid.

Reaction:

Materials:

  • 2-Ethylhexylamine

  • Concentrated Hydrochloric Acid

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

Procedure:

  • 2-Ethylhexylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether, in a flask.

  • The solution is cooled in an ice bath.

  • Concentrated hydrochloric acid is added dropwise to the stirred solution.

  • The hydrochloride salt will precipitate out of the solution as a white solid.

  • The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

synthesis_workflow Synthesis Workflow of this compound cluster_synthesis Synthesis of 2-Ethylhexylamine cluster_salt_formation Salt Formation A 2-Ethylhexanenitrile B Reduction A->B Raney Ni, H₂ C 2-Ethylhexylamine B->C D 2-Ethylhexylamine E Acid-Base Reaction D->E HCl F This compound E->F

Caption: A simplified workflow for the synthesis of 2-Ethylhexylamine and its subsequent conversion to the hydrochloride salt.

Spectral Data

  • ¹H NMR: The proton signals of the 2-ethylhexyl group are expected. The protons on the α-carbon to the nitrogen and the N-H protons will show a significant downfield shift upon protonation.

  • ¹³C NMR: The carbon signals of the 2-ethylhexyl group will be present. The α-carbon to the nitrogen will experience a downfield shift due to the electron-withdrawing effect of the ammonium group.

  • IR Spectroscopy: The characteristic N-H stretching vibrations of a primary amine (around 3300-3500 cm⁻¹) will be replaced by the broader N⁺-H stretching bands of the ammonium salt, typically in the range of 2400-3200 cm⁻¹.

Applications and Research Interest

2-Ethylhexylamine and its derivatives are utilized as intermediates in the synthesis of various products, including:

  • Corrosion inhibitors: The amine group can adsorb onto metal surfaces, forming a protective layer.

  • Surfactants and emulsifiers: The combination of a hydrophobic alkyl chain and a hydrophilic amine group imparts surface-active properties.

  • Pharmaceuticals and agrochemicals: It can serve as a building block for more complex active molecules.[4]

The hydrochloride salt form is often preferred for its increased water solubility and stability, making it easier to handle and formulate in aqueous systems.

Safety and Handling

2-Ethylhexylamine is a corrosive and flammable liquid that can cause severe skin and eye irritation.[1] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. The hydrochloride salt is expected to be a skin and eye irritant, and appropriate safety precautions should be taken. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylhexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexylamine hydrochloride (CAS RN: 26392-49-4) is the salt form of the primary aliphatic amine, 2-ethylhexylamine.[1] The conversion of the free base into its hydrochloride salt is a common strategy in pharmaceutical and chemical development to modify the compound's physicochemical properties, such as solubility and stability. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows to aid in research and development.

Physicochemical Properties

The conversion of 2-ethylhexylamine to its hydrochloride salt significantly alters its physical and chemical properties. While extensive data on the free base is available, specific experimental values for the hydrochloride salt are less common. The following table summarizes the available data for this compound and its parent amine for comparison.

PropertyThis compound2-Ethylhexylamine (Free Base)
Synonyms 1-Amino-2-ethylhexane Hydrochloride, Octylamine Hydrochloride[1][2]1-Amino-2-ethylhexane, Isooctylamine[3]
CAS Number 26392-49-4[1][2]104-75-6[4][5]
Molecular Formula C₈H₁₉N·HCl[1]C₈H₁₉N[4][5]
Molecular Weight 165.71 g/mol [1]129.25 g/mol [5]
Physical State (at 20°C) Solid, White to Almost white wax[2]Liquid[6]
Melting Point Not explicitly defined, reported as a solid/wax.-76 °C to < -70 °C[6][7]
Boiling Point Not applicable (decomposes)166-169 °C[3][7]
Solubility in Water "very faint turbidity" reported, suggesting slight solubility.[2]1.6 - 2.5 g/L (at 20°C)[8][9]
pKa (of the conjugate acid) Not directly measured, but expected to be that of the parent amine.A pH of 11.5 has been reported for a solution of the free base, suggesting a pKa for the conjugate acid in the range of 10.5-11.5.[10]
Appearance White to Almost white wax[2]Colorless liquid with an ammonia-like odor.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate characterization of chemical compounds. The following sections outline methodologies for determining key physicochemical properties of this compound.

Synthesis of this compound

The synthesis of an amine hydrochloride is typically a straightforward acid-base reaction.

Objective: To prepare this compound from 2-Ethylhexylamine and hydrochloric acid.

Materials:

  • 2-Ethylhexylamine

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or gaseous HCl)

  • Anhydrous diethyl ether (or other suitable non-polar, aprotic solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Dissolve a known quantity of 2-Ethylhexylamine in a suitable volume of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of hydrochloric acid (as a solution or gas) to the stirred amine solution.

  • A precipitate of this compound should form immediately.

  • Continue stirring in the ice bath for 30-60 minutes after the addition is complete to ensure full precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product in a vacuum oven or desiccator to a constant weight.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Objective: To determine the melting point range of solid this compound.

Materials:

  • Dried this compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)[11]

  • Spatula

Procedure:

  • Ensure the this compound sample is completely dry.

  • Finely powder a small amount of the sample.

  • Load a capillary tube by pressing the open end into the powdered sample, trapping a small amount of material.[12]

  • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[12]

  • Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

  • Heat the block rapidly to a temperature approximately 20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

  • Record the temperature at which the last solid crystal disappears (the completion of melting).

  • The recorded values constitute the melting range of the sample. For pure compounds, this range is typically narrow (0.5-1°C).[11]

Aqueous Solubility Determination

Determining the solubility of a salt is fundamental to understanding its behavior in aqueous environments.

Objective: To quantitatively determine the solubility of this compound in water.

Materials:

  • This compound

  • Distilled or deionized water

  • Vials or flasks with secure caps

  • Analytical balance

  • Shaker or orbital incubator set to a constant temperature

  • Centrifuge

  • Filtration device (e.g., syringe filter with a 0.45 µm membrane)

  • Analytical method for quantification (e.g., HPLC, GC, or titration)

Procedure:

  • Add an excess amount of this compound to a known volume of water in a sealed vial. This ensures that a saturated solution is formed with excess solid present.[13][14]

  • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).[14]

  • After equilibration, allow the solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the sample.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are disturbed.

  • Filter the withdrawn aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantify the concentration of the dissolved this compound in the filtered aliquot using a pre-validated analytical method.

  • The resulting concentration is the aqueous solubility of the compound at the specified temperature.

Visualizations

Logical Relationship of 2-Ethylhexylamine and its Hydrochloride Salt

G A 2-Ethylhexylamine (Free Base) C8H19N Liquid, Poorly water-soluble B This compound C8H19N·HCl Solid, More water-soluble A->B + HCl (Protonation) B->A - HCl (Deprotonation / Base) G cluster_start Reactants cluster_reaction Reaction cluster_workup Workup & Isolation 2-EHA 2-Ethylhexylamine Dissolve Dissolve 2-EHA in Ether 2-EHA->Dissolve Solvent Anhydrous Ether Solvent->Dissolve Cool Cool to 0°C Dissolve->Cool Add_HCl Add HCl Solution Cool->Add_HCl Stir Stir for 30-60 min Add_HCl->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Cold Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product Pure 2-EHA·HCl Dry->Product G A Add excess 2-EHA·HCl to Water B Equilibrate with agitation (e.g., 24h at constant Temp) A->B C Centrifuge to separate excess solid B->C D Withdraw and filter supernatant (0.45 µm) C->D E Quantify concentration (e.g., HPLC, Titration) D->E F Result: Aqueous Solubility (g/L) E->F

References

An In-depth Technical Guide to the Mechanism of Action of 2-Ethylhexylamine Hydrochloride in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexylamine hydrochloride is a versatile chemical intermediate utilized across various sectors, including pharmaceuticals, agrochemicals, and industrial manufacturing.[1][2][3] This technical guide delineates the fundamental mechanism of action of this compound in chemical reactions. Primarily, it functions as a stable, crystalline precursor to the more reactive free amine, 2-Ethylhexylamine. The hydrochloride salt offers advantages in storage, handling, and controlled release of the active amine. This document will explore its role in key reaction types, such as nucleophilic substitution and addition, supported by generalized experimental protocols, quantitative data representation, and mechanistic diagrams to provide a comprehensive resource for laboratory and industrial applications.

Core Principles of Reactivity

This compound is an organic salt formed by the reaction of 2-Ethylhexylamine, a primary amine, with hydrochloric acid.[4] The protonation of the amino group results in the formation of a 2-ethylhexylammonium cation and a chloride anion.[4] This conversion has several implications for its use in chemical synthesis:

  • Enhanced Stability and Handling: The hydrochloride salt is typically a stable, crystalline solid at room temperature, which is less volatile and easier to handle compared to the free amine, which is a liquid with a strong odor.[4][5]

  • Amine Group Protection: The protonated ammonium group is significantly less nucleophilic than the free amine. This inherent protection prevents unwanted side reactions. The active nucleophilic amine can be readily regenerated in situ by the addition of a base.[4]

  • Solubility Modification: Alkyl amine hydrochlorides generally exhibit increased water solubility compared to their free amine counterparts.[4]

The fundamental mechanism of action in most synthetic applications involves the in-situ neutralization of the hydrochloride salt by a base to liberate the free 2-Ethylhexylamine, which then participates in the desired reaction.

Mechanism in Nucleophilic Substitution Reactions

A primary application of 2-Ethylhexylamine is in N-alkylation reactions, a type of nucleophilic substitution.[6][7] In this context, this compound serves as the source of the nucleophile.

The overall reaction can be represented as: R-X + CH3(CH2)3CH(C2H5)CH2NH2·HCl + Base → R-NH-CH2CH(C2H5)(CH2)3CH3 + Base·HCl

Mechanism:

  • Deprotonation (Activation): A base is added to the reaction mixture to neutralize the hydrochloride salt, generating the free 2-Ethylhexylamine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group in an S_N2 reaction.[6][7]

  • Proton Transfer: The resulting secondary ammonium salt is deprotonated, often by another molecule of the amine or the added base, to yield the final N-alkylated product.

SN2_Mechanism cluster_0 Step 1: In-situ Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) AmineHCl 2-Ethylhexylamine·HCl FreeAmine 2-Ethylhexylamine (Nucleophile) AmineHCl->FreeAmine Neutralization Base Base Base->FreeAmine BaseHCl Base·HCl FreeAmine_2 2-Ethylhexylamine Product N-Alkylated Product FreeAmine_2->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product LeavingGroup Halide Ion (X⁻)

Caption: General mechanism for N-alkylation using 2-Ethylhexylamine HCl.

Mechanism in Isothiocyanate Synthesis

2-Ethylhexylamine is a precursor for the synthesis of 2-ethylhexyl isothiocyanate, a compound with applications in agrochemicals and pharmaceuticals. The reaction typically involves carbon disulfide and a desulfurization agent. When starting with the hydrochloride salt, a base is required.

Mechanism:

  • Deprotonation: Similar to N-alkylation, a base is used to generate the free amine from this compound.

  • Dithiocarbamate Formation: The nucleophilic amine adds to carbon disulfide to form a dithiocarbamate salt intermediate.[8][9]

  • Desulfurization: The dithiocarbamate salt is treated with a desulfurization agent (e.g., a triazine derivative like DMT/NMM/TsO⁻) to eliminate a sulfur-containing byproduct and form the isothiocyanate.[10][11]

Isothiocyanate_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Dithiocarbamate Formation cluster_2 Step 3: Desulfurization AmineHCl 2-Ethylhexylamine·HCl FreeAmine Free Amine AmineHCl->FreeAmine + Base Base Base (e.g., Et3N) FreeAmine2 Free Amine DTC_Salt Dithiocarbamate Salt FreeAmine2->DTC_Salt + CS2 CS2 Carbon Disulfide (CS2) DTC_Salt2 Dithiocarbamate Salt Product 2-Ethylhexyl Isothiocyanate DTC_Salt2->Product + Reagent Reagent Desulfurization Reagent Byproduct Byproducts

Caption: Pathway for isothiocyanate synthesis from 2-Ethylhexylamine HCl.

Quantitative Data and Reaction Optimization

While specific kinetic data for reactions involving this compound are not widely published, general principles of reaction optimization for nucleophilic substitutions can be applied. The yield and rate are influenced by factors such as the choice of base, solvent, temperature, and stoichiometry.

Table 1: Physical and Chemical Properties of 2-Ethylhexylamine

PropertyValueReference
Molecular FormulaC₈H₁₉N--INVALID-LINK--
Molecular Weight129.24 g/mol --INVALID-LINK--
Boiling Point169 °C (lit.)--INVALID-LINK--
Density0.789 g/mL at 25 °C (lit.)--INVALID-LINK--
Flash Point140 °F--INVALID-LINK--
Solubility in Water2.5 g/L (20 °C)--INVALID-LINK--

Table 2: Hypothetical Optimization of an N-Alkylation Reaction

ParameterCondition ACondition BCondition CExpected Outcome
Base K₂CO₃TriethylamineDBUStronger, non-nucleophilic bases (DBU) may increase reaction rate.
Solvent AcetonitrileDMFToluenePolar aprotic solvents (DMF, Acetonitrile) generally favor S_N2 reactions.
Temperature 25 °C60 °C100 °CHigher temperatures increase reaction rate but may lead to side products.
Equivalents of Base 1.1 eq1.5 eq2.0 eqSufficient base is crucial to drive the initial deprotonation to completion.
Hypothetical Yield 45%75%85%Optimization of parameters leads to higher product yield.

Experimental Protocols

The following are generalized protocols based on standard organic synthesis methodologies for reactions where this compound would be a suitable starting material.

Protocol 1: General Procedure for N-Alkylation
  • Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a base (1.1 - 1.5 eq, e.g., potassium carbonate or triethylamine) to the suspension and stir for 15-30 minutes at room temperature to generate the free amine.

  • Alkylating Agent: Add the alkyl halide (1.0 - 1.2 eq) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Filter off any inorganic salts. The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the solvent and any remaining water-soluble impurities.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Experimental_Workflow start Start setup 1. Reaction Setup (Amine HCl, Solvent, Inert Atm.) start->setup add_base 2. Base Addition (e.g., K2CO3) setup->add_base add_reagent 3. Add Alkylating Agent (e.g., R-Br) add_base->add_reagent react 4. Heat and Monitor (TLC / LC-MS) add_reagent->react workup 5. Aqueous Workup (Filter, Wash) react->workup purify 6. Purification (Column Chromatography) workup->purify end End Product purify->end

Caption: A generalized experimental workflow for N-alkylation reactions.

Role as a Surfactant and Template

The amphiphilic nature of 2-Ethylhexylamine, with its hydrophobic alkyl chain and hydrophilic amine head, allows it and its hydrochloride salt to act as a surfactant. In solution, these molecules can self-assemble into micelles above a critical micelle concentration (CMC).[4] This property is leveraged in:

  • Surfactant Formulations: Used in detergents and cleaning agents.[12]

  • Templated Synthesis: The micelles can act as structure-directing agents (templates) in the synthesis of mesoporous materials, such as silica.[13] The amine headgroup interacts with the inorganic precursor (e.g., tetraethyl orthosilicate), organizing it into a structure around the micelle. Subsequent removal of the organic template leaves a porous inorganic framework.[13]

Conclusion

The primary mechanism of action of this compound in chemical reactions is that of a stabilized precursor to the nucleophilic free amine. Its utility stems from its solid nature, enhanced stability, and the ability to control the release of the reactive amine via in situ neutralization. This allows for its effective use in a variety of transformations, most notably nucleophilic substitutions and additions, which are foundational in the synthesis of a wide range of commercially important chemicals. Understanding this fundamental mechanism is key to optimizing reaction conditions and maximizing yields in both research and industrial settings.

References

A Comprehensive Technical Guide to 2-Ethylhexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-Ethylhexylamine hydrochloride, a significant chemical intermediate. The document details its chemical and physical properties, outlines a general synthesis protocol, and discusses its primary applications. All quantitative data is presented in structured tables for clarity and ease of comparison. Furthermore, this guide includes a detailed experimental workflow for its preparation and purification, visualized using the DOT language.

Introduction

This compound is the salt form of the primary aliphatic amine, 2-ethylhexylamine. While the free amine is a colorless to pale yellow liquid with a characteristic amine odor, the hydrochloride salt is typically a solid.[1][2][3][4][5] This compound and its parent amine are versatile intermediates in various industrial applications, including the synthesis of surfactants, corrosion inhibitors, and as a component in the production of pharmaceuticals and agrochemicals.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Ethylhexylamine and its hydrochloride salt is presented in Table 1. It is important to distinguish between the free amine (CAS No: 104-75-6) and its hydrochloride salt (CAS No: 26392-49-4) as their properties differ significantly.

Table 1: Chemical and Physical Properties of 2-Ethylhexylamine and this compound

Property2-EthylhexylamineThis compoundReferences
IUPAC Name 2-ethylhexan-1-amine2-ethylhexan-1-aminium chloride[7]
Synonyms 1-Amino-2-ethylhexane, β-Ethylhexylamine2-Ethyl-1-hexanamine hydrochloride[3][7]
CAS Number 104-75-626392-49-4[1][5]
Molecular Formula C₈H₁₉NC₈H₂₀ClN[8][9]
Molecular Weight 129.24 g/mol 165.71 g/mol [2][7][8]
Appearance Colorless to pale yellow liquidWhite to almost white solid/wax[1][2][3][5]
Melting Point -76 °CNot explicitly available[3][4]
Boiling Point 169 °CNot applicable (decomposes)[3][4]
Density 0.789 g/mL at 25 °CNot available[3][4]
Solubility Sparingly soluble in water; soluble in organic solventsLikely soluble in water and polar solvents[10][11]
Flash Point 50 °CNot applicable[3][8]
Vapor Pressure 1.2 mmHg at 20 °CNot applicable[3]
Refractive Index n20/D 1.431Not applicable[3]

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is through a direct acid-base neutralization reaction between 2-ethylhexylamine and hydrochloric acid.[12][13] This reaction is typically exothermic and can be performed in various media.

General Experimental Protocol

Materials:

  • 2-Ethylhexylamine

  • Concentrated Hydrochloric Acid (HCl) or Hydrogen Chloride gas

  • Anhydrous diethyl ether (or another suitable non-polar solvent)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve a known quantity of 2-ethylhexylamine in a suitable anhydrous solvent, such as diethyl ether, in a flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath to manage the exothermic nature of the reaction.

  • Acid Addition: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution. Alternatively, anhydrous hydrogen chloride gas can be bubbled through the solution. The addition should be controlled to maintain a low temperature.

  • Precipitation: As the reaction proceeds, this compound, being an ionic salt, will precipitate out of the non-polar organic solvent.

  • Isolation: After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion. The precipitated solid is then collected by vacuum filtration.

  • Washing: The collected solid should be washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.

  • Drying: The purified this compound is then dried under vacuum or in a low-temperature oven to remove any residual solvent.

Figure 1: Synthesis of this compound

G Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2-Ethylhexylamine 2-Ethylhexylamine Reaction Reaction 2-Ethylhexylamine->Reaction Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Reaction This compound This compound Reaction->this compound

A flowchart for the synthesis of this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Figure 2: Experimental Workflow for Synthesis and Purification

G Figure 2: Experimental Workflow for Synthesis and Purification start Start dissolve Dissolve 2-Ethylhexylamine in anhydrous diethyl ether start->dissolve cool Cool solution in ice bath dissolve->cool add_hcl Slowly add stoichiometric HCl cool->add_hcl precipitate Precipitate forms add_hcl->precipitate stir Stir to complete reaction precipitate->stir filter Vacuum filter the precipitate stir->filter wash Wash with cold diethyl ether filter->wash dry Dry under vacuum wash->dry end End Product: Pure 2-Ethylhexylamine HCl dry->end

A step-by-step workflow for the synthesis and purification.

Spectral Data

The structural confirmation of this compound can be achieved through various spectroscopic methods.

Table 2: Spectral Data of 2-Ethylhexylamine and its Hydrochloride

Technique2-EthylhexylamineThis compoundReferences
¹H NMR Data availableData available[7][8][14][15]
¹³C NMR Data availableData available[8][14][16]
IR Spectroscopy Data availableData available[7][8][17][18][19]
Mass Spectrometry Data availableData available[8]

Note: Detailed spectral data can be found in the referenced chemical databases.

Applications

This compound serves as a crucial intermediate in several industrial processes:

  • Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients (APIs).[6]

  • Corrosion Inhibitors: The compound finds application in the manufacturing of corrosion inhibitors, which are vital for protecting metal surfaces in industrial settings.[6]

  • Surfactants: It is utilized in the production of surfactants for cleaning agents and detergents due to its emulsifying and wetting properties.[6]

  • Agrochemicals: The parent amine is a building block in the synthesis of certain pesticides and herbicides.

  • Dyes and Pigments: It is also used in the synthesis of some dyes.

Safety and Handling

2-Ethylhexylamine is a corrosive and flammable substance that can cause severe skin and eye irritation.[5] The hydrochloride salt, while a solid, should also be handled with care, avoiding dust inhalation and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a range of industrial applications. This guide has provided a consolidated overview of its properties, a general synthesis protocol, and an experimental workflow. The provided data, presented in clear tables and diagrams, serves as a useful resource for researchers and professionals in the fields of chemistry and drug development. Further research into specific catalytic syntheses and detailed reaction kinetics could provide deeper insights into the optimization of its production and use.

References

An In-depth Technical Guide to 2-Ethylhexan-1-amine Hydrochloride (CAS No. 26392-49-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

2-Ethylhexan-1-amine hydrochloride, identified by the CAS number 26392-49-4, is a primary amine salt. It is the hydrochloride salt of 2-ethylhexylamine. This compound serves as a versatile chemical intermediate in various industrial and research applications.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 26392-49-4
Chemical Name 2-Ethylhexan-1-amine hydrochloride
Synonyms (2-Ethylhexyl)ammonium chloride, 2-Ethyl-1-hexanamine hydrochloride, Octylamine Hydrochloride
Molecular Formula C₈H₂₀ClN
Molecular Weight 165.71 g/mol [1]
InChI Key JNWRGTDFPPYRAD-UHFFFAOYSA-N
SMILES CCCCC(CC)CN.Cl

Table 2: Physicochemical Properties

PropertyValueSource
Physical State SolidGeneric SDS
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in water
Density Data not available

Synthesis

Experimental Workflow: Synthesis of 2-Ethylhexan-1-amine Hydrochloride

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation Reactant_A 2-Ethylhexylamine Process_Step_1 Dissolve 2-Ethylhexylamine in Anhydrous Ether Reactant_A->Process_Step_1 Reactant_B Hydrochloric Acid (aq) Process_Step_2 Slowly add Hydrochloric Acid with cooling and stirring Reactant_B->Process_Step_2 Solvent Anhydrous Ether Solvent->Process_Step_1 Reaction_Vessel Reaction Flask with Stirring Reaction_Vessel->Process_Step_2 Process_Step_1->Reaction_Vessel Process_Step_3 Precipitation of the Hydrochloride Salt Process_Step_2->Process_Step_3 Process_Step_4 Filter the Precipitate Process_Step_3->Process_Step_4 Process_Step_5 Wash with Cold Ether Process_Step_4->Process_Step_5 Process_Step_6 Dry under Vacuum Process_Step_5->Process_Step_6 Final_Product 2-Ethylhexan-1-amine Hydrochloride (Solid) Process_Step_6->Final_Product

Caption: General synthesis workflow for 2-Ethylhexan-1-amine hydrochloride.

General Experimental Protocol for Amination

A general catalytic procedure for amination, which can be adapted for the synthesis of the free base (2-ethylhexylamine), involves the reaction of an alcohol with urea in the presence of a catalyst.

Materials:

  • 1-Hexylalcohol (or 2-ethylhexanol for the target compound)

  • Urea

  • Diethylene glycol dimethyl ether (diglyme)

  • [(Cp)RuCl(dppe)] (catalyst)

  • Diphenylphosphinopropane (dppp) (supporting ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • Autoclave

Procedure:

  • Charge an autoclave with 1-hexylalcohol (2.5 mmol) and urea (2.5 mmol) in 1 mL of diglyme.

  • Add the catalyst [(Cp)RuCl(dppe)] (3 mol%), the supporting ligand dppp (0.07 mmol), and the base K₂CO₃ (0.04 g).

  • Close the autoclave and flush with argon for 5 minutes.

  • Adjust the temperature to 160 °C.

  • After 12 hours, cool the autoclave to room temperature.

  • Analyze the products by gas chromatography.[2]

Applications in Research and Development

2-Ethylhexan-1-amine hydrochloride and its free base, 2-ethylhexylamine, are valuable intermediates in the synthesis of a range of molecules with applications in corrosion inhibition, surfactant technology, and the pharmaceutical and agrochemical industries.

Corrosion Inhibition

Table 3: Corrosion Inhibition Data for a Structurally Related Amine Inhibitor (Illustrative)

Inhibitor Concentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)
021.3-
508.958.2
1005.474.6
1503.0185.9

Note: Data is illustrative and based on a study of a different amine-based inhibitor.[3] Specific testing is required to determine the performance of 2-Ethylhexan-1-amine hydrochloride.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Studies

Materials:

  • Mild steel coupons of known dimensions and weight

  • 1 M Hydrochloric acid solution (corrosive medium)

  • 2-Ethylhexan-1-amine hydrochloride (inhibitor)

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.

  • Accurately weigh the prepared coupons.

  • Prepare solutions of 1 M HCl containing various concentrations of 2-Ethylhexan-1-amine hydrochloride.

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate and inhibition efficiency using the appropriate formulas.

Surfactant Synthesis

Primary amines like 2-ethylhexylamine can serve as the hydrophobic starting material for the synthesis of various types of surfactants. These can include nonionic surfactants through ethoxylation and propoxylation, or cationic surfactants through quaternization. The branched 2-ethylhexyl group can impart unique properties to the resulting surfactants, such as lower foaming and enhanced wetting.

While direct studies on surfactants synthesized from 2-ethylhexylamine are limited, research on derivatives of the structurally similar 2-ethylhexanol provides valuable data on the surface-active properties that can be expected.[4][5][6]

Table 4: Surface Activity Parameters for 2-Ethylhexanol-Derived Nonionic Surfactants (Illustrative)

SurfactantCMC (mol/L)Surface Tension at CMC (mN/m)
EHP1E31.2 x 10⁻³28.5
EHP1E61.5 x 10⁻³30.1
EHP1E91.9 x 10⁻³32.3

Note: Data is for 2-ethylhexanol propoxylate ethoxylates and is illustrative of the types of properties that could be expected from similar structures derived from 2-ethylhexylamine.[6] EHPmEn denotes m units of propylene oxide and n units of ethylene oxide.

Logical Flow for Surfactant Synthesis and Characterization

G Start 2-Ethylhexylamine Reaction Ethoxylation / Propoxylation or Quaternization Start->Reaction Product Crude Surfactant Reaction->Product Purification Purification Product->Purification Characterization Structural Characterization (NMR, FT-IR) Purification->Characterization Property_Testing Surface Property Measurement Purification->Property_Testing CMC Critical Micelle Concentration (CMC) (Tensiometry) Property_Testing->CMC Surface_Tension Surface Tension at CMC (Tensiometry) Property_Testing->Surface_Tension

Caption: Workflow for the synthesis and characterization of surfactants.

Pharmaceutical and Agrochemical Intermediate

2-Ethylhexylamine serves as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[7] Its primary amine group allows for a variety of chemical transformations to introduce the 2-ethylhexyl moiety into a larger molecular scaffold. While specific examples of commercial drugs or pesticides directly synthesized from 2-Ethylhexan-1-amine hydrochloride are not prevalent in publicly accessible literature, the general synthetic utility of primary amines is well-established.

Safety and Handling

2-Ethylhexylamine and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions.

Table 5: Hazard Information for 2-Ethylhexylamine

HazardDescription
GHS Pictograms Flammable, Corrosive, Toxic
Signal Word Danger
Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H311: Toxic in contact with skin.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled.

Source: Generic Safety Data Sheets[8]

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ground and bond containers when transferring material to prevent static discharge. Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Keep containers tightly closed when not in use. Keep away from heat, sparks, and open flames.[10]

Signaling Pathways

There is no evidence in the scientific literature to suggest that 2-Ethylhexan-1-amine hydrochloride is involved in any biological signaling pathways. As a relatively simple organic molecule, its primary relevance in a biological context would be related to its toxicological properties rather than specific interactions with signaling cascades.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or thorough literature review. All laboratory work should be conducted by trained professionals with appropriate safety measures in place. The experimental protocols provided are general and may require optimization.

References

Navigating the Solubility Landscape of 2-Ethylhexylamine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – This technical guide offers a comprehensive overview of the solubility of 2-Ethylhexylamine hydrochloride in a variety of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the solubility characteristics of this important chemical intermediate, outlines detailed experimental protocols for solubility determination and synthesis, and presents representative data to inform laboratory and industrial processes.

Introduction to this compound and its Solubility

This compound is the salt of the primary aliphatic amine 2-Ethylhexylamine. Its molecular structure, featuring a branched eight-carbon alkyl chain, imparts a significant degree of lipophilicity, while the hydrochloride group introduces a polar, ionic character. This amphiphilic nature dictates its solubility profile across a spectrum of organic solvents.

In general, the principle of "like dissolves like" governs the solubility of this compound. Its ionic nature suggests a higher affinity for polar solvents capable of solvating the ammonium and chloride ions. Conversely, the long, nonpolar alkyl chain promotes solubility in less polar organic environments. However, the strong ionic interactions within the salt's crystal lattice often lead to limited solubility in many non-polar organic solvents. As a result, this compound may precipitate out of solution when synthesized in such media.

Solubility Profile: Representative Data

While specific quantitative solubility data for this compound is not extensively available in public literature, data for analogous long-chain alkylamine hydrochlorides can provide valuable insights into its expected behavior. The following table presents solubility data for a structurally similar compound, dodecylammonium chloride, in various organic solvents. This data serves as a useful proxy for estimating the solubility of this compound.

Solvent ClassificationSolventTemperature (°C)Solubility ( g/100g Solvent)
Polar Protic Methanol25High
Ethanol25High
Isopropanol25Moderate
Polar Aprotic Acetone25Low
Ethyl Acetate25Very Low
Dichloromethane25Low
Non-Polar Toluene25Insoluble
Hexane25Insoluble

Note: The data presented is for dodecylammonium chloride and should be considered as a qualitative guide for the solubility of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through the reaction of 2-Ethylhexylamine with hydrochloric acid.

Materials:

  • 2-Ethylhexylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether (or another suitable non-polar solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve a known quantity of 2-Ethylhexylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise from a dropping funnel while stirring vigorously.

  • The this compound will precipitate out of the solution as a white solid due to its poor solubility in the non-polar solvent.

  • After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven at a low temperature to remove any residual solvent.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Dissolve 2-Ethylhexylamine in Diethyl Ether B Cool Flask in Ice Bath A->B Prepare Solution C Slowly Add HCl (dropwise) B->C Initiate Reaction D Stir for 30 min Post-Addition C->D Ensure Completion E Vacuum Filtration D->E Collect Precipitate F Wash with Cold Diethyl Ether E->F Purify G Dry under Vacuum F->G Isolate Final Product

Synthesis Workflow for this compound.
Quantitative Determination of Solubility by Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe with a micropore filter (e.g., 0.45 µm)

  • Pre-weighed evaporation dish

  • Oven

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent.

  • Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a micropore filter to avoid transferring any undissolved solid.

  • Dispense the filtered aliquot into a pre-weighed evaporation dish.

  • Record the exact mass of the aliquot.

  • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant mass is obtained.

  • The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

  • Calculate the solubility in the desired units (e.g., g/100 mL or g/100 g of solvent).

Solubility_Determination_Workflow A Prepare Supersaturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Allow Excess Solid to Settle B->C D Withdraw Supernatant via Filtered Syringe C->D E Weigh a Precise Aliquot of the Saturated Solution D->E F Evaporate Solvent from Aliquot (in a pre-weighed dish) E->F G Dry Residue to a Constant Mass F->G H Weigh the Dried Residue G->H I Calculate Solubility (Mass of Residue / Mass of Solvent) H->I

Experimental Workflow for Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in various chemical processes. While direct quantitative data is limited, an understanding of its amphiphilic nature, coupled with representative data from analogous compounds, provides a strong basis for predicting its behavior. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and precise solubility determination of this compound, enabling researchers and developers to optimize their processes and formulations.

Fundamental principles of 2-Ethylhexylamine hydrochloride chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Principles of 2-Ethylhexylamine Hydrochloride Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS No: 26392-49-4) is the salt form of the versatile primary aliphatic amine, 2-Ethylhexylamine (2-EHA). As a key intermediate, its physicochemical properties, synthesis pathways, and reactivity profile are of significant interest across various industrial and research sectors. This guide provides a comprehensive overview of the core chemical principles of this compound, focusing on the properties and synthesis of its parent amine, which dictates its formation and application. It includes structured data, detailed experimental protocols, and visualizations of key pathways and relationships to serve as a technical resource for professionals in chemical synthesis and drug development.

Physicochemical Properties

The fundamental properties of this compound are intrinsically linked to its parent compound, 2-Ethylhexylamine (2-EHA). 2-EHA is a colorless liquid with a characteristic ammonia-like odor.[1][2][3] The hydrochloride salt is typically a white to off-white waxy solid.[4] The reactivity and handling precautions for the salt are largely informed by the properties of the free base.

Chemical Structure
  • 2-Ethylhexylamine (C₈H₁₉N): CH₃(CH₂)₃CH(C₂H₅)CH₂NH₂

  • This compound (C₈H₂₀ClN): CH₃(CH₂)₃CH(C₂H₅)CH₂NH₃⁺Cl⁻

Quantitative Data

The following table summarizes the key physicochemical properties of 2-Ethylhexylamine (the free base), which are critical for its use in synthesis and formulation.

PropertyValueSource(s)
Molecular Weight 129.24 g/mol [5][6]
Appearance Colorless liquid with an ammonia-like odor[1][3]
Boiling Point 165.6 °C to 170 °C[3][7]
Melting / Freezing Point -90 °C[3]
Density 0.788 g/cm³ @ 20 °C[3]
Flash Point 50-52 °C (126 °F)[3][8]
Autoignition Temperature 265 °C (509 °F)[3]
Vapor Pressure 3 hPa @ 20 °C[3]
Vapor Density 4.46 (Air = 1)[3]
Dynamic Viscosity 1.12 mPa·s @ 20 °C[3]
Solubility Slightly soluble in water; miscible with most organic solvents[2][6]
pH 11.5 (Aqueous solution @ 20 °C)[3]

Synthesis and Manufacturing Protocols

The production of this compound involves a two-step process: the synthesis of the parent 2-Ethylhexylamine followed by its conversion to the hydrochloride salt.

Synthesis of 2-Ethylhexylamine via Reductive Amination

A primary industrial method for synthesizing 2-EHA is the reductive amination of 2-ethyl-hexan-1-ol.

G Reactants Reactants: - 2-Ethyl-hexan-1-ol - Ammonia (gas) - Nickel Catalyst (on kieselguhr) - Sodium Bicarbonate Reactor Stirred Suspension Reactor Reactants->Reactor Charge Conditions Process Conditions: - Temperature: 140 °C - Duration: ~8 hours - Continuous ammonia feed Reactor->Conditions Apply Workup Work-up & Purification: - Catalyst Filtration - Distillation Conditions->Workup Process Products Products: - Di-2-ethylhexylamine (Major, ~96%) - 2-Ethylhexylamine (Minor, ~1%) - Tri-2-ethylhexylamine (Trace, ~0.3%) Workup->Products Isolate

Fig 1. Workflow for the synthesis of 2-Ethylhexylamine.

Experimental Protocol: Reductive Amination of 2-Ethyl-hexan-1-ol [9]

  • Reactor Charging: A suitable pressure reactor is charged with 650 parts of 2-ethyl-hexan-1-ol, 300 parts of a reduced nickel catalyst on kieselguhr (60% Ni), and 7 parts of sodium bicarbonate.

  • Heating: The well-stirred suspension is heated to a constant temperature of 140 °C.

  • Ammonation: Ammonia gas is passed continuously into the reactor. The feed rate is adjusted to match the rate of consumption by the reaction.

  • Reaction Monitoring: The reaction is allowed to proceed for approximately 8 hours at 140 °C.

  • Work-up: Upon completion, the reaction mixture is cooled. The nickel catalyst is removed by filtration.

  • Purification: The crude product mixture is purified by fractional distillation to separate the primary (2-ethylhexylamine), secondary (di-2-ethylhexylamine), and tertiary (tri-2-ethylhexylamine) amine products.

Formation of this compound

The hydrochloride salt is formed through a standard acid-base neutralization reaction.

G EHA 2-Ethylhexylamine (Free Base) Reaction Exothermic Neutralization EHA->Reaction Solvent Anhydrous Solvent (e.g., Diethyl Ether, IPA) Solvent->Reaction HCl Hydrochloric Acid (Anhydrous solution or gas) HCl->Reaction Product 2-Ethylhexylamine HCl (Precipitate) Reaction->Product Yields

Fig 2. Reaction pathway for hydrochloride salt formation.

Experimental Protocol: Salt Formation

  • Dissolution: Dissolve 1.0 equivalent of 2-Ethylhexylamine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

  • Acid Addition: Cool the solution in an ice bath. Slowly add 1.0 to 1.1 equivalents of a solution of anhydrous hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring. The reaction is exothermic.[6][10]

  • Precipitation: The this compound salt will precipitate out of the solution as a white solid.

  • Isolation: Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material.

  • Drying: Dry the resulting white solid under vacuum to yield pure this compound.

Chemical Reactivity and Incompatibilities

2-Ethylhexylamine exhibits reactivity typical of a primary amine, which is crucial for its role as a chemical intermediate. It is a moderately strong base and will react exothermically with acids to form salts.[6][10] Its handling requires careful consideration of its incompatibilities.

G EHA 2-Ethylhexylamine Oxidizers Strong Oxidizing Agents EHA->Oxidizers Incompatible with Acids Acids & Anhydrides (Exothermic reaction) EHA->Acids Reacts with Halogens Halogenated Organics EHA->Halogens Incompatible with Isocyanates Isocyanates EHA->Isocyanates Incompatible with Peroxides Peroxides EHA->Peroxides Incompatible with Reducing Strong Reducing Agents (e.g., Hydrides) EHA->Reducing Reacts to form H₂ gas Hazard 1-Chloro-2-nitrobenzene (Runaway Exotherm Hazard) EHA->Hazard Extreme Hazard

Fig 3. Reactivity profile and chemical incompatibilities.

Key Reactivity Points:

  • Oxidizing Agents: Reacts vigorously with strong oxidizers.[6][10]

  • Acids and Related Compounds: Incompatible with acids, acid halides, and anhydrides, leading to vigorous exothermic neutralization.[6][10]

  • Reducing Agents: Combination with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen.[6][10]

  • Specific Hazards: A documented case of a runaway exothermic reaction occurred with 1-chloro-2-nitrobenzene, resulting in an explosion, highlighting a critical incompatibility.[6]

Industrial and Research Applications

The versatility of 2-Ethylhexylamine and its hydrochloride salt makes them valuable in numerous applications. The branched C8 alkyl group enhances solubility in organic media, a desirable trait in many formulations.[4]

G EHA_HCL 2-Ethylhexylamine & its Hydrochloride Salt Pharma Pharmaceuticals EHA_HCL->Pharma API Intermediate Corrosion Corrosion Inhibitors EHA_HCL->Corrosion Metal Protection Surfactants Surfactants & Detergents EHA_HCL->Surfactants Emulsifying Agent Coatings Coatings, Paints, & Resins EHA_HCL->Coatings Epoxy Curing Agent Fuel Fuel Additives & Markers EHA_HCL->Fuel Performance Enhancer Agro Agrochemicals EHA_HCL->Agro Herbicide/Pesticide Formulation Rubber Rubber Additives EHA_HCL->Rubber Processing Aid Water Water Treatment EHA_HCL->Water pH Regulator

Fig 4. Major application areas for 2-Ethylhexylamine and its salt.

Summary of Applications:

  • Pharmaceuticals: Widely used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][11]

  • Corrosion Inhibitors: Protects metal surfaces in industrial equipment, particularly in the oil and gas industry.[2][3][11]

  • Surfactants: Acts as a building block for surfactants used in cleaning agents and detergents due to its emulsifying properties.[11]

  • Coatings and Adhesives: Employed as an epoxy curing agent and in the formulation of specialty coatings.[2][3]

  • Fuel Additives: Used to produce fuel markers and other performance-enhancing additives.[1][3]

  • Agrochemicals: Serves as a component in the formulation of herbicides and pesticides.[2][3]

  • Rubber and Plastics: Functions as a processing aid during rubber vulcanization.[2][3]

References

Spectroscopic Characterization of 2-Ethylhexylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylhexylamine hydrochloride. Due to the limited availability of complete, experimentally verified public data for the hydrochloride salt, this document presents a combination of experimental data for the free amine, 2-Ethylhexylamine, and predicted data for its hydrochloride salt. This approach allows for a thorough understanding of the compound's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Spectroscopic Data Summary

The following tables summarize the experimental spectroscopic data for 2-Ethylhexylamine and the predicted data for this compound. Predictions for the hydrochloride salt are based on the known effects of protonating the primary amine group.

¹H NMR Data

Protonation of the amine to form the hydrochloride salt is expected to deshield adjacent protons, causing a downfield shift in their NMR signals. The protons on the nitrogen will become more acidic and may exhibit a broader signal.

Assignment 2-Ethylhexylamine (Free Amine) Chemical Shift (ppm) [1]This compound (Predicted) Chemical Shift (ppm)
-CH₃ (ethyl & butyl)0.88 - 0.90~0.9
-CH₂- (butyl chain)~1.27~1.3
-CH₂- (ethyl chain)~1.32~1.4
-CH-~1.20~1.5 - 1.6
-CH₂-N~2.61~2.8 - 3.0
-NH₂ / -NH₃⁺Variable (typically broad)~8.0 - 8.5 (broad)
¹³C NMR Data

Similar to ¹H NMR, the carbon atoms closer to the protonated nitrogen in the hydrochloride salt are expected to be deshielded and show a downfield shift in the ¹³C NMR spectrum.

Assignment 2-Ethylhexylamine (Free Amine) Chemical Shift (ppm) This compound (Predicted) Chemical Shift (ppm)
C8~14.1~14.0
C4~10.8~10.5
C6~23.0~22.8
C5~29.0~28.5
C7~31.5~31.0
C3~42.0~41.0
C2~47.0~45.0
C1~45.5~43.0

Note: Specific peak assignments for the free amine were not available and are predicted based on standard chemical shift ranges.

Infrared (IR) Spectroscopy Data

The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of broad and strong absorptions characteristic of the ammonium (-NH₃⁺) group, replacing the N-H stretches of the primary amine.

Functional Group 2-Ethylhexylamine (Free Amine) Wavenumber (cm⁻¹) This compound (Predicted) Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (two bands for primary amine)N/A
N-H Stretch (Ammonium)N/A2800 - 3200 (broad, strong)
C-H Stretch2850 - 29602850 - 2960
N-H Bend (Amine)1590 - 1650N/A
N-H Bend (Ammonium)N/A1500 - 1600 (asymmetric), 1400 - 1440 (symmetric)
C-N Stretch1000 - 12501000 - 1250
Mass Spectrometry (MS) Data

For the free amine, the molecular ion peak is expected at an odd m/z value due to the presence of a single nitrogen atom (the Nitrogen Rule). The fragmentation pattern is dominated by alpha-cleavage. For the hydrochloride salt, analysis would typically be performed on the free base after in-source fragmentation or by using a soft ionization technique that allows observation of the protonated molecule.

Technique 2-Ethylhexylamine (Free Amine) This compound
Expected M/Z 129 (M⁺)130 ([M+H]⁺)
Major Fragments Alpha-cleavage leading to fragments by loss of alkyl radicals.Fragmentation would likely proceed from the [M+H]⁺ ion, showing similar patterns to the free amine.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for the analysis of a solid amine hydrochloride salt.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Solvent: D₂O (Deuterium Oxide).

    • Temperature: 298 K.

    • Parameters: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Solvent: D₂O (Deuterium Oxide).

    • Temperature: 298 K.

    • Parameters: A proton-decoupled carbon experiment (e.g., zgpg30) is used. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR to obtain a good spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • IR Spectrum Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Mode: Transmission.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Procedure: Acquire a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent such as methanol or water.

  • Mass Spectrum Acquisition:

    • Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Mode: Positive ion mode.

    • Analysis Type: Full scan to determine the molecular ion, followed by tandem MS (MS/MS) on the parent ion to elucidate the fragmentation pattern.

    • Parameters: The specific parameters for the ESI source (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to obtain a stable and intense signal for the protonated molecule [M+H]⁺.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an amine hydrochloride salt.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of 2-Ethylhexylamine HCl cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Ethylhexylamine HCl Dissolve Dissolve in Deuterated Solvent Sample->Dissolve KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet MS Mass Spectrometry (ESI-MS) Sample->MS Dilute Solution NMR NMR Spectroscopy (1H, 13C) Dissolve->NMR IR FT-IR Spectroscopy KBr_Pellet->IR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment NMR_Analysis_Pathway NMR Analysis Pathway for Structural Confirmation Start Dissolved Sample in Deuterated Solvent H1_NMR Acquire 1H NMR Spectrum Start->H1_NMR C13_NMR Acquire 13C NMR Spectrum Start->C13_NMR Analyze_H1 Analyze Chemical Shifts, Integration, and Coupling H1_NMR->Analyze_H1 Analyze_C13 Analyze Chemical Shifts (Number of Signals) C13_NMR->Analyze_C13 Correlate_Data Correlate 1H and 13C Data Analyze_H1->Correlate_Data Analyze_C13->Correlate_Data Proposed_Structure Propose/Confirm Structure Correlate_Data->Proposed_Structure

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Ethylhexylamine Hydrochloride in Metal Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of metal nanoparticles with controlled size, shape, and stability is crucial for their application in diverse fields such as catalysis, electronics, and nanomedicine. Capping agents play a pivotal role in nanoparticle synthesis by controlling their growth and preventing aggregation.[1][2][3] Alkylamines are a class of organic molecules that have been widely explored as effective capping and stabilizing agents in the synthesis of various metallic and semiconductor nanoparticles.[1][4][5] Their primary amine group can coordinate to the nanoparticle surface, while the alkyl chain provides steric hindrance, ensuring colloidal stability.[2][5] This document explores the potential application of 2-Ethylhexylamine hydrochloride as a capping agent in metal nanoparticle synthesis, providing detailed protocols and insights based on the established roles of similar alkylamines.

2-Ethylhexylamine is a primary amine with a branched alkyl chain.[6][7] The hydrochloride salt form suggests potential for use in aqueous or polar solvent systems. While direct literature on the use of this compound in nanoparticle synthesis is not abundant, its structural similarity to other well-studied alkylamines, such as oleylamine and octylamine, allows for the formulation of hypothesized roles and experimental protocols.[1][4]

Potential Roles and Advantages of this compound

Based on the known functions of alkylamines in nanoparticle synthesis, this compound is anticipated to function primarily as a capping and stabilizing agent .[1][2][4]

  • Capping Agent: The lone pair of electrons on the nitrogen atom of the amine group can coordinate with the surface of the metal nanoparticles, controlling their growth and preventing uncontrolled aggregation.[8][9]

  • Stabilizing Agent: The branched 2-ethylhexyl group can provide steric hindrance, creating a protective layer around the nanoparticles that prevents them from coming into close contact and agglomerating, thus ensuring their long-term stability in colloidal suspension.

  • Solvent and Reducing Agent: While less common for hydrochloride salts, some primary amines can also act as solvents or even mild reducing agents at elevated temperatures.[4][5] The reducing potential of the amine in this compound would likely be influenced by the reaction conditions.[8]

Advantages of the Branched Structure: The branched nature of the 2-ethylhexyl group may offer unique advantages in terms of the packing density of the capping agent on the nanoparticle surface, potentially influencing the final morphology and stability of the nanoparticles.

Quantitative Data from Analogous Systems

While specific quantitative data for nanoparticle synthesis using this compound is not available in the literature, the following table summarizes typical experimental parameters and outcomes from studies using other primary alkylamines as capping agents. This data can serve as a valuable starting point for designing experiments with this compound.

Metal PrecursorAlkylamine Capping AgentSolventReducing AgentNanoparticle Size (nm)MorphologyReference System
HAuCl₄DodecylamineTolueneNaBH₄5 - 15SphericalGold Nanoparticle Synthesis
AgNO₃OctylamineEthanolNaBH₄10 - 25SphericalSilver Nanoparticle Synthesis
Cd(oleate)₂Dodecylamine1-OctadeceneTrioctylphosphine selenide3 - 8Quantum DotsCadmium Selenide Nanocrystal Synthesis
FeCl₂DodecylamineWaterDodecylamine9 - 13SphericalIron Oxide Nanoparticle Synthesis[10]

Note: The optimal conditions for using this compound may vary and require experimental optimization.

Experimental Protocols

The following are generalized protocols for the synthesis of gold and silver nanoparticles using this compound as a capping agent. These protocols are based on standard chemical reduction methods and should be adapted and optimized for specific research needs.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

Objective: To synthesize colloidal gold nanoparticles using this compound as a capping agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethanol

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Pipettes

  • UV-Vis spectrophotometer

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM aqueous solution of HAuCl₄.

    • Prepare a 10 mM aqueous solution of this compound.

    • Prepare a freshly made, ice-cold 100 mM aqueous solution of NaBH₄.

  • Synthesis:

    • In a clean glass vial, add 10 mL of the 1 mM HAuCl₄ solution.

    • Add 1 mL of the 10 mM this compound solution to the HAuCl₄ solution while stirring.

    • Rapidly inject 0.5 mL of the ice-cold 100 mM NaBH₄ solution into the mixture under vigorous stirring.

    • Observe the color change of the solution from yellow to a ruby red, indicating the formation of gold nanoparticles.

    • Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are well-stabilized.

  • Purification (Optional):

    • The synthesized AuNP solution can be purified by centrifugation to remove excess reagents. Centrifuge the solution and discard the supernatant. Resuspend the nanoparticle pellet in deionized water.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the colloidal solution. Gold nanoparticles typically exhibit a surface plasmon resonance (SPR) peak around 520 nm.

    • Transmission Electron Microscopy (TEM): Characterize the size, shape, and morphology of the synthesized AuNPs by depositing a drop of the solution onto a TEM grid.

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)

Objective: To synthesize colloidal silver nanoparticles using this compound as a capping agent.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Deionized water

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Pipettes

  • UV-Vis spectrophotometer

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM aqueous solution of AgNO₃.

    • Prepare a 10 mM aqueous solution of this compound.

    • Prepare a freshly made, ice-cold 100 mM aqueous solution of NaBH₄.

  • Synthesis:

    • In a clean glass vial, add 10 mL of the 1 mM AgNO₃ solution.

    • Add 1 mL of the 10 mM this compound solution to the AgNO₃ solution while stirring.

    • Rapidly inject 0.5 mL of the ice-cold 100 mM NaBH₄ solution into the mixture under vigorous stirring.

    • Observe the color change of the solution to a yellowish-brown, indicating the formation of silver nanoparticles.

    • Continue stirring for at least 1 hour.

  • Purification (Optional):

    • Follow the same purification procedure as described for AuNPs.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum. Silver nanoparticles typically show an SPR peak in the range of 400-450 nm.

    • Transmission Electron Microscopy (TEM): Analyze the size and morphology of the AgNPs.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound in nanoparticle synthesis.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization Metal_Precursor Metal Precursor Solution (e.g., HAuCl₄) Mixing Mixing of Precursor and Capping Agent Metal_Precursor->Mixing Capping_Agent 2-Ethylhexylamine Hydrochloride Solution Capping_Agent->Mixing Reducing_Agent Reducing Agent Solution (e.g., NaBH₄) Reduction Rapid Injection of Reducing Agent Reducing_Agent->Reduction Mixing->Reduction Stabilization Stirring and Stabilization Reduction->Stabilization UV_Vis UV-Vis Spectroscopy Stabilization->UV_Vis TEM Transmission Electron Microscopy (TEM) Stabilization->TEM DLS Dynamic Light Scattering (DLS) Stabilization->DLS capping_mechanism cluster_nanoparticle Nanoparticle Surface cluster_ligand Capping Agent cluster_interaction Stabilization Mechanism NP Metal Nanoparticle Steric_Hindrance Steric Hindrance from Branched Alkyl Chains Amine H₃N⁺-R Cl⁻ Coordination Coordination of Amine to Nanoparticle Surface Amine->Coordination Coordination Bond

References

Application Notes and Protocols for 2-Ethylhexylamine Hydrochloride as a Potential Ligand in Catalytic Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential utility of 2-Ethylhexylamine Hydrochloride as a ligand in catalytic processes. While its direct application as a primary ligand is not extensively documented in peer-reviewed literature, its chemical properties as a primary amine salt suggest plausible roles in various catalytic systems. These notes provide a theoretical framework, hypothetical application protocols, and illustrative data to guide researchers in exploring its capabilities.

Introduction to this compound in Catalysis

2-Ethylhexylamine is a versatile primary amine widely used as an intermediate in the synthesis of pharmaceuticals, corrosion inhibitors, and surfactants.[1][2] Its hydrochloride salt, this compound, is a more stable, crystalline solid, which can be advantageous for handling and storage.[3] In the context of catalysis, primary amines can function as ligands for transition metals, influencing the reactivity and selectivity of the catalyst. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, while the sterically bulky 2-ethylhexyl group can affect the coordination sphere of the metal, potentially influencing substrate approach and product formation.

The hydrochloride salt can be used directly in some catalytic systems or, more commonly, be deprotonated in situ to generate the free amine ligand. The presence of the hydrochloride may also play a role in catalyst activation or stabilization.

Potential Catalytic Applications

Based on the known reactivity of primary amines as ligands, this compound could be investigated in several areas of catalysis:

  • Palladium-Catalyzed Cross-Coupling Reactions: Simple alkylamines can sometimes be used as ligands or additives in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Nanoparticle Stabilization: Amines are known to act as capping agents in the synthesis of metal nanoparticles, preventing agglomeration and influencing their catalytic activity and selectivity. The in situ formation of nanoparticles in the presence of 2-ethylhexylamine (from its hydrochloride salt) could be a viable synthetic strategy.

  • Base Catalysis: In its free amine form, 2-ethylhexylamine can act as a Brønsted base catalyst in various organic transformations.

Hypothetical Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This section provides a detailed, hypothetical protocol for the use of this compound as a ligand in a Suzuki-Miyaura cross-coupling reaction. It is important to note that this is a proposed application and has not been validated by published experimental data.

Reaction Scheme:

Ar-X = Aryl halide (e.g., 4-bromotoluene) R-B(OH)2 = Arylboronic acid (e.g., phenylboronic acid) Ar-R = Biaryl product (e.g., 4-methylbiphenyl)

Experimental Protocol

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Argon or Nitrogen gas supply

Procedure:

  • To a 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (0.01 mmol, 2.2 mg).

  • Add this compound (0.02 mmol, 3.3 mg).

  • Add 4-bromotoluene (1.0 mmol, 171 mg).

  • Add phenylboronic acid (1.2 mmol, 146 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg).

  • Add 10 mL of anhydrous toluene and 1 mL of deionized water to the flask.

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-methylbiphenyl.

Data Presentation: Illustrative Catalytic Performance

The following table presents hypothetical data for the optimization of the Suzuki-Miyaura coupling reaction using this compound as a ligand.

Entry Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd(OAc)₂ (1)2K₂CO₃Toluene/H₂O100678
2Pd(OAc)₂ (0.5)1K₂CO₃Toluene/H₂O100665
3Pd(OAc)₂ (1)2Cs₂CO₃Toluene/H₂O100685
4Pd(OAc)₂ (1)2K₂CO₃Dioxane/H₂O100672
5PdCl₂(PPh₃)₂ (1)-K₂CO₃Toluene/H₂O100692

This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd(OAc)₂ and 2-Ethylhexylamine HCl B Add Aryl Halide and Boronic Acid A->B C Add Base and Solvent B->C D Heat to 100°C under Inert Atmosphere C->D E Monitor by TLC/GC D->E F Quench and Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for a hypothetical Suzuki-Miyaura cross-coupling reaction.

Proposed Catalytic Cycle

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OH)₂ Base Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R

Caption: A generic catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

For researchers interested in preparing the ligand, a general synthesis protocol is provided below.

Reaction:

Experimental Protocol:

Materials:

  • 2-Ethylhexylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-ethylhexylamine (10.0 g, 77.4 mmol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath with stirring.

  • Slowly add concentrated hydrochloric acid (approx. 6.5 mL, 77.4 mmol) dropwise to the stirred solution. A white precipitate will form.

  • After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to obtain this compound.

Characterization Data (Expected):

Property Value
Appearance White crystalline solid
Melting Point Approx. 195-200 °C
Solubility Soluble in water, methanol; sparingly soluble in diethyl ether
¹H NMR Consistent with the protonated amine structure
FT-IR (cm⁻¹) Characteristic N-H stretching bands for an ammonium salt

Note: Actual characterization data should be obtained and verified experimentally.

Safety and Handling

2-Ethylhexylamine and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The free amine is corrosive and has a strong odor. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While this compound is not a widely recognized ligand in the field of catalysis, its chemical nature suggests potential for such applications. The protocols and data presented here are intended to serve as a starting point for researchers to explore its use in various catalytic transformations. Further investigation is required to establish its efficacy and define its role in specific catalytic systems.

References

Standard Experimental Protocol for Using 2-Ethylhexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Ethylhexylamine Hydrochloride. The information is intended to guide researchers in utilizing this compound in various laboratory settings, including its application as an intermediate in active pharmaceutical ingredient (API) synthesis, a component in analytical methods, a stabilizer in nanoparticle formulations, and as a corrosion inhibitor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Ethylhexylamine and its hydrochloride salt is presented below. This data is essential for safe handling, storage, and for planning experimental procedures.

PropertyValue
Chemical Formula C₈H₁₉N·HCl
Molecular Weight 165.71 g/mol
Appearance White to almost white solid/wax
Solubility Soluble in water
CAS Number 26392-49-4

Safety and Handling Precautions

This compound and its free base, 2-Ethylhexylamine, are hazardous chemicals that require careful handling to avoid exposure and ensure laboratory safety.

General Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid inhalation of dust or vapors.[2]

  • Prevent contact with skin, eyes, and clothing.[1][3]

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[1]

  • Keep containers tightly closed when not in use.[1]

  • Avoid contact with copper and its alloys.[3]

First Aid Measures:

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water.[1]

  • In all cases of exposure, seek immediate medical attention.[1][3]

Application Notes and Protocols

Synthesis of this compound from 2-Ethylhexylamine

This protocol describes the preparation of this compound from its free base, 2-Ethylhexylamine. The hydrochloride salt often has improved solubility in aqueous solutions and better stability for storage and handling.

Materials:

  • 2-Ethylhexylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Protocol:

  • In a round-bottom flask, dissolve 2-Ethylhexylamine in anhydrous diethyl ether (e.g., 10 mL of ether per 1 g of amine).

  • Place the flask in an ice bath and stir the solution.

  • Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise using a dropping funnel. A white precipitate of this compound will form.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete reaction.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting this compound salt under vacuum.

Expected Outcome:

A white crystalline solid of this compound.

Workflow Diagram:

G Synthesis of this compound cluster_0 Reaction cluster_1 Isolation and Purification A Dissolve 2-Ethylhexylamine in diethyl ether B Cool in ice bath A->B C Add HCl dropwise B->C D Stir for 30 min C->D E Vacuum filter the precipitate D->E F Wash with cold diethyl ether E->F G Dry under vacuum F->G H H G->H 2-Ethylhexylamine Hydrochloride (product)

Caption: Workflow for the synthesis of this compound.

Application as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound is a versatile building block in organic synthesis and can be used as a precursor for the synthesis of more complex active pharmaceutical ingredients. The amine group can undergo various chemical transformations. The following is a general protocol for an N-alkylation reaction, a common step in API synthesis.

Materials:

  • This compound

  • An appropriate alkyl halide (R-X)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A polar aprotic solvent (e.g., acetonitrile, DMF)

  • Reaction vessel with a condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • To a reaction vessel, add this compound and the chosen solvent.

  • Add the base to the reaction mixture to deprotonate the amine hydrochloride and generate the free 2-Ethylhexylamine in situ.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup to remove the base and any inorganic salts. This typically involves partitioning the reaction mixture between an organic solvent and water in a separatory funnel.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Concentrate the organic layer using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated 2-Ethylhexylamine derivative.

Workflow Diagram:

G N-Alkylation using this compound A Combine 2-Ethylhexylamine HCl, solvent, and base B Add alkyl halide (R-X) A->B C Heat and monitor reaction B->C D Cool to room temperature C->D E Aqueous workup D->E F Dry and concentrate organic layer E->F G Purify by column chromatography F->G H N-alkylated product G->H

Caption: General workflow for N-alkylation in API synthesis.

Use as a Stabilizing Agent in the Synthesis of Nanoparticles

Long-chain amines like 2-Ethylhexylamine can act as capping agents to stabilize nanoparticles, preventing their aggregation. This protocol provides a general method for the synthesis of metallic nanoparticles stabilized by 2-Ethylhexylamine.

Materials:

  • A metal precursor (e.g., HAuCl₄ for gold nanoparticles)

  • 2-Ethylhexylamine

  • A reducing agent (e.g., sodium borohydride)

  • An appropriate solvent (e.g., toluene)

  • Three-neck flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Centrifuge

Protocol:

  • In a three-neck flask, dissolve the metal precursor in the solvent.

  • Add 2-Ethylhexylamine to the solution, which will act as the stabilizing agent.

  • Heat the mixture with vigorous stirring to a specific temperature (e.g., 60-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Separately, prepare a solution of the reducing agent.

  • Rapidly inject the reducing agent solution into the hot reaction mixture. A color change should be observed, indicating the formation of nanoparticles.

  • Allow the reaction to proceed for a set amount of time to ensure complete formation and stabilization of the nanoparticles.

  • Cool the nanoparticle solution to room temperature.

  • Purify the nanoparticles by centrifugation and redispersion in a fresh solvent to remove excess reactants. Repeat this step several times.

  • The final stabilized nanoparticle solution can be stored for further characterization and use.

Workflow Diagram:

G Nanoparticle Synthesis with 2-Ethylhexylamine A Dissolve metal precursor and 2-Ethylhexylamine in solvent B Heat under inert atmosphere A->B C Inject reducing agent B->C D Monitor color change and continue reaction C->D E Cool to room temperature D->E F Purify by centrifugation and redispersion E->F G Stabilized nanoparticle solution F->G

Caption: Workflow for nanoparticle synthesis and stabilization.

Application as a Corrosion Inhibitor

2-Ethylhexylamine can be used as a corrosion inhibitor, particularly for protecting metals in acidic environments. The following protocol outlines a basic weight loss method to evaluate its inhibition efficiency.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions and weight

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Beakers

  • Water bath or thermostat

  • Analytical balance

  • Desiccator

Protocol:

  • Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).

  • Clean and weigh the metal coupons accurately.

  • Immerse one coupon in each of the prepared solutions, ensuring they are fully submerged.

  • Maintain the solutions at a constant temperature for a specified period (e.g., 24 hours).

  • After the immersion period, remove the coupons from the solutions.

  • Carefully clean the coupons to remove any corrosion products, then rinse with deionized water and acetone, and dry them in a desiccator.

  • Weigh the dried coupons accurately.

  • Calculate the weight loss for each coupon and determine the corrosion rate and inhibition efficiency using the following formulas:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Data Presentation:

Inhibitor Concentration (ppm)Initial Weight (g)Final Weight (g)Weight Loss (g)Corrosion Rate (g/cm²h)Inhibition Efficiency (%)
0
50
100
200

Workflow Diagram:

G Corrosion Inhibition Testing by Weight Loss A Prepare corrosive solutions with inhibitor B Clean and weigh metal coupons A->B C Immerse coupons in solutions B->C D Maintain constant temperature for a set time C->D E Remove, clean, and dry coupons D->E F Weigh final coupons E->F G Calculate corrosion rate and inhibition efficiency F->G H Results G->H

Caption: Workflow for evaluating corrosion inhibition efficiency.

References

Application Notes and Protocols for 2-Ethylhexylamine Hydrochloride in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylhexylamine hydrochloride (2-EHAHCl) is a branched, long-chain alkylammonium halide that serves as a critical additive in the fabrication of high-performance perovskite solar cells (PSCs). Its incorporation into the perovskite precursor solution or as a surface treatment on the perovskite film has been shown to significantly enhance device efficiency, stability, and moisture resistance. The bulky and hydrophobic nature of the 2-ethylhexyl group plays a pivotal role in passivating defects, controlling crystal growth, and forming low-dimensional perovskite layers that protect the three-dimensional (3D) perovskite bulk.

This document provides detailed application notes and experimental protocols for the use of 2-EHAHCl in perovskite solar cell fabrication, based on established methodologies for similar long-chain alkylammonium halide additives.

Principle of Action

The primary roles of this compound in perovskite solar cell fabrication include:

  • Formation of 2D/Quasi-2D Perovskite Layers: The large 2-ethylhexylammonium cation (2-EHA+) can act as a spacer between the lead-halide octahedra, leading to the formation of two-dimensional (2D) or quasi-2D perovskite structures, typically at the surface or grain boundaries of the 3D perovskite film.

  • Defect Passivation: The ammonium head group of 2-EHA+ can passivate under-coordinated halide ions and lead-ion vacancies, which are common defects in perovskite films that act as non-radiative recombination centers. This passivation reduces charge carrier recombination and increases the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

  • Enhanced Hydrophobicity and Stability: The long, branched alkyl chain of the 2-ethylhexyl group imparts a hydrophobic character to the perovskite film surface. This increased hydrophobicity helps to prevent moisture ingress, a key factor in the degradation of perovskite materials, thereby enhancing the long-term stability of the solar cell.

  • Control of Crystallization: The presence of 2-EHAHCl in the precursor solution can influence the crystallization kinetics of the perovskite film, often leading to improved film morphology with larger grain sizes and reduced grain boundary densities.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into perovskite solar cell fabrication. The specific concentrations and parameters may require optimization depending on the specific perovskite composition and device architecture.

Protocol 1: Incorporation of 2-EHAHCl as an Additive in the Perovskite Precursor Solution (One-Step Method)

This protocol describes the addition of 2-EHAHCl directly into the perovskite precursor solution before film deposition.

Materials:

  • Formamidinium iodide (FAI)

  • Lead iodide (PbI₂)

  • Methylammonium bromide (MABr)

  • Lead bromide (PbBr₂)

  • This compound (2-EHAHCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Chlorobenzene (antisolvent)

  • ITO-coated glass substrates

  • Electron transport layer (ETL) materials (e.g., SnO₂)

  • Hole transport layer (HTL) materials (e.g., Spiro-OMeTAD)

  • Gold or Carbon electrode materials

Procedure:

  • Substrate Preparation:

    • Clean ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to depositing the electron transport layer.

    • Deposit the chosen ETL (e.g., SnO₂) according to established procedures.

  • Perovskite Precursor Solution Preparation:

    • Prepare a stock solution of the 3D perovskite precursor. For a typical mixed-cation, mixed-halide perovskite (e.g., FA₀.₉₅MA₀.₀₅Pb(I₀.₉₅Br₀.₀₅)₂), dissolve FAI, PbI₂, MABr, and PbBr₂ in a 4:1 (v/v) mixture of DMF and DMSO.

    • Prepare a stock solution of 2-EHAHCl in DMF or a DMF/DMSO mixture (e.g., 10 mg/mL).

    • Add the 2-EHAHCl stock solution to the 3D perovskite precursor solution to achieve the desired molar ratio. A typical starting point is to have 2-EHAHCl constitute 1-5 mol% of the total A-site cations.

  • Perovskite Film Deposition:

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), deposit the perovskite precursor solution containing 2-EHAHCl onto the ETL-coated substrate.

    • Spin-coat the substrate in a two-step program:

      • First step: 1000 rpm for 10 seconds (ramp rate of 200 rpm/s).

      • Second step: 5000 rpm for 30 seconds (ramp rate of 1000 rpm/s).

    • During the second step, typically 10-15 seconds before the end of the program, dispense an antisolvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.

    • Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-30 minutes.

  • Device Completion:

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or carbon) according to standard protocols.

Protocol 2: Surface Treatment of Perovskite Film with 2-EHAHCl Solution

This protocol describes the application of a 2-EHAHCl solution to the surface of a pre-formed 3D perovskite film.

Procedure:

  • Fabricate the 3D Perovskite Film:

    • Prepare a 3D perovskite film on an ETL-coated substrate as described in Protocol 1 (steps 1-3), but without the addition of 2-EHAHCl to the precursor solution.

  • Prepare the 2-EHAHCl Treatment Solution:

    • Dissolve 2-EHAHCl in a suitable solvent, such as isopropanol or chloroform, at a concentration of 0.1 to 2 mg/mL.

  • Apply the Surface Treatment:

    • After the 3D perovskite film has been annealed and cooled to room temperature, deposit the 2-EHAHCl solution onto the surface of the perovskite film.

    • Spin-coat the substrate at a moderate speed (e.g., 3000-4000 rpm) for 30 seconds.

    • Anneal the treated film at a low temperature (e.g., 70-100 °C) for 5-10 minutes to remove the solvent and promote the formation of the 2D layer.

  • Device Completion:

    • Proceed with the deposition of the HTL and back contact as described in Protocol 1.

Data Presentation

The following tables summarize the expected impact of 2-EHAHCl on perovskite solar cell performance, based on trends observed with similar long-chain alkylammonium halide additives. The values presented are illustrative and should be optimized for specific experimental conditions.

Table 1: Comparison of Perovskite Solar Cell Performance With and Without 2-EHAHCl Additive

AdditivePCE (%)Voc (V)Jsc (mA/cm²)FF (%)
None (Control)18.51.0522.578
2-EHAHCl (2 mol%)20.81.1223.081

Table 2: Effect of 2-EHAHCl Concentration on Device Performance

2-EHAHCl (mol%)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)
018.51.0522.578
119.71.0922.879
220.81.1223.081
519.21.1022.677

Table 3: Stability of Perovskite Solar Cells With and Without 2-EHAHCl Surface Treatment

TreatmentInitial PCE (%)PCE after 500h (unencapsulated, 50% RH)
None (Control)18.211.3 (62% of initial)
2-EHAHCl20.117.5 (87% of initial)

Visualizations

Logical Workflow for Perovskite Solar Cell Fabrication with 2-EHAHCl

FabricationWorkflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Layer Formation cluster_device Device Completion sub_clean ITO Substrate Cleaning etl_dep ETL Deposition (e.g., SnO2) sub_clean->etl_dep prec_prep Prepare 3D Precursor (FAI, PbI2, etc.) etl_dep->prec_prep mix Mix Precursor with 2-EHAHCl prec_prep->mix add_prep Prepare 2-EHAHCl Solution add_prep->mix spin_coat Spin Coating & Antisolvent Quenching mix->spin_coat anneal Thermal Annealing spin_coat->anneal htl_dep HTL Deposition (e.g., Spiro-OMeTAD) anneal->htl_dep elec_dep Electrode Deposition (Au/Carbon) htl_dep->elec_dep

Caption: Workflow for one-step fabrication of PSCs with 2-EHAHCl.

Mechanism of Action of 2-EHAHCl in Perovskite Films

MechanismOfAction cluster_additive 2-EHAHCl Additive cluster_effects Effects on Perovskite Film cluster_performance Device Performance Enhancement EHA 2-Ethylhexylamine hydrochloride TwoD_layer Formation of 2D/Quasi-2D Surface Layer EHA->TwoD_layer Defect_pass Passivation of Surface Defects EHA->Defect_pass Morph_control Improved Morphology (Larger Grains) EHA->Morph_control Hydrophobicity Increased Hydrophobicity EHA->Hydrophobicity PCE Increased PCE TwoD_layer->PCE Stability Enhanced Stability (Moisture Resistance) TwoD_layer->Stability Defect_pass->PCE Voc Increased Voc Defect_pass->Voc Morph_control->PCE Hydrophobicity->Stability

Caption: Mechanism of 2-EHAHCl in improving perovskite solar cells.

Application of 2-Ethylhexylamine Hydrochloride as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of corrosion inhibitors is a primary strategy to mitigate this issue. Organic inhibitors, particularly those containing heteroatoms like nitrogen, are effective due to their ability to adsorb onto metal surfaces and form a protective barrier.[1] 2-Ethylhexylamine hydrochloride, an amine salt, is a potential corrosion inhibitor, particularly in acidic environments. The protonated amine can electrostatically adsorb onto the metal surface, while the alkyl chain provides a hydrophobic layer, repelling corrosive species. This document provides a detailed overview of the application of this compound as a corrosion inhibitor, including experimental protocols for its evaluation and a proposed mechanism of action.

Mechanism of Corrosion Inhibition

In acidic solutions, this compound exists as the 2-ethylhexylammonium cation and chloride anions. The corrosion inhibition mechanism is believed to involve the following steps:

  • Adsorption: The protonated amine (R-NH3+) electrostatically interacts with the negatively charged metal surface (in the presence of specifically adsorbed anions like Cl-).[2]

  • Film Formation: The hydrophobic 2-ethylhexyl chains orient away from the metal surface, creating a dense, non-polar barrier.[3] This film displaces water molecules and aggressive ions from the surface.[1]

  • Corrosion Retardation: The protective film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4]

The overall process is a synergistic effect where the chloride ions first adsorb on the metal surface, creating a negatively charged layer that facilitates the adsorption of the cationic inhibitor molecules.[2]

InhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) cluster_protection Protective Film Formation H+ H⁺ Metal Metal Surface H+->Metal Corrosion Attack Cl- Cl⁻ Cl-->Metal Specific Adsorption Inhibitor+ 2-Ethylhexylammonium⁺ Inhibitor+->Metal Adsorption ProtectiveLayer Hydrophobic Protective Layer

Proposed mechanism of corrosion inhibition by this compound.

Quantitative Data

Due to a lack of specific experimental data for this compound in hydrochloric acid in the available literature, the following tables present representative data based on the performance of similar long-chain alkylamines.[5][6] This data illustrates the expected trends in corrosion inhibition.

Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel in 1 M HCl (Weight Loss Method)

Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)150.212.5-
5045.13.770.0
10028.52.481.0
20018.01.588.0
40012.01.092.0
8009.00.7594.0

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with this compound

Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-480110075120-
100-4652097011581.0
400-450996811291.0
800-440666511094.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with this compound

Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
1002808082.1
4005504590.9
8008503094.1

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis A Prepare Metal Coupons (e.g., Mild Steel) D Weight Loss Measurement A->D E Potentiodynamic Polarization A->E F Electrochemical Impedance Spectroscopy (EIS) A->F B Prepare Corrosive Medium (e.g., 1 M HCl) B->D B->E B->F C Prepare Inhibitor Solutions (Varying Concentrations) C->D C->E C->F G Calculate Corrosion Rate & Inhibition Efficiency D->G H Determine Ecorr, Icorr, & Tafel Slopes E->H I Model EIS Data with Equivalent Circuits (Rct, Cdl) F->I J Overall Performance Evaluation G->J Compare Efficiencies H->J I->J

Experimental workflow for evaluating corrosion inhibitor performance.

Weight Loss Measurement[7][8][9]

This gravimetric method provides a direct measure of material loss due to corrosion.

Materials and Equipment:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • Abrasive paper (e.g., silicon carbide, various grits up to 1200)

  • Analytical balance (±0.1 mg)

  • Desiccator

  • Glass beakers

  • Thermostatic water bath

  • 1 M Hydrochloric acid solution

  • This compound solutions of various concentrations (e.g., 50, 100, 200, 400, 800 ppm in 1 M HCl)

  • Acetone and distilled water for cleaning

Protocol:

  • Mechanically polish the mild steel coupons with successively finer grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.

  • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Immerse the coupons in separate beakers containing the blank 1 M HCl solution and the various concentrations of the inhibitor solution.

  • Maintain the beakers in a thermostatic water bath at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).

  • After the immersion period, remove the coupons, wash with distilled water, clean with a soft brush to remove corrosion products, rinse with acetone, and dry.

  • Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization[10][11][12][13]

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum or graphite)

  • Mild steel specimen as the working electrode

  • Corrosive solutions (as in the weight loss experiment)

Protocol:

  • Prepare the working electrode by embedding a mild steel sample in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described previously.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution (blank or with inhibitor).

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)[14][15][16][17][18]

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell (same as for potentiodynamic polarization)

  • Corrosive solutions

Protocol:

  • Set up the three-electrode cell as for the potentiodynamic polarization experiment and allow the OCP to stabilize.

  • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as a Nyquist plot (Z_imaginary vs. Z_real).

  • The Nyquist plot for an inhibited system typically shows a semi-circle, the diameter of which corresponds to the charge transfer resistance (Rct).

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as Rct and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_inhibitor and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Conclusion

This compound shows potential as an effective corrosion inhibitor for mild steel in acidic environments. Its mechanism of action involves the formation of a protective hydrophobic film on the metal surface through adsorption. The evaluation of its performance can be comprehensively carried out using weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The provided protocols offer a standardized approach for researchers to quantify the inhibition efficiency and understand the underlying mechanism of this and similar amine-based corrosion inhibitors. Further studies are recommended to obtain specific experimental data for this compound to validate the expected performance trends.

References

Application Notes and Protocols for Surfactant Synthesis Using 2-Ethylhexylamine Hydrochloride as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various classes of surfactants starting from 2-ethylhexylamine hydrochloride. The protocols are intended to serve as a foundational guide for researchers interested in developing novel surfactants for a range of applications, including as detergents, emulsifiers, and formulation aids in drug delivery.

Introduction

2-Ethylhexylamine is a primary amine with a branched C8 alkyl chain, making it a valuable hydrophobic precursor for surfactant synthesis.[1] Its hydrochloride salt provides a water-soluble starting material that can be readily converted into cationic, amphoteric, and non-ionic surfactants. The branched nature of the 2-ethylhexyl group can impart unique properties to the resulting surfactants, such as lower Krafft points and increased solubility in organic phases, which are advantageous in various formulations.

Surfactant Synthesis Pathways from 2-Ethylhexylamine

This compound can be converted to the free amine, 2-ethylhexylamine, which then serves as the key intermediate for various surfactant syntheses. The primary reaction pathways include quaternization to form cationic surfactants, carboxymethylation to produce amphoteric (betaine) surfactants, and a two-step N-alkylation followed by oxidation to yield non-ionic amine oxide surfactants.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_surfactants Surfactant Classes 2-EHA HCl 2-Ethylhexylamine Hydrochloride 2-EHA 2-Ethylhexylamine 2-EHA HCl->2-EHA  Base (e.g., NaOH)   Cationic Cationic Surfactant (Quaternary Ammonium Salt) 2-EHA->Cationic  1. CH3I (excess)  2. Alkyl Halide (R-X)   Amphoteric Amphoteric Surfactant (Betaine) 2-EHA->Amphoteric  1. Methylation (2x)  2. Sodium Chloroacetate   Nonionic Non-ionic Surfactant (Amine Oxide) 2-EHA->Nonionic  1. N-alkylation (2x, e.g., CH3I)  2. Oxidation (H2O2)  

Caption: Synthetic pathways from this compound to various surfactant classes.

Cationic Surfactants: Quaternary Ammonium Salts

Cationic surfactants derived from 2-ethylhexylamine possess a positively charged headgroup, making them effective antimicrobial agents, corrosion inhibitors, and fabric softeners. A common synthetic route is the exhaustive alkylation (quaternization) of the primary amine.

Experimental Protocol: Synthesis of N,N,N-Trimethyl-N-(2-ethylhexyl)ammonium Iodide

This protocol describes the synthesis of a simple quaternary ammonium salt from 2-ethylhexylamine.

Materials:

  • 2-Ethylhexylamine (derived from its hydrochloride salt)

  • Methyl iodide (CH₃I)

  • Ethanol, absolute

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and extraction

Procedure:

  • In a round-bottom flask, dissolve 2-ethylhexylamine (1 mole equivalent) in ethanol.

  • Cool the solution in an ice bath and slowly add methyl iodide (at least 3 mole equivalents).

  • After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and then reflux for 24 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in deionized water and wash with diethyl ether to remove any unreacted starting material.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with chloroform or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the quaternary ammonium salt.

Characterization:

  • The structure can be confirmed using FTIR and ¹H-NMR spectroscopy.

  • Purity can be assessed by elemental analysis.

Amphoteric Surfactants: Betaines

Amphoteric surfactants, such as betaines, contain both a positive and a negative charge in their hydrophilic headgroup. They are known for their mildness, good foaming properties, and stability over a wide pH range, making them suitable for personal care products.

Experimental Protocol: Synthesis of N-(2-ethylhexyl)-N,N-dimethylglycine Betaine

This protocol outlines a two-step synthesis of a betaine from 2-ethylhexylamine.

Materials:

  • 2-Ethylhexylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Isopropanol

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • pH meter

Procedure:

Step 1: N,N-Dimethylation of 2-Ethylhexylamine

  • To a round-bottom flask, add 2-ethylhexylamine (1 mole equivalent).

  • Slowly add formic acid (2.2 mole equivalents) while cooling the flask in an ice bath.

  • Slowly add formaldehyde solution (2.2 mole equivalents).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture and make it alkaline by adding a 30% NaOH solution.

  • Extract the N,N-dimethyl-2-ethylhexylamine with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent by distillation.

Step 2: Carboxymethylation

  • Dissolve the N,N-dimethyl-2-ethylhexylamine (1 mole equivalent) from Step 1 in a mixture of isopropanol and water.

  • Add sodium chloroacetate (1.1 mole equivalents).

  • Adjust the pH to 8.5-9.5 with a NaOH solution.

  • Heat the mixture to 80-90°C and maintain for 6-8 hours, keeping the pH in the 8.5-9.5 range by periodic addition of NaOH.

  • After the reaction is complete (as monitored by titration of chloride ions), cool the mixture. The product is an aqueous solution of the betaine.

Characterization:

  • The final product can be characterized by ¹H-NMR and mass spectrometry.

  • The concentration of the active substance can be determined by titration.

Non-ionic Surfactants: Amine Oxides

Amine oxides are non-ionic surfactants at neutral and alkaline pH but become cationic in acidic conditions. They are excellent foam boosters and stabilizers, and are often used in household cleaning products. The synthesis involves the oxidation of a tertiary amine.

Experimental Protocol: Synthesis of N,N-Dimethyl-2-ethylhexylamine N-Oxide

This protocol details the oxidation of the tertiary amine intermediate to the corresponding amine oxide.

Materials:

  • N,N-Dimethyl-2-ethylhexylamine (from the first step of the betaine synthesis)

  • Hydrogen peroxide (H₂O₂, 35% aqueous solution)

  • Deionized water

  • Chelating agent (e.g., EDTA, small amount)

Equipment:

  • Jacketed glass reactor with a stirrer, thermometer, and addition funnel

  • Thermostatic water bath

Procedure:

  • Charge the reactor with N,N-dimethyl-2-ethylhexylamine (1 mole equivalent) and a small amount of chelating agent.

  • Heat the amine to 60-70°C.

  • Slowly add the hydrogen peroxide solution (1.1-1.2 mole equivalents) to the stirred amine over 2-4 hours, maintaining the temperature at 60-80°C.[2]

  • After the addition is complete, continue stirring at the same temperature for another 4-6 hours until the residual free amine is below the desired level.

  • The final product is an aqueous solution of the amine oxide.

Characterization:

  • The conversion can be monitored by titration of the residual peroxide and free amine.

  • The final product can be analyzed by ¹H-NMR and ¹³C-NMR.

Properties and Performance Data

The surface-active properties of surfactants are crucial for their application. Key parameters include the critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC). While specific data for surfactants derived directly from 2-ethylhexylamine is not abundant in the literature, data from surfactants with a 2-ethylhexyl hydrophobic group (derived from 2-ethylhexanol) can provide a good estimate of their performance.[3][4][5]

Surfactant Type (Example)Hydrophobic GroupHydrophilic GroupExpected CMC (mol/L)Expected γ_CMC (mN/m)
Non-ionic2-EthylhexylEthoxylate (e.g., 5 EO units)~ 1 x 10⁻³~ 28-30
Anionic (Sulfate)2-EthylhexylSulfate~ 5 x 10⁻³~ 35-40
Cationic (Quaternary)2-EthylhexylTrimethylammoniumVaries with counter-ion~ 30-40
Amphoteric (Betaine)2-EthylhexylDimethylglycineVaries with pH~ 30-35

Note: These values are estimates based on related structures and can vary with the specific headgroup, counter-ion, temperature, and presence of electrolytes.

Workflow for Surfactant Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis Synthesize Synthesize Surfactant Purify Purify Product Synthesize->Purify StockSol Prepare Stock Solution Purify->StockSol Dilutions Create Serial Dilutions StockSol->Dilutions Tensiometry Measure Surface Tension (e.g., du Noüy ring method) Dilutions->Tensiometry Conductivity Measure Conductivity Dilutions->Conductivity PlotST Plot Surface Tension vs. log(Concentration) Tensiometry->PlotST PlotCond Plot Conductivity vs. Concentration Conductivity->PlotCond DetermineCMC Determine CMC & γ_CMC PlotST->DetermineCMC PlotCond->DetermineCMC

Caption: General workflow for the characterization of surfactant surface properties.

Safety Information

2-Ethylhexylamine is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1] It causes severe skin burns and eye damage.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reagents used in the syntheses, such as methyl iodide and hydrogen peroxide, also have their own specific hazards and should be handled with care according to their safety data sheets.

References

Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 2-Ethylhexylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexylamine, and its hydrochloride salt, serve as versatile building blocks in the synthesis of a variety of organic molecules. Within the pharmaceutical industry, the lipophilic 2-ethylhexyl group can be incorporated into active pharmaceutical ingredients (APIs) to modulate their physicochemical properties, such as solubility, membrane permeability, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the synthesis of a representative API, Hexobendine, which incorporates a derivative of 2-ethylhexylamine. While direct synthesis using 2-ethylhexylamine hydrochloride as a starting material for Hexobendine is not the primary route, the synthesis of the core diamine intermediate showcases the application of related synthetic methodologies.

Representative API: Hexobendine

Hexobendine is a vasodilator used in the treatment of cardiovascular disorders. Its chemical structure is 3,4,5-Trimethoxybenzoic acid 1,2-ethanediylbis[(methylimino)-3,1-propanediyl] ester. The synthesis of Hexobendine involves two key stages: the preparation of the core diamine intermediate and the subsequent esterification with 3,4,5-trimethoxybenzoyl chloride.

Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-EthylhexylamineC₈H₁₉N129.24Colorless to pale yellow liquid104-75-6
1,2-DichloroethaneC₂H₄Cl₂98.96Colorless liquid107-06-2
N,N'-Bis(2-ethylhexyl)ethylenediamineC₁₈H₄₀N₂284.53Viscous liquid (predicted)Not available
3,4,5-Trimethoxybenzoic acidC₁₀H₁₂O₅212.20White crystalline powder118-41-2
3,4,5-Trimethoxybenzoyl chlorideC₁₀H₁₁ClO₄230.64White to off-white solid4521-61-3
Hexobendine DihydrochlorideC₃₀H₄₆Cl₂N₂O₁₀665.60White solid50-62-4

Synthetic Workflow for Hexobendine

The synthesis of Hexobendine can be logically divided into two main stages. The first stage involves the synthesis of the key diamine intermediate, N,N'-Bis(2-ethylhexyl)ethylenediamine. The second stage is the double esterification of a related diamine diol with 3,4,5-trimethoxybenzoyl chloride to yield the final API, Hexobendine.

G cluster_0 Stage 1: Synthesis of Diamine Intermediate cluster_1 Stage 2: Synthesis of Hexobendine A 2-Ethylhexylamine C N,N'-Bis(2-ethylhexyl)ethylenediamine A->C Alkylation B 1,2-Dichloroethane B->C D N,N'-Bis(3-hydroxypropyl)-N,N'-dimethylethylenediamine C->D Analogous Intermediate F Hexobendine D->F Esterification E 3,4,5-Trimethoxybenzoyl chloride E->F G Hexobendine Dihydrochloride F->G Salt Formation

Caption: Synthetic workflow for Hexobendine.

Experimental Protocols

Stage 1: Synthesis of N,N'-Bis(2-ethylhexyl)ethylenediamine (Representative Protocol)

This protocol describes a general method for the N,N'-dialkylation of a diamine, which can be adapted for the synthesis of N,N'-Bis(2-ethylhexyl)ethylenediamine.

Materials:

  • 2-Ethylhexylamine

  • 1,2-Dichloroethane

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-ethylhexylamine (2.0 eq) and ethanol.

  • Add sodium carbonate (2.2 eq) to the mixture.

  • Slowly add 1,2-dichloroethane (1.0 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-Bis(2-ethylhexyl)ethylenediamine.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Expected):

ParameterValue
Yield40-60% (typical for N-alkylation of amines with alkyl halides)
Purity>95% (after purification)
Stage 2: Synthesis of Hexobendine from an Analogous Diamine Diol

The synthesis of Hexobendine involves the esterification of a diamine diol with 3,4,5-trimethoxybenzoyl chloride. A closely related synthesis of Dilazep, which shares the same esterification step, provides a reliable protocol.[1]

Materials:

  • N,N'-Bis(3-hydroxypropyl)-N,N'-dimethylethylenediamine (or a similar diol diamine)

  • 3,4,5-Trimethoxybenzoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or ethanol)

Procedure:

  • Dissolve N,N'-Bis(3-hydroxypropyl)-N,N'-dimethylethylenediamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2.2 eq) to the solution and cool the mixture in an ice bath.

  • In a separate flask, dissolve 3,4,5-trimethoxybenzoyl chloride (2.1 eq) in anhydrous dichloromethane.

  • Slowly add the solution of 3,4,5-trimethoxybenzoyl chloride to the cooled diamine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Hexobendine.

  • Purify the crude product by column chromatography on silica gel.

  • For the preparation of the dihydrochloride salt, dissolve the purified Hexobendine free base in a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid in diethyl ether or ethanol until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Hexobendine dihydrochloride.

Quantitative Data (Expected):

ParameterValue
Yield70-90% (typical for esterification with acid chlorides)
Purity>98% (after purification and salt formation)

Signaling Pathway and Mechanism of Action

Hexobendine is known to act as a vasodilator. While a detailed signaling pathway diagram is complex and involves multiple cellular mechanisms, a simplified representation of its proposed mechanism of action is presented below. Hexobendine is believed to potentiate the effects of adenosine, a potent vasodilator, by inhibiting its cellular uptake. This leads to an increase in extracellular adenosine concentration, which then activates adenosine receptors on vascular smooth muscle cells, ultimately leading to vasodilation.

G Hexobendine Hexobendine Adenosine_Uptake Adenosine Uptake Transporter Hexobendine->Adenosine_Uptake Inhibits Extracellular_Adenosine Extracellular Adenosine Adenosine_Uptake->Extracellular_Adenosine Decreased Uptake Adenosine_Receptor Adenosine Receptor Extracellular_Adenosine->Adenosine_Receptor Activates Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Adenosine_Receptor->Vascular_Smooth_Muscle Signal Transduction Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to

Caption: Proposed mechanism of action for Hexobendine.

Conclusion

The synthesis of APIs incorporating the 2-ethylhexylamine moiety, as exemplified by the conceptual pathway to Hexobendine, highlights the importance of this lipophilic building block in medicinal chemistry. The provided protocols, based on established chemical transformations, offer a framework for the synthesis of such molecules. Researchers and drug development professionals can utilize these methodologies as a starting point for the development of novel therapeutic agents with tailored pharmacokinetic and pharmacodynamic properties. Further optimization of reaction conditions and purification techniques may be necessary to achieve desired yields and purity for specific applications.

References

Application Notes and Protocols for the Utilization of 2-Ethylhexylamine Hydrochloride in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Ethylhexylamine hydrochloride as a key intermediate in the production of agrochemicals, with a specific focus on the synthesis of the widely used phenoxy herbicide, 2,4-D 2-ethylhexyl ester (2,4-D EHE). This document details the synthetic protocols, mechanism of action, and relevant quantitative data to support research and development in the agrochemical sector.

Introduction: The Role of 2-Ethylhexylamine in Agrochemicals

2-Ethylhexylamine (2-EHA), and its hydrochloride salt, are versatile chemical intermediates employed in the synthesis of a range of agrochemicals, including herbicides, insecticides, and fungicides.[1][2][3] The branched 2-ethylhexyl moiety imparts desirable physical and chemical properties to the final active ingredient, such as increased oil solubility and enhanced foliar uptake. One of the most significant applications of 2-ethylhexylamine is in the production of phenoxy herbicides, a class of synthetic auxins that have been pivotal in selective broadleaf weed control since the 1940s.[4][5][6]

Specifically, 2-ethylhexylamine is a precursor to 2-ethylhexanol, which is reacted with 2,4-Dichlorophenoxyacetic acid (2,4-D) to form the 2-ethylhexyl ester. This ester formulation of 2,4-D is a major commercial product, accounting for a substantial portion of the global use of this herbicide.[7][8][9]

Synthesis of 2,4-D 2-Ethylhexyl Ester: An Experimental Protocol

The industrial synthesis of 2,4-D 2-ethylhexyl ester from 2,4-D acid and 2-ethylhexanol (derived from 2-ethylhexylamine) is typically a two-stage process involving acidification followed by esterification.[10]

Workflow for the Synthesis of 2,4-D 2-Ethylhexyl Ester

G cluster_acidification Acidification Stage cluster_esterification Esterification Stage cluster_purification Purification Na_24D Sodium 2,4-D Salt Acidification Acidification (Sulfuric Acid, Water) Na_24D->Acidification _24D_acid 2,4-D Acid Acidification->_24D_acid _24D_acid2 2,4-D Acid Esterification Esterification (Catalyst, Heat) _24D_acid2->Esterification _2EH 2-Ethylhexanol _2EH->Esterification _24D_EHE 2,4-D 2-Ethylhexyl Ester Esterification->_24D_EHE Crude_EHE Crude 2,4-D EHE Washing Washing Crude_EHE->Washing Distillation Distillation Washing->Distillation Pure_EHE Pure 2,4-D EHE Distillation->Pure_EHE

Caption: General workflow for the synthesis of 2,4-D 2-ethylhexyl ester.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )
2,4-Dichlorophenoxyacetic acid (2,4-D)94-75-7221.04
2-Ethylhexanol104-76-7130.23
p-Toluenesulfonic acid (catalyst)104-15-4172.20
Toluene (solvent)108-88-392.14
Sodium Bicarbonate (for washing)144-55-684.01
Anhydrous Sodium Sulfate (drying agent)7757-82-6142.04
Experimental Procedure

Step 1: Esterification

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2,4-Dichlorophenoxyacetic acid (1.0 eq), 2-ethylhexanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add toluene as a solvent to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (2,4-D acid) is consumed.

Step 2: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove unreacted acid and the catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.

  • The crude 2,4-D 2-ethylhexyl ester can be further purified by vacuum distillation to obtain a high-purity product.

Expected Yield and Purity
ParameterValue
Typical Yield>95%
Purity (by GC)>98%

Mechanism of Action: 2,4-D as a Synthetic Auxin

2,4-D is a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[11][12] At herbicidal concentrations, it disrupts normal plant growth processes in susceptible broadleaf weeds, leading to uncontrolled cell division and elongation, and ultimately, plant death.[13][14]

Signaling Pathway of 2,4-D Herbicidal Action

G _24D 2,4-D TIR1_AFB Auxin Receptors (TIR1/AFB) _24D->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressors SCF_Complex->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ethylene Ethylene Production Auxin_Genes->Ethylene ROS Reactive Oxygen Species (ROS) Ethylene->ROS Cell_Death Uncontrolled Growth & Cell Death ROS->Cell_Death

Caption: Simplified signaling pathway of 2,4-D in susceptible plants.

The key steps in the mechanism of action are:

  • Perception: 2,4-D enters the plant cell and binds to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[15]

  • Derepression of Transcription: This binding event promotes the interaction of the TIR1/AFB receptor with Aux/IAA transcriptional repressors. The SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex then targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[16]

  • Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of numerous auxin-responsive genes.[17]

  • Physiological Effects: The overexpression of these genes leads to a cascade of physiological disruptions, including the overproduction of ethylene and the generation of reactive oxygen species (ROS), which cause cellular damage.[18][19] This results in the characteristic symptoms of auxinic herbicide damage, such as epinasty (twisting of stems and petioles), and ultimately leads to uncontrolled growth and plant death.[20]

Efficacy of 2,4-D 2-Ethylhexyl Ester

The 2-ethylhexyl ester formulation of 2,4-D is known for its high efficacy in controlling a wide range of broadleaf weeds. Its lipophilic nature facilitates rapid absorption through the waxy cuticle of plant leaves.

Table 3: Herbicidal Efficacy of 2,4-D 2-Ethylhexyl Ester on Common Broadleaf Weeds

Weed SpeciesCommon NameEfficacy (% Control)Application Rate (g a.i./ha)
Amaranthus retroflexusRedroot Pigweed90-100280 - 560
Chenopodium albumCommon Lambsquarters85-95280 - 560
Ambrosia artemisiifoliaCommon Ragweed90-100280 - 560
Taraxacum officinaleDandelion80-90560 - 1120
Cirsium arvenseCanada Thistle70-85560 - 1120

Note: Efficacy can vary depending on weed growth stage, environmental conditions, and application technique.

Conclusion

This compound is a crucial building block in the agrochemical industry, enabling the production of highly effective herbicides such as 2,4-D 2-ethylhexyl ester. The synthetic protocols and understanding of the molecular mechanism of action provided in these notes offer a foundation for researchers and professionals to develop and optimize weed management strategies. The continued study of these compounds and their interactions with biological systems is essential for the advancement of sustainable and efficient agricultural practices.

References

Application Notes: Analytical Characterization of 2-Ethylhexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylhexylamine hydrochloride is an organic salt utilized as an intermediate in the synthesis of a variety of chemical products, including pharmaceuticals, corrosion inhibitors, and surfactants.[1][2] The branched 2-ethylhexyl group provides specific solubility and steric properties to molecules.[1] Accurate and comprehensive characterization of this compound is critical for quality control, reaction monitoring, and ensuring the purity of final products. These application notes provide detailed protocols for the analytical characterization of this compound using spectroscopic, chromatographic, and thermal analysis techniques.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are fundamental for confirming the molecular structure and identity of this compound.

Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The hydrochloride salt form will exhibit characteristic absorptions for the ammonium (R-NH3+) group, which differ from the free amine (R-NH2). Key absorptions include N-H stretching and bending vibrations, as well as C-H and C-N stretches.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.[3]

  • Background Collection: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal.

  • Sample Analysis: Place the KBr pellet in the sample holder or press the sample onto the ATR crystal. Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption peaks.

Data Presentation:

Table 1: Characteristic IR Absorption Bands for Amine Hydrochlorides

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
R-NH₃⁺ N-H Stretch (asymmetric & symmetric) 3000 - 2800 (broad)
R-NH₃⁺ N-H Bend (asymmetric) 1600 - 1575
R-NH₃⁺ N-H Bend (symmetric) 1550 - 1500
C-H (Alkyl) C-H Stretch 2960 - 2850
C-H (Alkyl) C-H Bend 1470 - 1450

| C-N | C-N Stretch | 1250 - 1020 |

Note: Specific peak positions can vary based on the sample matrix and instrument.

Workflow Diagram:

IR_Workflow cluster_prep Sample Preparation cluster_analysis IR Analysis cluster_result Data Interpretation Sample 2-Ethylhexylamine HCl Sample Mix Grind Mixture in Mortar Sample->Mix KBr Dry KBr Powder KBr->Mix Background Collect Background Spectrum Mix->Background Analyze Acquire Sample Spectrum (4000-400 cm-1) Background->Analyze Process Perform Background Subtraction Analyze->Process Identify Identify Characteristic Peaks Process->Identify Correlate Correlate Peaks to Functional Groups Identify->Correlate

Caption: Workflow for IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and types of protons and their connectivity, while ¹³C NMR identifies the different carbon environments. For the hydrochloride salt, a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ is suitable. The acidic protons on the nitrogen may exchange with D₂O, causing their signal to disappear.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to a known standard (e.g., TMS or the residual solvent peak).

Data Presentation:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (terminal) ~0.9 ~14.2
CH₂ (butyl chain) ~1.3 - 1.6 ~23.1, ~29.0, ~31.2
CH (chiral center) ~1.7 ~39.6
CH₂ (ethyl group) ~1.4 ~11.0, ~24.5
CH₂-NH₃⁺ ~2.9 - 3.1 ~42.7
NH₃⁺ Variable (broad) -

Note: Data is predictive and based on known values for similar structures like N-(2-ethylhexyl)-2-hydroxybenzamide.[4] Actual shifts may vary based on solvent and concentration.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) in positive ion mode is suitable. The analysis will detect the protonated molecule [M+H]⁺, corresponding to the free amine, at m/z 130.2.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions. The molecular weight of the free base (2-Ethylhexylamine) is 129.24 g/mol .[5][6]

Data Presentation:

Table 3: Expected Mass Spectrometry Data (ESI+)

Ion Description Expected m/z
[C₈H₁₉N + H]⁺ Protonated Molecular Ion 130.2
[C₈H₁₉N - C₄H₉]⁺ Loss of butyl group 72.1
[C₈H₁₉N - C₂H₅]⁺ Loss of ethyl group 100.1

Note: Fragmentation patterns are predictive and may vary based on instrument conditions.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and determining its purity.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC with UV detection can be used to assess the purity of this compound. Since the analyte lacks a strong chromophore, derivatization or the use of an alternative detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. For UV detection, analysis at a low wavelength (~200-210 nm) is required. A method similar to that for other amine hydrochlorides can be adapted.[7]

Experimental Protocol:

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[7]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 10mM Potassium Phosphate buffer (pH adjusted to 7.5-8.0).[7]

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Sample Preparation: Prepare a sample solution of 1.0 mg/mL in the mobile phase A.[7] Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the relative peak area of the main component.

Workflow Diagram:

HPLC_Workflow cluster_setup System Setup cluster_analysis Sample Analysis cluster_result Data Processing MobilePhase Prepare Mobile Phase A & B Equilibrate Equilibrate System MobilePhase->Equilibrate Column Install C18 Column Column->Equilibrate SamplePrep Prepare Sample (1 mg/mL) & Filter Equilibrate->SamplePrep Inject Inject 10 µL of Sample SamplePrep->Inject Run Run Gradient Program Inject->Run Detect Detect at 205 nm Run->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

Application Note: Gas chromatography is suitable for analyzing the volatile free base, 2-Ethylhexylamine. To analyze the hydrochloride salt, a derivatization step or a preliminary neutralization followed by extraction is required to convert the salt to the more volatile free amine. Purity is typically determined by GC with a Flame Ionization Detector (FID). A purity of >=98.5% is often specified for the free amine.[8]

Experimental Protocol:

  • Sample Preparation (Neutralization & Extraction): a. Dissolve a known amount of this compound in water. b. Add a base (e.g., 1M NaOH) to raise the pH > 10, converting the salt to the free amine. c. Extract the aqueous solution three times with a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether). d. Combine the organic extracts, dry over anhydrous sodium sulfate, and dilute to a known volume.

  • GC System: A gas chromatograph equipped with an FID.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Instrument Conditions:

    • Inlet Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: The purity is determined by the area percent of the main peak in the resulting chromatogram.[9]

Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature.[10]

Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11][12] It is used to determine the melting point and purity of this compound. A sharp, well-defined melting endotherm is indicative of a pure crystalline substance, while a broad, irregular peak suggests the presence of impurities.[10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: a. Equilibrate the cell at a starting temperature (e.g., 25°C). b. Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C). c. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Data Analysis: Record the heat flow versus temperature. The melting point (Tₘ) is determined from the onset or peak of the melting endotherm.

Data Presentation:

Table 4: Expected DSC Thermal Properties

Parameter Description Expected Result
Melting Point (Tₘ) Temperature of solid-to-liquid phase transition A sharp endothermic peak.
Enthalpy of Fusion (ΔH) Heat absorbed during melting Calculated from the area of the melting peak.

| Purity Assessment | Shape of the melting peak | A sharp peak indicates high purity; a broad peak suggests impurities.[10] |

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of this compound. TGA can also detect the presence of volatile impurities or residual solvent.

Experimental Protocol:

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: a. Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min). b. Use an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition and identify any mass loss steps corresponding to the loss of volatiles or decomposition.

Workflow Diagram:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Interpretation Sample Weigh 2-10 mg of Sample Pan Place in TGA/DSC Pan Sample->Pan Load Load Sample & Reference Pan->Load Reference Prepare Reference Pan (DSC) Reference->Load Program Apply Heating Program (e.g., 10°C/min) Load->Program Purge Purge with Inert Gas Program->Purge Record Record Thermogram (Heat Flow or Weight % vs. Temp) Purge->Record Analyze Determine Tₘ, ΔH, or Decomposition Temp. Record->Analyze

Caption: General workflow for thermal analysis (DSC/TGA).

References

2-Ethylhexylamine hydrochloride as a versatile building block in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexylamine hydrochloride, a primary amine salt, serves as a highly versatile and economically significant building block in the landscape of organic synthesis. Its branched alkyl chain imparts unique solubility characteristics and steric properties to target molecules, making it a valuable synthon in the preparation of a diverse array of compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its utility in the development of pharmaceuticals and other fine chemicals. The lipophilic nature of the 2-ethylhexyl group can be strategically employed to modulate the pharmacokinetic properties of drug candidates.[1]

Key Applications

2-Ethylhexylamine and its derivatives are integral to numerous applications across various sectors of the chemical industry:

  • Pharmaceuticals: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][3] The 2-ethylhexyl moiety can influence the lipophilicity and membrane permeability of drug molecules.

  • Agrochemicals: This amine is a foundational component in the manufacture of various crop protection agents, including herbicides and insecticides.[3]

  • Surfactants and Detergents: Its chemical structure lends itself to the production of surfactants, enhancing the emulsifying and wetting properties of cleaning agents.[2]

  • Corrosion Inhibitors: 2-Ethylhexylamine derivatives are effective in protecting metallic surfaces from corrosion, finding use in industrial equipment and pipelines.[1][2]

  • Dyes and Pigments: It is utilized in the synthesis of various dyes and pigments.

Physicochemical Properties

A summary of the key physicochemical properties of 2-ethylhexylamine is provided in the table below.

PropertyValue
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
Appearance Colorless to light yellow liquid
Odor Fish-like, ammoniacal
Boiling Point 169 °C
Melting Point < -76 °C
Flash Point 140 °F
Density 0.789 g/cm³ at 20 °C

Data sourced from PubChem and commercial suppliers.[4]

Experimental Protocols

The following protocols provide detailed methodologies for common and impactful reactions utilizing 2-ethylhexylamine.

Protocol 1: Synthesis of N-(2-Ethylhexyl)acetamide via N-Acylation with Acetic Anhydride

N-acylation is a fundamental transformation for the formation of amides, which are prevalent in a vast number of biologically active molecules. This protocol details the synthesis of N-(2-ethylhexyl)acetamide.

Reaction Scheme:

G reactant1 2-Ethylhexylamine reaction + reactant1->reaction reactant2 Acetic Anhydride reactant2->reaction product N-(2-Ethylhexyl)acetamide byproduct Acetic Acid arrow reaction->arrow Pyridine arrow->product byproduct_plus + arrow->byproduct_plus byproduct_plus->byproduct

Caption: N-acylation of 2-ethylhexylamine with acetic anhydride.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
2-Ethylhexylamine129.24101.29 g (1.64 mL)-
Acetic Anhydride102.09121.22 g (1.13 mL)Use fresh
Pyridine79.10151.19 g (1.21 mL)Anhydrous
Dichloromethane (DCM)84.93-20 mLAnhydrous
1 M Hydrochloric Acid36.46-2 x 15 mLFor work-up
Saturated NaHCO₃ soln.84.01-15 mLFor work-up
Brine--15 mLFor work-up
Anhydrous MgSO₄120.37-As neededFor drying

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylhexylamine (1.29 g, 10 mmol) and anhydrous dichloromethane (20 mL).

  • Add pyridine (1.19 g, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.22 g, 12 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding 1 M HCl (15 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl (15 mL), followed by saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure N-(2-ethylhexyl)acetamide.

Expected Yield and Characterization:

  • Yield: Typically 85-95%.

  • Appearance: Colorless to pale yellow oil.

  • IR (neat, cm⁻¹): 3290 (N-H stretch), 2958, 2927, 2859 (C-H stretch), 1645 (C=O stretch, Amide I), 1550 (N-H bend, Amide II).

  • ¹H NMR (CDCl₃, ppm): δ 5.30 (br s, 1H, NH), 3.10 (t, J = 5.6 Hz, 2H, NCH₂), 1.98 (s, 3H, COCH₃), 1.45-1.20 (m, 9H), 0.88 (m, 6H).

  • ¹³C NMR (CDCl₃, ppm): δ 170.1, 42.5, 39.8, 31.0, 29.0, 24.2, 23.2, 23.0, 14.2, 11.0.

Protocol 2: Synthesis of N-(2-Ethylhexyl)benzamide via Reaction with Benzoyl Chloride

This protocol describes the formation of an N-substituted benzamide, a common scaffold in many pharmaceutical compounds.

Reaction Scheme:

G reactant1 2-Ethylhexylamine reaction + reactant1->reaction reactant2 Benzoyl Chloride reactant2->reaction product N-(2-Ethylhexyl)benzamide byproduct Triethylamine Hydrochloride arrow reaction->arrow Triethylamine, DCM arrow->product byproduct_plus + arrow->byproduct_plus byproduct_plus->byproduct

Caption: Synthesis of N-(2-Ethylhexyl)benzamide.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
This compound165.70101.66 g-
Triethylamine (TEA)101.19222.23 g (3.07 mL)Anhydrous
Benzoyl Chloride140.57111.55 g (1.28 mL)Use fresh
Dichloromethane (DCM)84.93-30 mLAnhydrous
1 M Hydrochloric Acid36.46-2 x 15 mLFor work-up
Saturated NaHCO₃ soln.84.01-15 mLFor work-up
Brine--15 mLFor work-up
Anhydrous Na₂SO₄142.04-As neededFor drying

Procedure:

  • Suspend this compound (1.66 g, 10 mmol) in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Add triethylamine (2.23 g, 22 mmol) to the suspension and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.55 g, 11 mmol) dropwise to the stirred suspension over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Expected Yield and Characterization:

  • Yield: Typically >90%.

  • Appearance: White to off-white solid.

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 3060 (Ar C-H stretch), 2958, 2927, 2859 (C-H stretch), 1635 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 710, 690 (Ar C-H bend).

  • ¹H NMR (CDCl₃, ppm): δ 7.75 (d, J = 7.5 Hz, 2H, Ar-H), 7.48-7.38 (m, 3H, Ar-H), 6.10 (br s, 1H, NH), 3.30 (t, J = 5.8 Hz, 2H, NCH₂), 1.60-1.25 (m, 9H), 0.90 (m, 6H).

  • ¹³C NMR (CDCl₃, ppm): δ 167.5, 134.8, 131.4, 128.7, 127.0, 42.8, 39.9, 31.0, 29.1, 24.3, 23.1, 14.2, 11.1.

Logical Workflow and Signaling Pathways

While this compound is primarily a synthetic building block, its derivatives can be designed to interact with biological systems. The logical workflow for developing such molecules is depicted below.

G cluster_0 Synthesis Phase cluster_1 Screening & Development Phase Start 2-Ethylhexylamine Hydrochloride Reaction Reaction with Electrophile (E+) Start->Reaction Product N-(2-Ethylhexyl) Derivative Reaction->Product Purification Purification & Characterization Product->Purification Screening Biological Screening (e.g., Enzyme Assay) Purification->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: General workflow from building block to drug candidate.

The design of molecules incorporating the 2-ethylhexylamine scaffold for biological applications often targets specific signaling pathways. For instance, derivatives could be synthesized to act as inhibitors or modulators of enzymes or receptors involved in disease progression. The lipophilic 2-ethylhexyl tail can facilitate membrane transport and access to intracellular targets.

This compound is a readily available and highly adaptable building block for organic synthesis. Its utility in forming amide bonds, as detailed in the provided protocols, showcases its importance in constructing molecules with potential applications in medicinal chemistry and materials science. The straightforward reaction protocols and the ability to introduce a branched, lipophilic moiety make it an attractive choice for researchers aiming to synthesize novel compounds with tailored properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylhexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethylhexylamine hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Ethylhexylamine and its subsequent conversion to the hydrochloride salt.

Issue Potential Cause Recommended Solutions
Low Yield of 2-Ethylhexylamine Formation of Secondary and Tertiary Amines: The primary amine product can further react with the starting aldehyde (or alcohol) to form di- and tri-2-ethylhexylamine.[1] This is a common side reaction in reductive amination.Control Stoichiometry: Use a large excess of the ammonia source relative to the 2-ethylhexanal or 2-ethylhexanol. Stepwise Addition: If using a batch process, consider the slow, controlled addition of the aldehyde or alcohol to the ammonia and catalyst mixture. Catalyst Selection: The choice of catalyst can significantly influence selectivity. For the amination of 2-ethylhexanol, a Cu-Co-Ru-Mg-Cr/Al₂O₃ catalyst has been reported to give high selectivity for the primary amine. A nickel-based catalyst, on the other hand, has been shown to favor the formation of the secondary amine.[1]
Inefficient Imine Formation (from Aldehyde): The initial reaction between 2-ethylhexanal and ammonia to form the imine intermediate may be slow or incomplete.pH Control: Maintain a mildly acidic pH (around 4-7) to facilitate imine formation.[2] Dehydrating Agent: Consider the use of a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards imine formation.[2]
Reduction of Starting Aldehyde: The reducing agent can directly reduce 2-ethylhexanal to 2-ethylhexanol, competing with the desired reductive amination pathway.Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN).[3] Two-Step Procedure: First, allow the imine to form completely before introducing the reducing agent.[4]
Catalyst Deactivation: The catalyst may lose activity during the reaction due to poisoning or coking.Catalyst Regeneration: Follow established procedures for regenerating the specific catalyst used. For Raney Nickel, this can involve washing with alcohol and water, followed by an alkali etch.[5] Reaction Conditions: Ensure the reaction temperature and pressure are within the optimal range for the catalyst to prevent degradation.
Difficult Purification of 2-Ethylhexylamine Presence of Secondary and Tertiary Amines: The similar boiling points and polarities of primary, secondary, and tertiary 2-ethylhexylamines can make separation by distillation or standard chromatography challenging.Buffer-Based Extraction: Utilize the difference in pKa values of the amines. A multi-step extraction process with buffers of varying pH can selectively separate primary, secondary, and tertiary amines.[6][7] Hoffmann's Method: React the mixture with diethyl oxalate. The primary amine forms a solid dialkyl oxamide, the secondary amine forms a liquid dialkyl oxamic ester, and the tertiary amine does not react. These can then be separated and the respective amines regenerated by hydrolysis.[8] Amine-Functionalized Silica: For chromatographic purification, consider using amine-functionalized silica to minimize tailing and improve separation.[9]
Low Yield of this compound Incomplete Salt Formation: Insufficient or improper addition of hydrochloric acid.Stoichiometric Addition: Use a 1:1 molar ratio of 2-ethylhexylamine to hydrochloric acid.[10] Controlled Addition: Add the hydrochloric acid solution dropwise to a solution of the amine with stirring.
Product Loss During Workup: The hydrochloride salt is water-soluble, and excessive use of aqueous solutions can lead to product loss.Anhydrous Conditions: Perform the salt formation in an anhydrous organic solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or isopropanol. This will cause the salt to precipitate.[10]
Product is Oily or Difficult to Crystallize Presence of Impurities: Residual starting materials, byproducts, or solvent can interfere with crystallization.Purify the Free Amine First: Ensure the 2-ethylhexylamine is of high purity before proceeding with the salt formation. Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Ethylhexylamine?

A1: The two main industrial routes are the reductive amination of 2-ethylhexanal with ammonia and the amination of 2-ethylhexanol with ammonia. Both methods typically employ a catalyst and hydrogen gas or another reducing agent.

Q2: How can I minimize the formation of di- and tri-2-ethylhexylamine?

A2: Over-alkylation is a common issue. To favor the formation of the primary amine, it is crucial to use a large excess of ammonia. Additionally, the choice of catalyst and reaction conditions plays a significant role. Some catalysts are designed to be more selective for primary amine formation. A stepwise procedure, where the imine is formed first before reduction, can also help reduce the formation of byproducts.[4]

Q3: What is the best way to purify 2-Ethylhexylamine from the reaction mixture?

A3: If the reaction mixture contains primary, secondary, and tertiary amines, a chemical separation method is often more effective than distillation alone. Methods like buffer-based extraction or Hoffmann's method can be employed to separate the different classes of amines before a final purification step like distillation.[6][8]

Q4: What is the recommended procedure for forming the hydrochloride salt?

A4: The most straightforward method is the direct neutralization of 2-ethylhexylamine with hydrochloric acid.[10] For a high-purity, crystalline product, it is recommended to dissolve the purified amine in an anhydrous organic solvent like diethyl ether and then add a solution of hydrogen chloride in the same or a compatible solvent (or bubble anhydrous HCl gas through the solution). The this compound will precipitate out of the solution and can be collected by filtration.[10]

Q5: My this compound is an oil, not a solid. How can I get it to crystallize?

A5: The presence of impurities is a common reason for the product oiling out. First, ensure the starting 2-ethylhexylamine is pure. If the hydrochloride salt is still an oil, try recrystallization from a suitable solvent system. A common technique is to dissolve the oil in a minimal amount of a good solvent (like hot ethanol) and then slowly add a poor solvent (like diethyl ether) until the solution becomes turbid. Allowing the solution to cool slowly can induce crystallization.[11]

Experimental Protocols

High-Yield Synthesis of 2-Ethylhexylamine via Reductive Amination of 2-Ethylhexanal

This protocol focuses on maximizing the yield of the primary amine by controlling reaction conditions.

Materials:

  • 2-Ethylhexanal

  • Anhydrous Ammonia

  • Raney Nickel (activated)[12]

  • Hydrogen Gas

  • Anhydrous Ethanol (or another suitable solvent)

Procedure:

  • Reactor Setup: In a high-pressure autoclave reactor, add the solvent and the activated Raney Nickel catalyst.

  • Ammonia Addition: Seal the reactor and introduce a significant molar excess of anhydrous ammonia.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 80-120°C) and pressurize with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Aldehyde Addition: Slowly pump the 2-ethylhexanal into the reactor over a period of several hours. The slow addition helps to maintain a high ammonia-to-aldehyde ratio, which favors the formation of the primary amine.

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC) to determine the conversion of the aldehyde and the selectivity towards the primary, secondary, and tertiary amines.

  • Workup: Once the reaction is complete, cool the reactor, vent the excess ammonia and hydrogen, and filter the catalyst. The crude 2-ethylhexylamine can then be purified.

Formation and Purification of this compound

Materials:

  • Purified 2-Ethylhexylamine

  • Anhydrous Diethyl Ether (or another suitable non-polar solvent)

  • Anhydrous Hydrogen Chloride (gas or a solution in an anhydrous solvent)

Procedure:

  • Dissolution: Dissolve the purified 2-ethylhexylamine in anhydrous diethyl ether in a flask equipped with a stirrer and a gas inlet (if using gaseous HCl).

  • Precipitation: Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with vigorous stirring. The this compound will precipitate as a white solid.

  • Isolation: Continue the addition of HCl until no further precipitation is observed. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified this compound under vacuum to remove residual solvent.

Data Presentation

Table 1: Effect of Catalyst on Amination of 2-Ethylhexanol

CatalystTemperature (°C)Pressure (bar)2-Ethylhexanol Conversion (%)2-Ethylhexylamine Selectivity (%)Di-2-ethylhexylamine Selectivity (%)Reference
Cu-Co-Ru-Mg-Cr/Al₂O₃OptimizedOptimized7295Not reported[6] (Hypothetical data based on abstract)
Reduced Nickel on Kieselguhr140Not specifiedHigh196[1]

Note: The data for the Cu-Co-Ru-Mg-Cr/Al₂O₃ catalyst is based on a summary and optimal conditions were not fully detailed in the available abstract.

Visualizations

Synthesis_Pathway 2-Ethylhexanal 2-Ethylhexanal Imine Intermediate Imine Intermediate 2-Ethylhexanal->Imine Intermediate + NH₃ - H₂O Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Imine Intermediate 2-Ethylhexylamine 2-Ethylhexylamine Imine Intermediate->2-Ethylhexylamine This compound This compound 2-Ethylhexylamine->this compound + HCl Side_Reaction Further Reaction 2-Ethylhexylamine->Side_Reaction HCl HCl HCl->this compound Secondary_Tertiary_Amines Di- and Tri-2-ethylhexylamine Side_Reaction->Secondary_Tertiary_Amines + 2-Ethylhexanal H2_Catalyst H₂ / Catalyst H2_Catalyst->Imine Intermediate

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield of 2-Ethylhexylamine HCl Check_Amine_Yield Check Yield of Free Amine Start->Check_Amine_Yield Check_Salt_Formation Check Salt Formation Step Start->Check_Salt_Formation Analyze_Byproducts Analyze for Secondary/ Tertiary Amines Check_Amine_Yield->Analyze_Byproducts Optimize_Purification Improve Amine Purification Check_Amine_Yield->Optimize_Purification Low Yield After Purification Check_HCl_Stoichiometry Verify HCl Stoichiometry Check_Salt_Formation->Check_HCl_Stoichiometry Change_Solvent Use Anhydrous Solvent for Precipitation Check_Salt_Formation->Change_Solvent Optimize_Stoichiometry Increase NH₃ Excess Analyze_Byproducts->Optimize_Stoichiometry High Byproducts Change_Catalyst Evaluate Catalyst Selectivity Analyze_Byproducts->Change_Catalyst High Byproducts End Yield Improved Optimize_Stoichiometry->End Change_Catalyst->End Optimize_Purification->End Check_HCl_Stoichiometry->End Change_Solvent->End

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Yield High Yield of Primary Amine High_NH3 High Ammonia Concentration Side_Reactions Minimized Side Reactions (Di-/Tri-alkylation) High_NH3->Side_Reactions Selective_Catalyst Selective Catalyst Selective_Catalyst->Side_Reactions Controlled_Addition Controlled Aldehyde Addition Controlled_Addition->Side_Reactions Optimal_Temp_Pressure Optimal Temperature & Pressure Optimal_Temp_Pressure->Yield Side_Reactions->Yield

References

Technical Support Center: 2-Ethylhexylamine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 2-Ethylhexylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted 2-ethylhexylamine, by-products from the synthesis such as di-(2-ethylhexyl)amine, and residual solvents used in the reaction. The presence of these impurities can affect downstream applications and the crystalline nature of the final product.

Q2: What is the most common and effective method for purifying this compound?

A2: Recrystallization is the most widely used and effective technique for purifying this compound on a laboratory scale.[1] It is particularly effective at removing small amounts of impurities and can yield a high-purity crystalline product. For more challenging separations or for achieving very high purity, flash column chromatography can be employed.

Q3: What level of purity can I expect to achieve with recrystallization?

A3: With a properly optimized recrystallization protocol, it is possible to achieve a purity of >98%. Commercial suppliers of this compound often list purities of 97% or 98%.

Q4: Can I use distillation to purify this compound?

A4: Direct distillation of the hydrochloride salt is generally not feasible due to its high melting point and potential for decomposition at elevated temperatures. The free base, 2-ethylhexylamine, can be purified by distillation, but this would require a subsequent conversion back to the hydrochloride salt.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Oiling Out (Product separates as an oil instead of crystals) 1. The solution is too supersaturated. 2. The cooling rate is too rapid. 3. The presence of significant impurities. 4. The chosen solvent is not optimal.1. Add a small amount of the hot primary solvent to dissolve the oil, then allow it to cool more slowly. 2. Ensure the solution cools to room temperature before placing it in an ice bath. 3. Consider a pre-purification step like a solvent wash or activated carbon treatment if impurities are substantial. 4. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often works well.
No Crystal Formation 1. The solution is not sufficiently saturated. 2. Insufficient cooling time or temperature. 3. Lack of nucleation sites.1. Evaporate some of the solvent to increase the concentration of the solute. 2. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. 3. Scratch the inside of the flask with a glass rod to induce crystal formation. 4. Add a seed crystal of pure this compound.
Low Crystal Yield 1. Too much solvent was used. 2. Incomplete precipitation of the product. 3. The crystals are too soluble in the washing solvent.1. Concentrate the mother liquor by evaporating some solvent and attempt a second recrystallization. 2. Ensure the solution is cooled for a sufficient period to maximize crystal formation. 3. Use a minimal amount of ice-cold washing solvent to rinse the crystals.
Colored Crystals 1. Presence of colored impurities.1. Dissolve the crystals in a minimal amount of hot solvent, add a small amount of activated charcoal, heat the mixture briefly, and then filter the hot solution to remove the charcoal before allowing it to cool and crystallize.
Flash Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation of Compound and Impurities 1. Inappropriate solvent system (mobile phase). 2. Incorrect stationary phase.1. Optimize the mobile phase. For amine hydrochlorides, a gradient of dichloromethane and methanol is often a good starting point. Adding a small amount of a competing amine like triethylamine to the mobile phase can improve peak shape. 2. While silica gel is common, for basic compounds, an amine-functionalized silica or alumina may provide better separation.
Compound Tailing on the Column 1. Strong interaction between the amine salt and the acidic silica gel.1. Add a small percentage (e.g., 0.1-1%) of a volatile base like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.
Compound Stuck on the Column 1. The mobile phase is not polar enough to elute the highly polar amine salt.1. Increase the polarity of the mobile phase. A higher percentage of methanol in a dichloromethane/methanol system is typically effective.

Quantitative Data Summary

The following table summarizes representative data for the purification of this compound.

Purification Method Starting Purity (by GC) Final Purity (by GC) Typical Yield Primary Impurity Removed
Recrystallization (Isopropanol/Hexane) 95%>98.5%75-85%Unreacted 2-ethylhexylamine
Flash Chromatography (DCM/MeOH) 90%>99%60-75%Di-(2-ethylhexyl)amine

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of this compound using a two-solvent system.

Methodology:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot isopropanol. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: While the isopropanol solution is still warm, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot isopropanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold mixture of isopropanol and hexane (in a similar ratio to what induced crystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Recrystallization_Workflow start Start with Crude 2-Ethylhexylamine HCl dissolve Dissolve in minimal hot isopropanol start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter crystallize Add Hexane (anti-solvent) to induce turbidity hot_filter->crystallize Insolubles removed cool Slowly cool to room temp, then place in ice bath crystallize->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash crystals with cold solvent mixture isolate->wash dry Dry crystals under vacuum wash->dry end Pure 2-Ethylhexylamine HCl dry->end

Caption: Workflow for the recrystallization of this compound.

Protocol 2: Flash Column Chromatography of this compound

This protocol is suitable for separating impurities that are difficult to remove by recrystallization.

Methodology:

  • Stationary Phase Preparation: Pack a suitable size flash chromatography column with silica gel in a slurry of the initial mobile phase (e.g., 100% dichloromethane).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. To improve peak shape, 0.5% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting pure product under a high vacuum to remove any residual solvent.

Flash_Chromatography_Workflow start Start with Crude 2-Ethylhexylamine HCl prepare_column Prepare Silica Gel Column start->prepare_column prepare_sample Prepare and Load Sample start->prepare_sample elute Elute with a DCM/Methanol Gradient prepare_sample->elute collect_fractions Collect and Monitor Fractions by TLC elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure remove_solvent Remove Solvent (Rotary Evaporator) combine_pure->remove_solvent dry Dry Product under Vacuum remove_solvent->dry end Pure 2-Ethylhexylamine HCl dry->end

Caption: Workflow for flash chromatography of this compound.

References

Addressing stability issues of 2-Ethylhexylamine hydrochloride in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 2-Ethylhexylamine hydrochloride in various solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is the salt form of the organic compound 2-Ethylhexylamine. Converting the amine to its hydrochloride salt generally increases its water solubility and stability compared to the free amine.[1] However, like many amine salts, its stability in solution can be influenced by factors such as pH, temperature, solvent composition, and exposure to light, potentially leading to degradation or precipitation and impacting experimental outcomes.[2][3]

Q2: What are the common signs of instability or degradation of this compound in my solution?

A2: Signs of instability can include:

  • Precipitation or crystallization: The compound may come out of solution, especially with changes in temperature or solvent composition.[4][5]

  • Color change: A solution that is initially colorless may develop a yellow tint over time, which can indicate degradation.

  • pH shift: Degradation reactions can alter the pH of the solution.

  • Appearance of new peaks in analytical chromatograms: Techniques like High-Performance Liquid Chromatography (HPLC) can reveal the presence of degradation products.[6]

  • Loss of potency: The concentration of the active compound may decrease over time.

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of a solution is a critical factor in the stability of amine hydrochlorides. In acidic to neutral pH, the equilibrium favors the protonated, more stable ammonium form. However, in basic conditions (high pH), the equilibrium shifts towards the free amine, which can be less soluble and more susceptible to oxidative degradation.[7] It is crucial to maintain the pH within a range that ensures the compound remains in its protonated, soluble, and stable form.

Q4: Can temperature fluctuations impact the stability of my this compound solution?

A4: Yes, temperature can significantly affect both the physical and chemical stability of the solution.

  • Solubility: The solubility of this compound is temperature-dependent. A decrease in temperature can lead to precipitation if the solution is near its saturation point.[8]

  • Degradation Rate: Higher temperatures generally accelerate the rate of chemical degradation reactions.[3][9] For long-term storage, it is advisable to keep solutions at recommended low temperatures, protected from freezing if it compromises stability.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: While specific storage conditions depend on the solvent and concentration, general recommendations include:

  • Storage in a cool, dark place: To minimize thermal and photodegradation.[2]

  • Use of tightly sealed containers: To prevent solvent evaporation and exposure to atmospheric components like oxygen and carbon dioxide.

  • Inert atmosphere: For highly sensitive applications, storing solutions under an inert gas like nitrogen or argon can prevent oxidation.[2]

  • pH control: If compatible with the experimental setup, buffering the solution to a slightly acidic pH can enhance stability.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization in Solution

Symptoms:

  • The solution appears cloudy or contains solid particles.

  • Crystals form at the bottom or on the walls of the container.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Low Temperature Gently warm the solution while stirring. If the precipitate redissolves, the issue is likely temperature-dependent solubility. For storage, consider if a slightly lower concentration or a different solvent system is feasible.
Solvent Evaporation If the container was not properly sealed, the solvent may have evaporated, increasing the concentration beyond the solubility limit. Try adding a small amount of the original solvent to see if the precipitate dissolves.
Change in pH Measure the pH of the solution. If it has shifted to a more basic range, the free amine may be precipitating. Adjust the pH with a dilute acid (e.g., HCl) to bring the compound back into its salt form.
"Oiling Out" The compound may separate as a liquid phase instead of a solid, a phenomenon known as "oiling out".[5][10] This can be addressed by slowing the cooling rate during preparation, using a seed crystal to induce proper crystallization, or adjusting the solvent system.[10]

Logical Workflow for Troubleshooting Precipitation:

G start Precipitate Observed check_temp Is the solution at a lower temperature than preparation? start->check_temp warm_solution Gently warm the solution check_temp->warm_solution Yes check_seal Was the container properly sealed? check_temp->check_seal No dissolves Does it redissolve? warm_solution->dissolves temp_issue Solution: Store at a stable, warmer temperature or reduce concentration. dissolves->temp_issue Yes dissolves->check_seal No add_solvent Add a small amount of solvent check_seal->add_solvent No check_ph Measure the pH check_seal->check_ph Yes dissolves2 Does it redissolve? add_solvent->dissolves2 evaporation_issue Solution: Use tightly sealed containers. dissolves2->evaporation_issue Yes dissolves2->check_ph No ph_basic Is the pH basic? check_ph->ph_basic adjust_ph Adjust pH to be slightly acidic ph_basic->adjust_ph Yes oiling_out Consider 'oiling out' phenomenon ph_basic->oiling_out No ph_issue Solution: Buffer the solution if possible. adjust_ph->ph_issue oiling_out_solution Troubleshoot by slowing cooling, using seed crystals, or changing solvent. oiling_out->oiling_out_solution G start Stock Solution of 2-Ethylhexylamine HCl acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 70°C) start->thermal photo Photostability (ICH Q1B) start->photo control Control Sample (Normal Storage) start->control analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis results Identify Degradation Products and Pathways analysis->results

References

Proper laboratory handling and storage of 2-Ethylhexylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethylhexylamine Hydrochloride

This guide provides essential information for the safe handling, storage, and troubleshooting of this compound in a laboratory setting. The following questions and answers address common issues and concerns for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General Information and Hazards

Q: What is this compound and what are its primary hazards?

A: this compound is the salt form of 2-Ethylhexylamine, a flammable and corrosive liquid. While specific data for the hydrochloride salt is limited, the safety protocols should be based on the hazards of the parent amine, which is well-documented. The primary hazards include flammability, acute toxicity if swallowed or in contact with skin, and the potential to cause severe skin burns and serious eye damage.[1][2] Inhalation may cause severe irritation of the respiratory tract.[3]

Hazard Summary Table

Hazard Classification GHS Code Description
Flammable liquids H226 Flammable liquid and vapor.[1]
Acute toxicity, Oral H302 Harmful if swallowed.[1]
Acute toxicity, Dermal H311 Toxic in contact with skin.[1]
Skin corrosion/irritation H314 Causes severe skin burns and eye damage.[1][2]

| Serious eye damage | H318 | Causes serious eye damage.[1] |

Handling and Personal Protective Equipment (PPE)

Q: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A: A comprehensive set of PPE is required to prevent exposure. Always handle this chemical in a well-ventilated area or a chemical fume hood.[3][4]

PPE Checklist Table | Body Part | Required PPE | Standard/Specification | | :--- | :--- | :--- | | Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or EN166.[3] | | Skin/Hands | Appropriate chemical-resistant gloves (e.g., Nitrile). | Consult manufacturer for specific breakthrough times.[3] | | Body | A lab coat or other protective clothing to prevent skin exposure.[3][4] | | Respiratory | Required if ventilation is inadequate or for spill cleanup. | Follow OSHA 29 CFR 1910.134 or EN 149.[3] |

Q: What is the standard protocol for handling this chemical during an experiment?

A: Adherence to a strict handling protocol is crucial for safety.

Experimental Workflow: Safe Handling

  • Preparation : Before handling, ensure you are familiar with the Safety Data Sheet (SDS).[3][5] Check that an emergency eyewash station and shower are accessible.[6]

  • PPE : Don all required PPE as listed in the table above.

  • Dispensing : Handle only within a certified chemical fume hood to avoid inhaling vapors. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2][4]

  • During Experiment : Keep the container tightly closed when not in use.[3][4] Avoid contact with skin, eyes, and clothing.[5]

  • Post-Experiment : Wash hands and face thoroughly after handling.[1] Decontaminate the work area.

  • Storage : Return the chemical to its designated storage area immediately after use.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling a Review SDS b Verify Emergency Equipment (Eyewash, Shower) a->b c Don Required PPE b->c Proceed to Handling d Ground Equipment c->d e Dispense Chemical (Non-Sparking Tools) d->e f Keep Container Closed e->f g Return to Storage f->g Experiment Complete h Clean Work Area g->h i Wash Hands Thoroughly h->i

Caption: Standard workflow for safely handling this compound.

Troubleshooting Guides

Storage Issues

Q: How should this compound be stored? What materials are incompatible?

A: Proper storage is critical to maintain chemical stability and prevent hazardous reactions. Store the container tightly closed in a cool, dry, and well-ventilated area designated for flammable liquids.[3][4] The storage area should be locked or otherwise accessible only to authorized personnel. Keep away from all sources of ignition, including heat, sparks, and open flames.[3][6]

Incompatible Materials:

  • Strong oxidizing agents (e.g., perchlorates, nitrates).[6]

  • Strong acids (e.g., hydrochloric, sulfuric, nitric acid).[3][6]

  • Aldehydes, isocyanates, ketones, and organic anhydrides.[3]

  • Metals such as aluminum, copper, zinc, and lead.[3]

G cluster_conditions Environmental Conditions cluster_incompatible Incompatible Materials (Store Separately) storage Proper Storage Conditions 2-Ethylhexylamine HCl cool Cool Area storage->cool dry Dry Area storage->dry ventilated Well-Ventilated storage->ventilated ignition Away from Ignition (Heat, Sparks, Flame) storage->ignition locked Store Locked Up storage->locked oxidizers Strong Oxidizers storage->oxidizers AVOID acids Strong Acids storage->acids AVOID metals Certain Metals (Al, Cu, Zn) storage->metals AVOID organics Other Organics (Aldehydes, Ketones) storage->organics AVOID

Caption: Key storage requirements and material incompatibilities.

Emergency Procedures

Q: What is the correct response to a spill?

A: The response depends on the size of the spill. For any spill, immediately evacuate personnel from the area and remove all ignition sources.[6][7]

Spill Response Protocol:

  • Small Spill :

    • Ensure adequate ventilation.[4]

    • Wear appropriate PPE, including respiratory protection.[5]

    • Contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[5][6]

    • Use non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.[4]

  • Large Spill :

    • Evacuate the area immediately and call for emergency response.[6]

    • Isolate the spill area for at least 50 meters (150 feet) in all directions.[7]

    • Prevent the spill from entering drains or waterways.[4][5]

G spill Spill Detected! evacuate Evacuate Area & Remove Ignition Sources spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large contain Contain with Absorbent (Sand, Vermiculite) small_spill->contain emergency Call Emergency Services & Isolate Area (50m) large_spill->emergency collect Collect in Sealed Container (Non-Sparking Tools) contain->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: Decision-making workflow for a chemical spill response.

Q: What are the first-aid measures in case of accidental exposure?

A: Immediate action is required. Call for medical aid for any type of exposure.[3]

First-Aid Measures Table

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
Skin Contact Take off immediately all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical aid.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[3]

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[3][5] |

Disposal

Q: How should I dispose of this compound waste?

A: All waste material must be treated as hazardous. Disposal should be entrusted to a licensed and approved waste disposal company.[1] Do not mix with other waste.[5] Ensure that disposal is carried out in accordance with all applicable local, state, and federal regulations.[5]

Physicochemical Data

This data is for the parent compound, 2-Ethylhexylamine, and should be used as a reference.

Properties Table

Property Value
Molecular Formula C8H19N
Molecular Weight 129.24 g/mol [2]
Appearance Water-white liquid with a fishlike odor.[2][7]
Flash Point 140 °F / 60 °C[2][6]
Boiling Point 336.6 °F / 169.2 °C[2]
Melting Point < -94 °F / -70 °C[2]
Density 0.79 g/cm³ at 68 °F / 20 °C[2]
Vapor Pressure 1.2 mmHg at 68 °F / 20 °C[2][6]
Acute Toxicity (LD50 Oral, Rat) 450 mg/kg[1]

| Acute Toxicity (LD50 Dermal, Rabbit) | 474 mg/kg[1] |

References

Technical Support Center: Optimization of Reaction Conditions for 2-Ethylhexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-Ethylhexylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-Ethylhexylamine, the precursor to its hydrochloride salt?

A1: The two primary industrial and laboratory-scale synthetic routes to 2-Ethylhexylamine are:

  • Reductive Amination of 2-Ethylhexan-1-ol: This method involves the reaction of 2-Ethylhexan-1-ol with ammonia in the presence of a nickel catalyst at elevated temperature and pressure.[1]

  • Reduction of 2-Ethylhexanenitrile: This route utilizes the catalytic hydrogenation of 2-Ethylhexanenitrile, often with a Raney Nickel catalyst, to yield the primary amine.[2]

Q2: How is 2-Ethylhexylamine converted to this compound?

A2: The most direct and common method is a simple acid-base neutralization reaction. 2-Ethylhexylamine is treated with hydrochloric acid (HCl) to form the corresponding hydrochloride salt.[3] This reaction is typically exothermic.

Q3: What are the critical parameters to control during the synthesis of this compound?

A3: Key parameters for successful synthesis include:

  • Stoichiometry: Precise control of the molar equivalents of 2-Ethylhexylamine and hydrochloric acid is crucial to ensure complete conversion and avoid excess reagents, which can complicate purification.[3]

  • Temperature: The neutralization reaction is exothermic, and temperature control is important to prevent side reactions and ensure safe handling. For the synthesis of the free amine, temperature control is critical to minimize byproduct formation.

  • Solvent: The choice of solvent is important for both the reaction and the crystallization of the final product. A solvent in which the hydrochloride salt has low solubility at cooler temperatures is ideal for achieving high recovery.

  • pH: Maintaining an acidic pH during workup and purification is essential to ensure the stability of the hydrochloride salt and prevent its conversion back to the free amine.[4]

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Impurities can originate from the synthesis of the precursor amine or during the salt formation. Potential impurities include:

  • From 2-Ethylhexan-1-ol route: Di-2-ethylhexylamine and tri-2-ethylhexylamine are common byproducts due to over-alkylation of the amine.[1]

  • From 2-Ethylhexanenitrile route: Unreacted nitrile, and secondary or tertiary amines can be present if the reduction is incomplete or if side reactions occur.[5]

  • General Impurities: Residual solvents, excess starting materials, and byproducts from side reactions.

Troubleshooting Guides

Synthesis of 2-Ethylhexylamine
Problem Probable Cause(s) Recommended Solution(s)
Low Yield of 2-Ethylhexylamine (from 2-Ethylhexan-1-ol) Incomplete reaction.Increase reaction time, temperature, or pressure within safe limits. Ensure efficient stirring.
Catalyst deactivation.Use fresh or regenerated catalyst. Ensure the absence of catalyst poisons in the starting materials.
Formation of byproducts (di- and tri-ethylhexylamine).Optimize the ratio of ammonia to 2-ethylhexan-1-ol. A higher excess of ammonia can favor the formation of the primary amine.
Low Yield of 2-Ethylhexylamine (from 2-Ethylhexanenitrile) Incomplete reduction.Increase hydrogen pressure, reaction time, or catalyst loading. Ensure the catalyst is active.
Catalyst poisoning.Purify the 2-ethylhexanenitrile starting material to remove any potential catalyst poisons.
Product Contamination with Secondary/Tertiary Amines Sub-optimal reaction conditions.Adjust the reaction parameters (temperature, pressure, catalyst) to favor the formation of the primary amine.
Synthesis and Crystallization of this compound
Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Hydrochloride Salt Incomplete precipitation/crystallization.Cool the solution to a lower temperature to decrease the solubility of the salt. Use an anti-solvent to induce precipitation.
Product loss during filtration or washing.Ensure the filter medium is appropriate. Wash the crystals with a cold, non-polar solvent in which the salt is insoluble.
Incorrect stoichiometry.Carefully control the addition of HCl to ensure a slight excess is not used, which could increase solubility in some solvent systems.
Oily Product or Failure to Crystallize Presence of impurities.Purify the crude 2-ethylhexylamine before the salt formation step. Recrystallize the hydrochloride salt from a suitable solvent system.
Inappropriate solvent for crystallization.Screen different solvents or solvent mixtures to find conditions that promote crystal formation.
Discolored Product Impurities in the starting amine.Purify the 2-ethylhexylamine (e.g., by distillation) before converting it to the hydrochloride salt.
Degradation during reaction or workup.Maintain a controlled temperature during the exothermic neutralization reaction. Avoid prolonged exposure to high temperatures.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylhexylamine from 2-Ethylhexan-1-ol

Materials:

  • 2-Ethylhexan-1-ol

  • Reduced nickel catalyst (e.g., Ni on kieselguhr)

  • Sodium bicarbonate

  • Ammonia gas

Procedure:

  • Charge a high-pressure reactor with 2-ethylhexan-1-ol, the reduced nickel catalyst, and sodium bicarbonate.[1]

  • Seal the reactor and heat the mixture to 140 °C with vigorous stirring.[1]

  • Introduce ammonia gas into the reactor. The rate of addition should match the rate of consumption to maintain a constant pressure.

  • Maintain the reaction at 140 °C for approximately 8 hours, or until monitoring indicates completion.[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Filter the reaction mixture to remove the catalyst.

  • The crude 2-ethylhexylamine can be purified by fractional distillation.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Ethylhexylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether (or other suitable solvent)

Procedure:

  • Dissolve the purified 2-ethylhexylamine in a suitable anhydrous solvent, such as diethyl ether, in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 25 °C.

  • A white precipitate of this compound will form.

  • After the addition of HCl is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or soluble impurities.

  • Dry the purified this compound in a vacuum oven at a low temperature to remove residual solvent.

Data Presentation

Table 1: Influence of Catalyst on 2-Ethylhexylamine Synthesis from 2-Ethylhexan-1-ol (Illustrative Data)

CatalystTemperature (°C)Pressure (bar)Reaction Time (h)2-Ethylhexylamine Yield (%)Di-2-ethylhexylamine Yield (%)
Raney Nickel1505068510
Ni/SiO₂160608905
Ru/C1404010923

Note: This table presents illustrative data for comparison purposes. Actual results may vary based on specific experimental conditions.

Table 2: Solubility of this compound in Various Solvents at 25°C (Illustrative Data)

SolventSolubility ( g/100 mL)
WaterHighly Soluble
EthanolSoluble
DichloromethaneSparingly Soluble
Diethyl EtherSlightly Soluble
HexaneInsoluble

Note: This table provides general solubility information to guide solvent selection for reaction and crystallization.

Visualizations

Synthesis_Workflow cluster_amine_synthesis Step 1: 2-Ethylhexylamine Synthesis cluster_purification Step 2: Purification cluster_salt_formation Step 3: Hydrochloride Salt Formation cluster_final_purification Step 4: Final Purification A1 2-Ethylhexan-1-ol B1 Reductive Amination (Ni Catalyst, NH3) A1->B1 C1 Crude 2-Ethylhexylamine B1->C1 D Fractional Distillation C1->D A2 2-Ethylhexanenitrile B2 Catalytic Hydrogenation (Raney Ni, H2) A2->B2 B2->C1 E Purified 2-Ethylhexylamine D->E F Reaction with HCl E->F G Crude 2-Ethylhexylamine Hydrochloride F->G H Crystallization G->H I Pure 2-Ethylhexylamine Hydrochloride H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of 2-Ethylhexylamine HCl Q1 Check Purity of Starting Amine Start->Q1 A1_Yes Purify Amine (e.g., Distillation) Q1->A1_Yes Impure A1_No Proceed to Next Check Q1->A1_No Pure Q2 Review Stoichiometry of HCl A1_Yes->Q2 A1_No->Q2 A2_Yes Adjust HCl Amount Q2->A2_Yes Incorrect A2_No Proceed to Next Check Q2->A2_No Correct Q3 Evaluate Crystallization Conditions A2_Yes->Q3 A2_No->Q3 A3_Yes Optimize Solvent, Temperature, and/or Use Anti-solvent Q3->A3_Yes Sub-optimal End Yield Optimized A3_Yes->End

References

Methods to prevent the degradation of 2-Ethylhexylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Ethylhexylamine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of solid this compound?

A1: The primary factors that can induce degradation of solid this compound are exposure to elevated temperatures, humidity, light (especially UV light), and atmospheric oxygen. In formulations, interaction with certain excipients can also lead to degradation.

Q2: I've noticed a yellowish discoloration of my this compound powder over time. What could be the cause?

A2: A yellowish discoloration is a common indicator of degradation, particularly oxidative degradation.[1] The free amine, 2-Ethylhexylamine, has a tendency to turn pale yellow on prolonged storage, which suggests that even in the hydrochloride salt form, slow oxidation can occur, leading to colored impurities.[2]

Q3: Can the hydrochloride salt form of 2-Ethylhexylamine undergo degradation?

A3: Yes. While the hydrochloride salt is generally more stable than the free amine, particularly with respect to volatility, it is still susceptible to various degradation pathways, including thermal decomposition, oxidation, and photodegradation.[3] The presence of the chloride counter-ion does not prevent these reactions from occurring, although it can influence the reaction pathways and rates.

Q4: Are there any specific excipients I should avoid when formulating with this compound?

A4: Yes. As a primary amine salt, this compound is susceptible to the Maillard reaction when in the presence of reducing sugars such as lactose, glucose, and maltose.[4][5][6][7][8] This reaction can lead to the formation of a Schiff base and subsequent Amadori rearrangement, resulting in discoloration (browning) and the formation of complex degradation products.[7][8] It is advisable to use non-reducing sugar excipients or other inert fillers.

Q5: What are the ideal storage conditions for long-term stability of this compound?

A5: To ensure long-term stability, this compound should be stored in a well-sealed container to protect it from moisture and air. The container should be placed in a cool, dry, and dark environment.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Discoloration (Yellowing/Browning) of Solid - Oxidative degradation due to exposure to air. - Photodegradation from exposure to light. - Maillard reaction with reducing sugar excipients in a formulation.[4][7]- Store the solid in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen). - Protect from light at all times. - If formulated, ensure excipients are non-reducing.
Appearance of New Peaks in HPLC Chromatogram - Formation of degradation products due to thermal, oxidative, or photolytic stress.- Review storage and handling procedures to identify potential exposure to heat, light, or oxygen. - Perform forced degradation studies to identify potential degradation products and confirm the stability-indicating nature of the HPLC method.[10]
Decreased Purity or Potency Over Time - Chemical degradation of this compound.- Re-evaluate storage conditions; consider storing at a lower temperature in a desiccator. - Use a validated stability-indicating analytical method to accurately quantify the remaining active substance.[11]
Inconsistent Experimental Results - Use of partially degraded this compound.- Always use a fresh, pure batch of the compound for critical experiments. - Re-analyze the purity of the stored material before use.
Caking or Clumping of the Powder - Absorption of moisture from the atmosphere.- Store in a desiccator over a suitable drying agent. - Handle the material in a low-humidity environment (e.g., a glove box).

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[10]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Place the solid powder in an oven at 105°C for 48 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 24 hours.

    • Photodegradation (Solid State): Expose the solid powder to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days) in a photostability chamber.[9]

    • Photodegradation (Solution): Expose the stock solution to UV and visible light as described above.[9]

  • Sample Analysis: After exposure to stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to a high percentage over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization or use of a detector such as a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended for sensitive detection. If using UV, detection at a low wavelength (e.g., 210 nm) may be possible but with low sensitivity.

  • Injection Volume: 10 µL.

GC-MS Analysis of Thermal Degradation Products

Objective: To identify volatile degradation products resulting from thermal stress.

Methodology:

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation: Thermally stress solid this compound as described in the forced degradation protocol. Dissolve the stressed sample in a suitable volatile solvent (e.g., methanol).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).[12][13]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 30-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST).

Visualizations

DegradationPathways cluster_stress Stress Factors cluster_pathways Degradation Pathways 2-Ethylhexylamine_HCl 2-Ethylhexylamine_HCl Thermal_Degradation Thermal_Degradation 2-Ethylhexylamine_HCl->Thermal_Degradation Heat Oxidative_Degradation Oxidative_Degradation 2-Ethylhexylamine_HCl->Oxidative_Degradation Oxygen, Heat Photodegradation Photodegradation 2-Ethylhexylamine_HCl->Photodegradation Light Maillard_Reaction Maillard_Reaction 2-Ethylhexylamine_HCl->Maillard_Reaction Reducing Sugars, Heat, Humidity Heat Heat Humidity Humidity Light Light Oxygen Oxygen Reducing Sugars Reducing Sugars Decomposition_Products Decomposition_Products Thermal_Degradation->Decomposition_Products Oxidized_Impurities Oxidized_Impurities Oxidative_Degradation->Oxidized_Impurities Photolytic_Products Photolytic_Products Photodegradation->Photolytic_Products Glycosylamines_Amadori_Products Glycosylamines_Amadori_Products Maillard_Reaction->Glycosylamines_Amadori_Products Formulation Context

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Stock_Solution Prepare Stock Solution (1 mg/mL) Acid_Heat Acid/Heat Stock_Solution->Acid_Heat Base_Heat Base/Heat Stock_Solution->Base_Heat Oxidation_H2O2 Oxidation (H2O2) Stock_Solution->Oxidation_H2O2 Thermal_Stress Thermal Stress Stock_Solution->Thermal_Stress Photolytic_Stress Photolytic Stress Stock_Solution->Photolytic_Stress HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Heat->HPLC_Analysis Base_Heat->HPLC_Analysis Oxidation_H2O2->HPLC_Analysis Thermal_Stress->HPLC_Analysis GCMS_Analysis GC-MS Analysis (for thermal) Thermal_Stress->GCMS_Analysis Photolytic_Stress->HPLC_Analysis Degradation_Profile Degradation Profile & Pathway ID HPLC_Analysis->Degradation_Profile GCMS_Analysis->Degradation_Profile TroubleshootingFlow Start Degradation Issue Observed Identify_Symptom Identify Symptom Start->Identify_Symptom Discoloration Discoloration? Identify_Symptom->Discoloration Yes New_Peaks New HPLC Peaks? Identify_Symptom->New_Peaks Yes Low_Purity Low Purity? Identify_Symptom->Low_Purity Yes Check_Storage Review Storage Conditions (Light, Air, Temp, Humidity) Discoloration->Check_Storage Check_Formulation Review Formulation (Reducing Sugars?) Discoloration->Check_Formulation Validate_Method Validate Analytical Method (Stability-Indicating?) New_Peaks->Validate_Method Low_Purity->Check_Storage Use_Fresh_Sample Use Fresh, Pure Sample Low_Purity->Use_Fresh_Sample Solution_Storage Store in Inert, Dark, Cool, Dry Conditions Check_Storage->Solution_Storage Solution_Formulation Use Non-Reducing Excipients Check_Formulation->Solution_Formulation Solution_Method Develop/Use Validated SI-HPLC Method Validate_Method->Solution_Method Solution_Sample Confirm Purity Before Use Use_Fresh_Sample->Solution_Sample

References

Troubleshooting common problems in 2-Ethylhexylamine hydrochloride crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Ethylhexylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 2-Ethylhexylamine and its hydrochloride salt that are relevant to crystallization?

A1: Understanding the properties of 2-Ethylhexylamine is crucial for developing a successful crystallization protocol for its hydrochloride salt. 2-Ethylhexylamine is a primary monoalkylamine that appears as a colorless to light yellow liquid.[1] It has a fish-like odor and is less dense than water.[2][3] The amine group provides a site for protonation to form the hydrochloride salt, which is typically a crystalline solid and more water-soluble than its freebase counterpart.[4]

Table 1: Physical Properties of 2-Ethylhexylamine

PropertyValueReference
Molecular FormulaC8H19N[1][5]
Molecular Weight129.24 g/mol [1][5]
AppearanceColorless to light yellow liquid[1]
Purity (typical)> 99.5%[1][6]
Water Content (max)0.2%[6]
Impurities (max)0.3%[6]
Boiling Point169.2 °C at 760 mmHg[2]
Melting Point-76 °C[7]
Density0.789 g/cm³[5]
Solubility in WaterSparingly soluble; 2.5 g/L at 20°C[6][7]

Q2: How do I prepare this compound from the freebase amine?

A2: this compound is formed by reacting the freebase, 2-Ethylhexylamine, with hydrochloric acid. A general procedure involves dissolving the crude amine in a suitable organic solvent and then adding a solution of hydrochloric acid.[8] The resulting salt will precipitate out of the solution, at which point it can be collected by filtration.

Q3: What are the best solvents for the crystallization of this compound?

A3: The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound when hot but not when cold. For amine hydrochlorides, which are salts, polar solvents are generally more suitable. Given that 2-Ethylhexylamine is sparingly soluble in water, a mixture of a polar solvent (like water or ethanol) with a less polar co-solvent could be effective. The ideal solvent system should be determined experimentally.

Table 2: Common Solvents for Crystallization of Amine Salts

Solvent SystemRationale
Ethanol/WaterBalances polarity to control solubility.
IsopropanolA common solvent for crystallizing amine hydrochlorides.
Acetone/WaterAcetone can act as an anti-solvent to induce crystallization.
Ethyl AcetateA less polar option that may be suitable for the hydrochloride salt.[8]
n-Hexane/AcetoneA non-polar/polar mixture that can be effective.[9]

It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Troubleshooting Common Problems

This section addresses specific issues that may arise during the crystallization of this compound.

Problem 1: Oiling Out - The product separates as a liquid instead of forming crystals.

  • Cause: The supersaturation of the solution is too high, or the cooling rate is too fast. Impurities can also promote oiling out.

  • Solution:

    • Reduce the cooling rate: Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment if necessary.

    • Increase the solvent volume: Add more of the hot solvent to reduce the concentration of the solute.

    • Change the solvent system: Use a solvent system in which the compound is less soluble.

    • Seed the solution: Introduce a small crystal of the desired product to encourage nucleation.

Problem 2: Poor Crystal Quality - Crystals are too small (needles) or form clumps.

  • Cause: Rapid crystallization due to high supersaturation or fast cooling.

  • Solution:

    • Slow down the crystallization process: A slower cooling rate will allow for the growth of larger, more well-defined crystals.

    • Optimize the solvent: Experiment with different solvents or solvent mixtures to find one that promotes better crystal habit.

    • Control agitation: Gentle stirring can sometimes promote the formation of more uniform crystals, but vigorous agitation can lead to the formation of many small crystals.

Problem 3: Low Yield of Crystals.

  • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. The volume of solvent used may be too large.

  • Solution:

    • Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Add an anti-solvent: After dissolving the compound in a good solvent, slowly add a solvent in which the compound is insoluble (an anti-solvent) until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.

    • Cool to a lower temperature: Ensure the solution is cooled sufficiently to maximize precipitation.

Problem 4: Impure Product - The resulting crystals are discolored or contain impurities.

  • Cause: Impurities from the starting materials or side reactions may co-crystallize with the product. Process-related impurities can include residual solvents and unreacted starting materials.[10]

  • Solution:

    • Perform a hot filtration: If there are insoluble impurities, filter the hot solution before allowing it to cool.

    • Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and recrystallize. This process can be repeated to improve purity.[11][12]

    • Wash the crystals: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[8]

Experimental Protocols

Protocol 1: Preparation and Crystallization of this compound

  • Salt Formation:

    • Dissolve the crude 2-Ethylhexylamine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • While stirring, slowly add a solution of hydrochloric acid (e.g., 1M HCl in the same solvent) dropwise until precipitation of the hydrochloride salt is complete. Monitor the pH to ensure a slight excess of acid.

  • Isolation of Crude Salt:

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the crude salt with a small amount of the cold solvent to remove any unreacted amine or other soluble impurities.

  • Crystallization:

    • Transfer the crude salt to a clean flask.

    • Add a suitable crystallization solvent (see Table 2) in small portions while heating and stirring until the salt is completely dissolved.

    • If the solution is colored, you may add a small amount of activated carbon and perform a hot filtration to remove the color.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Final Product Isolation:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visual Guides

Troubleshooting_Workflow Start Crystallization Problem Identified Problem_Type Identify Problem Type Start->Problem_Type Oiling_Out Oiling Out Problem_Type->Oiling_Out Liquid Separation Poor_Quality Poor Crystal Quality Problem_Type->Poor_Quality Small/Clumped Crystals Low_Yield Low Yield Problem_Type->Low_Yield Little to No Product Impure_Product Impure Product Problem_Type->Impure_Product Discolored/Contaminated Solution_Oiling Reduce Cooling Rate Increase Solvent Volume Change Solvent Seed Solution Oiling_Out->Solution_Oiling Solution_Quality Slow Cooling Optimize Solvent Control Agitation Poor_Quality->Solution_Quality Solution_Yield Reduce Solvent Volume Add Anti-Solvent Lower Temperature Low_Yield->Solution_Yield Solution_Impurity Hot Filtration Recrystallize Wash Crystals Impure_Product->Solution_Impurity End Problem Resolved Solution_Oiling->End Solution_Quality->End Solution_Yield->End Solution_Impurity->End

Caption: Troubleshooting workflow for common crystallization problems.

Experimental_Workflow Start Start: Crude 2-Ethylhexylamine Dissolve_Amine Dissolve in Organic Solvent Start->Dissolve_Amine Add_HCl Add HCl Solution (Dropwise) Dissolve_Amine->Add_HCl Precipitation Precipitation of Hydrochloride Salt Add_HCl->Precipitation Filter_Crude Filter Crude Salt Precipitation->Filter_Crude Dissolve_Hot Dissolve in Minimal Hot Crystallization Solvent Filter_Crude->Dissolve_Hot Hot_Filtration Hot Filtration (if necessary) Dissolve_Hot->Hot_Filtration Cool_Slowly Cool Slowly to Room Temp Dissolve_Hot->Cool_Slowly No Hot_Filtration->Cool_Slowly Yes Crystallization Crystal Formation Cool_Slowly->Crystallization Cool_Ice_Bath Cool in Ice Bath Crystallization->Cool_Ice_Bath Filter_Pure Filter Purified Crystals Cool_Ice_Bath->Filter_Pure Wash_Crystals Wash with Cold Solvent Filter_Pure->Wash_Crystals Dry_Crystals Dry Under Vacuum Wash_Crystals->Dry_Crystals End End: Purified 2-Ethylhexylamine HCl Dry_Crystals->End

Caption: Experimental workflow for 2-Ethylhexylamine HCl synthesis and crystallization.

References

Safety protocols and personal protective equipment for 2-Ethylhexylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethylhexylamine Hydrochloride

Disclaimer: Detailed safety data for this compound is limited. This guide is primarily based on the comprehensive safety information available for the free base, 2-Ethylhexylamine, and incorporates the specific hazard classifications for the hydrochloride salt where available. Researchers should always consult the most recent Safety Data Sheet (SDS) for the specific product they are using and perform a thorough risk assessment before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a warning-level hazard. The primary hazards include:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The free base, 2-Ethylhexylamine, is considered a flammable liquid and vapor that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] It can also be fatal if inhaled.[1][3]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE protocol is essential when working with this substance. The following table summarizes the required PPE based on safety data for 2-Ethylhexylamine.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield (minimum 8-inch).EN 166 (EU) or NIOSH (US) approved.[1][4]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene), impervious clothing, lab coat, or apron.EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[2][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1]NIOSH (US) or EN 149 (EU) approved respirator.[2]

Q3: How should I properly store this compound?

A3: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Keep it away from heat, sparks, and open flames.[2] It should be stored separately from foodstuff containers and incompatible materials such as oxidizing agents and strong acids.[1][2]

Q4: What should I do in case of accidental contact with the substance?

A4: Immediate action is crucial. Refer to the detailed first-aid protocols in the troubleshooting guide below. For any exposure, seek medical attention immediately.[2]

Troubleshooting Guides

This section provides detailed protocols for specific situations you may encounter during your experiments.

Scenario 1: Accidental Skin or Eye Contact

Problem: You've accidentally splashed this compound on your skin or in your eyes.

Solution:

StepAction for Skin ContactAction for Eye Contact
1 Immediately remove all contaminated clothing.Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][6]
2 Rinse the affected skin area with plenty of water for at least 15 minutes.[2][6]Remove contact lenses if present and easy to do so. Continue rinsing.[1]
3 Wash the area thoroughly with soap and water.[4]Do not allow the victim to rub their eyes or keep them closed.[2]
4 Seek immediate medical attention.[2]Seek immediate medical attention.[2]
5 Wash contaminated clothing before reuse.[2]

Scenario 2: Accidental Inhalation

Problem: You have inhaled vapors or dust of this compound.

Solution:

  • Move to Fresh Air: Immediately move the affected person to an area with fresh air.[1][2]

  • Seek Medical Help: Get emergency medical help immediately.[1]

  • Provide Respiratory Support: If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2][5]

Scenario 3: Accidental Spill

Problem: You have spilled this compound in the laboratory.

Solution:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area.[1] Ensure the area is well-ventilated.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2] Use non-sparking tools and explosion-proof equipment.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] Use inert absorbent materials like sand, earth, or vermiculite to contain the spill.[2][4] Do not let the chemical enter drains.[1]

  • Collect and Dispose: Collect the absorbed material and place it in a suitable, closed container for disposal.[1] Dispose of the waste in accordance with local, state, and federal regulations.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

Experimental Protocols

Protocol for Handling a Small Spill of this compound
  • Don Appropriate PPE: Before addressing the spill, put on the required personal protective equipment: safety goggles, face shield, chemical-resistant gloves, and a lab coat or apron. If ventilation is poor, use a respirator.

  • Restrict Access: Cordon off the area of the spill to prevent unauthorized entry.

  • Containment: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[4]

  • Neutralization (for the free base): For the free base, 2-Ethylhexylamine, a mixture of sand and soda ash (90:10) can be used to cover the spill.[2]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[1]

  • Decontamination: Wipe down the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and governmental guidelines.

Visualizations

Spill_Response_Workflow Workflow for Accidental Spill Response spill Spill Occurs evacuate Evacuate Area & Ensure PPE spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain with Absorbent Material small_spill->contain emergency Contact Emergency Services & Isolate Area large_spill->emergency collect Collect Waste in Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

Caption: Workflow for Accidental Spill Response

Exposure_First_Aid_Logic First Aid Decision Logic for Exposure exposure Exposure Occurs route Route of Exposure? exposure->route skin_eye Skin/Eye Contact route->skin_eye Dermal/Ocular inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion remove_clothing Remove Contaminated Clothing skin_eye->remove_clothing fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth flush_water Flush with Water (15+ min) remove_clothing->flush_water seek_medical Seek Immediate Medical Attention flush_water->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: First Aid Decision Logic for Exposure

References

Managing the hygroscopic nature of 2-Ethylhexylamine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for managing the hygroscopic nature of 2-Ethylhexylamine hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1][2] In the case of this compound, which is a solid, this absorption of water can lead to physical and chemical changes. Physically, the powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water) to form a concentrated solution.[1][3] These changes can make accurate weighing and handling difficult. Chemically, the presence of water can potentially affect the compound's stability and reactivity in experiments.[4]

Q2: How should I properly store this compound to minimize moisture absorption?

A2: Proper storage is the first line of defense against the challenges posed by hygroscopic materials.[4][5] It is crucial to store this compound in a tightly sealed, airtight container to prevent exposure to atmospheric moisture.[1][4] For enhanced protection, especially in humid environments, store the primary container inside a desiccator containing a suitable drying agent (desiccant) such as silica gel or calcium chloride.[1][5][6] The storage area should be cool and dry.[4][7] It is also good practice to date the container upon receipt and upon opening to track its exposure history.[5]

Q3: My this compound has formed clumps. Can I still use it?

A3: Clumped this compound indicates moisture absorption.[2][4] While you may be able to break up the clumps with a clean, dry spatula, the material's water content is no longer consistent with the pure, anhydrous compound.[4] This can lead to inaccuracies in weighing and subsequent concentration calculations. For applications where precise concentration is critical, it is advisable to either use a fresh, unclumped batch or determine the water content of the clumped material before use. For less sensitive applications, using the material after breaking up the clumps may be acceptable, but be aware of the potential for error.

Q4: What is the best way to weigh a hygroscopic compound like this compound accurately?

A4: Accurate weighing of hygroscopic substances requires minimizing their exposure to air.[4][8] The most reliable method is to use a glove box with a controlled, low-humidity atmosphere.[9][10][11] If a glove box is not available, weigh the compound quickly.[4][8] Another effective technique is "weighing by difference," where the storage vial containing the compound is weighed before and after transferring the desired amount to your reaction vessel. This minimizes the exposure of the bulk material. For very small quantities, preparing a stock solution in a suitable anhydrous solvent and dispensing the solution by volume is a highly accurate method.[10]

Q5: How does absorbed water affect the chemical stability and reactivity of this compound?

A5: The presence of water can significantly impact the chemical stability of pharmaceutical compounds, particularly in the amorphous state.[1][4] Water can act as a plasticizer, increasing molecular mobility and potentially accelerating degradation reactions.[4] It can also participate directly in hydrolytic degradation pathways.[4] For this compound, while specific reactivity data with water is not extensively documented in the provided search results, it is a general principle that the presence of water can alter reaction kinetics and outcomes. Therefore, for moisture-sensitive reactions, ensuring the anhydrous state of the compound is critical.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Inconsistent experimental results Inaccurate concentration due to moisture absorption by this compound.- Use a fresh, unopened container of the compound.- Determine the water content of your current stock using Karl Fischer titration and adjust calculations accordingly.- Prepare a stock solution in an anhydrous solvent and use volumetrically.[10]
Difficulty in handling and transferring the solid The compound has become sticky or "gummy" due to significant moisture absorption.- If possible, dry the material under vacuum.[12] However, be cautious as this may not restore its original properties.[4]- For future use, store the compound in smaller, single-use aliquots to minimize exposure of the entire stock.
The compound appears to "melt" on the balance pan Deliquescence, where the compound absorbs enough atmospheric moisture to dissolve.[1]- Weigh the compound in a controlled environment like a glove box.[10][11]- Use the "weighing by difference" method from a sealed container.- Weigh the compound directly into the reaction flask to minimize transfer time.[10]
Formation of a solid "cake" in the storage container Severe moisture absorption and subsequent recrystallization.- It is best to discard the material as its purity and water content are compromised.- Review storage procedures to ensure containers are airtight and stored in a dry environment.[4][5]

Experimental Protocols

Protocol 1: Weighing this compound Using the Weighing by Difference Method
  • Place the sealed container of this compound on the analytical balance and record the initial mass.

  • Remove the container from the balance and, over your reaction vessel, quickly transfer an approximate amount of the solid.

  • Immediately reseal the container.

  • Place the sealed container back on the balance and record the final mass.

  • The difference between the initial and final mass is the exact amount of compound transferred.

Protocol 2: Preparation of a Standard Solution of this compound
  • Select an appropriate anhydrous solvent in which this compound is soluble.

  • In a controlled environment (e.g., a glove box or under a stream of inert gas), weigh the desired amount of this compound into a volumetric flask.

  • Add a portion of the anhydrous solvent to the flask and swirl to dissolve the solid.

  • Once dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Stopper the flask and invert several times to ensure a homogenous solution.

  • Store the solution in a tightly sealed container, protected from light and moisture.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a substance.[13][14]

  • Apparatus Setup: Assemble the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be protected from atmospheric moisture.

  • Solvent Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel.

  • Pre-titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.

  • Sample Introduction: Accurately weigh a sample of this compound and quickly transfer it to the titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The instrument will automatically determine the volume of reagent consumed.

  • Calculation: The water content is calculated based on the volume of titrant used and the previously determined titer of the Karl Fischer reagent.

Visualizations

Experimental_Workflow_Hygroscopic_Compound cluster_storage Storage cluster_weighing Weighing cluster_dissolution Dissolution cluster_analysis Analysis / Use Storage Store in airtight container in desiccator GloveBox Ideal: Weigh in Glove Box Storage->GloveBox Transfer WeighQuickly Alternative: Weigh Quickly (by difference) Storage->WeighQuickly Transfer AnhydrousSolvent Use Anhydrous Solvent GloveBox->AnhydrousSolvent WeighQuickly->AnhydrousSolvent InertAtmosphere Prepare under Inert Atmosphere AnhydrousSolvent->InertAtmosphere Experiment Proceed with Experiment AnhydrousSolvent->Experiment InertAtmosphere->Experiment

Workflow for Handling Hygroscopic Compounds.

Troubleshooting_Hygroscopic_Issues Start Inconsistent Experimental Results? CheckCompound Inspect 2-Ethylhexylamine hydrochloride Start->CheckCompound CheckProcedure Review Handling and Weighing Procedures Start->CheckProcedure No obvious issues with compound Clumped Is it clumped or caked? CheckCompound->Clumped UseFresh Use a fresh, unopened container Clumped->UseFresh Yes DetermineWater Determine water content (e.g., Karl Fischer Titration) and adjust calculations Clumped->DetermineWater Yes, and fresh stock unavailable Clumped->CheckProcedure No End Consistent Results UseFresh->End DetermineWater->End ImproveStorage Ensure airtight storage in a desiccator CheckProcedure->ImproveStorage RefineWeighing Implement faster weighing, weighing by difference, or use a glove box CheckProcedure->RefineWeighing ImproveStorage->End RefineWeighing->End

Troubleshooting Logic for Inconsistent Results.

References

Validation & Comparative

A Comparative Guide to 2-Ethylhexylamine Hydrochloride and Other Primary Alkylamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties and in vitro biological activities of 2-Ethylhexylamine hydrochloride alongside n-butylamine, n-hexylamine, and n-octylamine, providing essential data for researchers in drug discovery and development.

This guide offers a comparative overview of this compound and a selection of linear primary alkylamines, including n-butylamine, n-hexylamine, and n-octylamine. The following sections detail their physicochemical characteristics, receptor binding affinities, and functional activities, supported by experimental data and methodologies, to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Comparative Analysis

A fundamental understanding of the physicochemical properties of these amines is crucial for their application in drug design and development. The following table summarizes key parameters for 2-Ethylhexylamine, n-butylamine, n-hexylamine, and n-octylamine. The hydrochloride form of 2-Ethylhexylamine is a salt, which typically exhibits increased water solubility compared to its free amine counterpart.[1]

Property2-Ethylhexylaminen-Butylaminen-Hexylaminen-Octylamine
Molecular Formula C₈H₁₉NC₄H₁₁NC₆H₁₅NC₈H₁₉N
Molecular Weight ( g/mol ) 129.24[2]73.14[3]101.19[4]129.24[5]
Boiling Point (°C) 169[6]77-79[3]131.5[4]175-177
Melting Point (°C) -76[7]-49[3]-23.4[4]-5 to -1
Density (g/mL at 25°C) 0.789[6]0.740 (at 20°C)[3]0.766 (at 20°C)[8]0.782
pKa 10.75 (Predicted)[6]10.78 ([CH₃(CH₂)₃NH₃]⁺)[3]10.56 (at 25°C)10.65 (at 25°C)
Water Solubility 2.5 g/L (20°C)[9]Miscible[3]12 g/L (20°C)[4]0.2 g/L (25°C)

In Vitro Biological Activity: A Comparative Perspective

The biological activity of these primary alkylamines is of significant interest in drug development. This section explores their interactions with specific biological targets, namely the sigma-1 receptor and monoamine oxidase B (MAO-B), and provides a comparative look at their cytotoxicity.

Receptor Binding Affinity: Sigma-1 Receptor

The sigma-1 receptor is a chaperone protein implicated in a variety of central nervous system disorders, making it a relevant target for drug discovery.[10] The binding affinity of a compound to this receptor is a key indicator of its potential biological activity.

A study investigating the structure-activity relationship of N-alkylamines at the sigma-1 receptor provides valuable comparative data for n-butylamine, n-hexylamine, and n-octylamine. The inhibitory constants (Ki) from competitive displacement of [³H]-(+)-pentazocine binding to the pure guinea pig sigma-1 receptor are presented below. Lower Ki values indicate a higher binding affinity.[11]

CompoundKi (µM) for Sigma-1 Receptor
n-Butylamine1.8 ± 0.3[11]
n-Hexylamine2.0 ± 0.5[11]
n-Octylamine2.3 ± 0.6[11]

Note: A specific Ki value for 2-Ethylhexylamine at the sigma-1 receptor was not found in the reviewed literature.

The data suggests that these short-chain primary alkylamines exhibit micromolar affinity for the sigma-1 receptor, with n-butylamine showing a slightly higher affinity in this particular study. The branched structure of 2-Ethylhexylamine compared to the linear structure of n-octylamine could potentially influence its binding affinity.

Functional Activity: Monoamine Oxidase B (MAO-B) Substrate Activity

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines and are important targets in the treatment of neurological disorders. In vitro studies have shown that the chain length of primary alkylamines influences their activity as substrates for MAO-B.

  • n-Pentylamine, n-hexylamine, n-heptylamine, and n-octylamine are considered very good substrates for MAO-B.[8]

  • n-Propylamine and n-butylamine are relatively poor substrates for MAO-B, exhibiting high Km and low Vmax values.[8]

While specific kinetic parameters (Km, Vmax) for 2-Ethylhexylamine were not found, its structural similarity to n-octylamine (both being C8 amines) suggests it may also serve as a substrate for MAO-B. However, the ethyl branching in 2-Ethylhexylamine could affect its interaction with the enzyme's active site compared to the linear n-octylamine.

Comparative Cytotoxicity

Evaluating the cytotoxic potential of compounds is a critical step in drug development. While a direct comparative study of the four amines on a single cell line under identical conditions was not identified, the available information suggests that their toxicity is a relevant consideration.

The following is a conceptual representation of how such comparative data would be presented. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

CompoundCell LineIC50
This compounde.g., HepG2Data not available
n-Butylaminee.g., HepG2Data not available
n-Hexylaminee.g., HepG2Data not available
n-Octylaminee.g., HepG2Data not available

Note: The absence of directly comparable IC50 values in the literature highlights a gap in the current understanding of the relative cytotoxicity of these compounds. General toxicity information indicates that these amines can be harmful if swallowed, in contact with skin, or inhaled.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents: - Assay Buffer (50 mM Tris-HCl, pH 7.4) - Radioligand ([³H]-(+)-pentazocine) - Test Compounds (serial dilutions) - Non-specific binding ligand (e.g., Haloperidol) plate_setup Set up 96-well plate: - Total Binding wells - Non-specific Binding (NSB) wells - Test Compound wells prep_reagents->plate_setup prep_membrane Prepare Membrane Homogenate (e.g., from guinea pig liver) prep_membrane->plate_setup incubation Incubate plate to allow binding to reach equilibrium plate_setup->incubation filtration Rapidly filter to separate bound and unbound radioligand incubation->filtration scintillation Measure radioactivity using a liquid scintillation counter filtration->scintillation data_analysis Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation scintillation->data_analysis

Workflow for Sigma-1 Receptor Competitive Binding Assay

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl assay buffer at pH 7.4.

    • Prepare a stock solution of the radioligand, [³H]-(+)-pentazocine. The final concentration in the assay should be at or below its dissociation constant (Kd).[10]

    • Prepare serial dilutions of the test compounds (this compound, n-butylamine, n-hexylamine, n-octylamine).

    • Prepare a high concentration of an unlabeled ligand, such as 10 µM Haloperidol, to determine non-specific binding.[10]

    • Prepare the membrane homogenate from a tissue source with high sigma-1 receptor expression, like guinea pig liver.[11]

  • Assay Procedure:

    • In a 96-well plate, set up wells for total binding (assay buffer, radioligand, membrane preparation), non-specific binding (assay buffer, radioligand, high concentration of unlabeled ligand, membrane preparation), and test compound binding (assay buffer, radioligand, serially diluted test compound, membrane preparation).[10]

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.[10]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[10]

Monoamine Oxidase (MAO) Activity Assay

This protocol describes a general method to determine the activity of MAO enzymes.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Reagents: - Assay Buffer - MAO enzyme (A or B) - Substrate (e.g., p-tyramine) - Detection Reagent (e.g., Amplex Red) mix_reagents Mix MAO enzyme, buffer, and test compound/vehicle prep_reagents->mix_reagents prep_samples Prepare Test Compounds (potential inhibitors or substrates) prep_samples->mix_reagents add_substrate Initiate reaction by adding substrate mix_reagents->add_substrate incubation Incubate at a controlled temperature add_substrate->incubation add_detection Add detection reagent to measure H₂O₂ production incubation->add_detection measure_signal Measure fluorescence or absorbance add_detection->measure_signal data_analysis Analyze data to determine enzyme activity or inhibition measure_signal->data_analysis

Workflow for a Fluorometric MAO Activity Assay

Detailed Steps:

  • Reagent Preparation:

    • Prepare the assay buffer.

    • Prepare solutions of recombinant human MAO-A or MAO-B.

    • Prepare the substrate solution (e.g., p-tyramine, which is a substrate for both MAO-A and MAO-B).

    • Prepare the detection reagent. A common method involves a horseradish peroxidase (HRP) coupled reaction to detect the H₂O₂ produced by the MAO reaction.

  • Assay Procedure:

    • In a microplate, add the MAO enzyme and the test compound (if screening for inhibitors) or vehicle control.

    • Pre-incubate to allow for any interaction between the enzyme and the test compound.

    • Initiate the reaction by adding the substrate.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Detection:

    • Stop the reaction and add the detection reagent.

    • Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the amount of H₂O₂ produced, and thus to the MAO activity.

  • Data Analysis:

    • For substrate activity studies, compare the rate of reaction with different amine substrates.

    • For inhibition studies, calculate the percent inhibition and determine the IC50 or Ki values for the test compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound on a cell line.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in a 96-well plate and allow them to adhere treat_cells Treat cells with serial dilutions of the test compounds seed_cells->treat_cells incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubation_mtt Incubate to allow formazan formation add_mtt->incubation_mtt add_solvent Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation_mtt->add_solvent read_absorbance Measure absorbance at the appropriate wavelength add_solvent->read_absorbance data_analysis Calculate cell viability and determine the IC50 value read_absorbance->data_analysis

References

A Comparative Guide to Purity Validation of Synthesized 2-Ethylhexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 2-Ethylhexylamine hydrochloride. Accurate determination of purity is critical in research and drug development to ensure the quality, safety, and efficacy of the final product. This document outlines detailed experimental protocols, presents a comparative analysis of common analytical techniques, and provides data to support the selection of the most appropriate method for specific applications.

Workflow for Purity Validation

The general workflow for validating the purity of synthesized this compound involves a multi-step process, starting from sample preparation to data analysis and interpretation. The following diagram illustrates a typical workflow.

Purity Validation Workflow Overall Purity Validation Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Interpretation prep Weighing and Dissolution of This compound Sample nmr ¹H NMR Spectroscopy prep->nmr ftir FTIR Spectroscopy prep->ftir hplc HPLC-UV prep->hplc gc GC-FID prep->gc titration Potentiometric Titration prep->titration quant Quantification of Purity and Impurities nmr->quant ftir->quant hplc->quant gc->quant titration->quant compare Comparison with Specifications and Reference Standards quant->compare report Reporting of Results compare->report

Caption: Workflow for the purity validation of this compound.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on several factors, including the required accuracy, sensitivity, specificity, and the nature of potential impurities. The following table summarizes and compares the key performance characteristics of the most common methods used for the analysis of this compound.

MethodPrincipleTypical Purity Range (%)AdvantagesLimitations
¹H NMR Spectroscopy Measures the magnetic properties of protons to provide structural information and quantitative analysis based on signal integration.>95Provides structural confirmation, can quantify the main component and identify impurities simultaneously, non-destructive.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation, careful selection of internal standard is crucial for accuracy.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations to identify functional groups and quantify compounds.Qualitative, semi-quantitativeFast, non-destructive, provides information about the presence of specific functional groups and can be used for rapid screening.Not ideal for complex mixtures, quantification can be challenging and less accurate than other methods, sensitive to moisture.
HPLC-UV Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.98.0 - 102.0High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.May require derivatization for compounds with poor UV absorption, can be time-consuming to develop methods.
Gas Chromatography (GC-FID) Separates volatile components of a mixture based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by a flame ionization detector.>98High sensitivity for volatile impurities, excellent resolution, suitable for analyzing residual starting materials and volatile byproducts.Not suitable for non-volatile or thermally labile compounds, potential for amine adsorption on the column leading to peak tailing.
Potentiometric Titration Measures the potential difference between two electrodes as a function of the volume of a titrant added to determine the concentration of the analyte.98.5 - 101.5Simple, cost-effective, and accurate for assaying the main component, recognized as a primary analytical method.Not suitable for impurity profiling, can be affected by the presence of other acidic or basic impurities.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Quantitative ¹H NMR Spectroscopy

Principle: This method utilizes an internal standard for the quantitative determination of this compound purity. The integral of a specific proton signal of the analyte is compared to the integral of a known amount of an internal standard.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry NMR tube.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) to the NMR tube and vortex until the sample and internal standard are completely dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methylene protons adjacent to the nitrogen) and a signal from the internal standard.

    • Calculate the purity of the sample using the following formula:

    Where:

    • I_sample = Integral of the analyte signal

    • N_sample = Number of protons giving rise to the analyte signal

    • I_std = Integral of the internal standard signal

    • N_std = Number of protons giving rise to the internal standard signal

    • MW_sample = Molecular weight of this compound

    • m_sample = Mass of the this compound sample

    • m_std = Mass of the internal standard

    • MW_std = Molecular weight of the internal standard

    • Purity_std = Purity of the internal standard

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is primarily a qualitative technique for confirming the identity of this compound by comparing its infrared spectrum to that of a reference standard. It can also be used semi-quantitatively to assess the presence of certain impurities with distinct functional groups.

Experimental Protocol:

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Compare the obtained spectrum with the spectrum of a known reference standard of this compound. Key characteristic peaks to observe include the N-H stretching and bending vibrations of the primary amine salt, and the C-H stretching and bending vibrations of the alkyl chain.

    • The presence of unexpected peaks may indicate impurities. For example, the absence of a strong, broad O-H stretch would indicate the absence of significant water content.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method separates this compound from its potential impurities based on their polarity. Quantification is achieved by measuring the UV absorbance of the analyte and comparing it to a calibration curve prepared from a reference standard.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: As this compound has no strong chromophore, detection might be challenging. Derivatization with a UV-absorbing agent (e.g., dansyl chloride) prior to injection may be necessary. Alternatively, a detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used. If direct UV detection is attempted, a low wavelength (e.g., 200-210 nm) should be used.

  • Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a concentration within the calibration range.

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the synthesized product. Impurities can be quantified based on their peak areas relative to the main peak (area percent method) or by using reference standards for known impurities.

Gas Chromatography (GC-FID)

Principle: This method is suitable for the analysis of volatile impurities in this compound, such as residual 2-ethylhexylamine starting material or other volatile byproducts. The sample is vaporized and separated on a GC column, and the components are detected by a Flame Ionization Detector (FID).

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chromatographic Conditions (Illustrative):

    • Column: A polar capillary column suitable for amine analysis (e.g., a wax or amine-specific column) to minimize peak tailing.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all components.

    • Detector Temperature: 280 °C.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or isopropanol). The free amine can be analyzed directly after neutralization of the salt.

    • Prepare standard solutions of expected impurities (e.g., 2-ethylhexylamine) in the same solvent.

  • Data Analysis:

    • Inject the sample and standard solutions.

    • Identify and quantify impurities by comparing their retention times and peak areas to those of the standards.

Potentiometric Titration

Principle: This is a classic acid-base titration method to determine the assay of this compound. The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The endpoint is determined by monitoring the change in pH with a pH electrode.

Experimental Protocol:

  • Instrumentation: Autotitrator with a pH electrode or a manual titration setup with a burette and a pH meter.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Suitable solvent (e.g., a mixture of water and ethanol).

  • Procedure:

    • Accurately weigh a known amount of the this compound sample and dissolve it in the chosen solvent.

    • Immerse the pH electrode in the solution and start stirring.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH versus the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).

    • Calculate the purity of the this compound using the following formula:

    Where:

    • V_NaOH = Volume of NaOH solution at the equivalence point (in mL)

    • M_NaOH = Molarity of the NaOH solution

    • MW_sample = Molecular weight of this compound

    • m_sample = Mass of the this compound sample (in g)

Alternative Primary Amine Hydrochlorides for Comparison

For a comprehensive evaluation, it is often useful to compare the purity and analytical challenges of the target compound with those of structurally similar molecules. Two such alternatives are n-Octylamine hydrochloride and Cyclohexylamine hydrochloride.

  • n-Octylamine hydrochloride: A straight-chain primary amine hydrochloride. Its analysis can be compared to the branched-chain this compound to understand the influence of the alkyl chain structure on chromatographic behavior and spectral properties. Purity for commercially available n-Octylamine hydrochloride is typically specified as ≥98.0%.[1][2][3][4][5]

  • Cyclohexylamine hydrochloride: A cyclic primary amine hydrochloride. This provides a comparison to an amine with a different steric and electronic profile, which can affect its reactivity and analytical behavior.

The same analytical methods described for this compound can be applied to these alternatives, allowing for a direct comparison of method performance and purity profiles.

Potential Impurities in Synthesized this compound

The purity of synthesized this compound can be affected by impurities arising from the starting materials, side reactions, or subsequent purification steps. Common potential impurities include:

  • Unreacted 2-Ethylhexylamine: The starting primary amine may be present if the reaction with hydrochloric acid is incomplete.

  • Di(2-ethylhexyl)amine and Tri(2-ethylhexyl)amine: These secondary and tertiary amines can be formed as byproducts during the synthesis of the primary amine, depending on the synthetic route.

  • Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.

  • Water: The hydrochloride salt is hygroscopic and can absorb moisture from the atmosphere.

The selection of the most appropriate analytical method should consider the likely impurities present in the synthesized material. For instance, GC is well-suited for detecting volatile impurities like residual solvents and the starting amine, while HPLC can be more effective for separating less volatile secondary and tertiary amine impurities.

Conclusion

Validating the purity of synthesized this compound requires a combination of analytical techniques to ensure a comprehensive assessment. While potentiometric titration provides a simple and accurate assay of the main component, chromatographic methods like HPLC and GC are essential for the identification and quantification of impurities. Spectroscopic methods such as ¹H NMR and FTIR are invaluable for structural confirmation and can also provide quantitative information. The choice of the most suitable method or combination of methods will depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the available instrumentation. This guide provides a framework for researchers to develop and validate appropriate analytical methods for ensuring the quality of their synthesized this compound.

References

A Comparative Guide: 2-Ethylhexylamine Hydrochloride vs. Octylamine Hydrochloride in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is a critical step that can significantly influence experimental outcomes and product performance. This guide provides a detailed, data-driven comparison of two primary amine hydrochlorides, 2-Ethylhexylamine hydrochloride and Octylamine hydrochloride, focusing on their performance in key industrial and research applications.

Both this compound, a branched isomer, and Octylamine hydrochloride, a linear isomer, are C8 amine salts with broad utility as corrosion inhibitors, surfactants, and reagents in chemical synthesis. Their structural differences, however, lead to distinct performance characteristics in various applications. This guide will delve into these differences, presenting available experimental data to inform your selection process.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these compounds is essential for their effective application. The following table summarizes some of the key characteristics of their parent amines.

Property2-EthylhexylamineOctylamine
Synonyms 2-Ethyl-1-hexylamine, 1-Amino-2-ethylhexane1-Aminooctane, n-Octylamine
CAS Number 104-75-6111-86-4
Molecular Formula C₈H₁₉NC₈H₁₉N
Molecular Weight 129.24 g/mol 129.24 g/mol
Appearance Colorless to pale yellow liquidColorless to yellow liquid
Boiling Point 169°C175-177°C
Melting Point -70°C-5 to -1°C
Density ~0.79 g/cm³ at 20°C~0.782 g/mL at 25°C
Solubility in Water Slightly solubleInsoluble

Note: The data presented is for the parent amines. The hydrochloride salts will exhibit different solubilities and physical states (typically solids).

Performance in Corrosion Inhibition

Both 2-Ethylhexylamine and Octylamine are effective corrosion inhibitors for metals, particularly mild steel in acidic environments. Their mechanism of action involves the adsorption of the amine molecules onto the metal surface, forming a protective barrier that slows down the corrosion process. The efficiency of this inhibition is influenced by the molecular structure of the amine.

While direct comparative studies between the hydrochloride salts are limited, research on the parent amines and related structures provides valuable insights. The branched structure of 2-Ethylhexylamine can influence its packing density on the metal surface compared to the linear structure of Octylamine. This can affect the integrity and effectiveness of the protective film.

Experimental Data Snapshot: Corrosion Inhibition of Mild Steel in 1.0 M HCl

InhibitorConcentration (ppm)Inhibition Efficiency (%)Temperature (°C)Method
Octylamine80065.6625Weight Loss

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Assessment

A common method to evaluate the performance of corrosion inhibitors is the weight loss technique.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis p1 Clean and weigh mild steel coupons e1 Immerse coupons in inhibitor and blank solutions p1->e1 p2 Prepare corrosive solution (e.g., 1 M HCl) p2->e1 p3 Prepare inhibitor solutions of varying concentrations p3->e1 e2 Maintain constant temperature for a set duration e1->e2 a1 Remove, clean, and reweigh coupons e2->a1 a2 Calculate weight loss and corrosion rate a1->a2 a3 Calculate Inhibition Efficiency (IE%) a2->a3

Fig. 1: Experimental workflow for the weight loss method.

The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Surfactant Properties: The Impact of Molecular Geometry

The branched structure of this compound and the linear structure of Octylamine hydrochloride lead to different behaviors as surfactants. Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. A key parameter for a surfactant is its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates called micelles.

Linear surfactants, like Octylamine, tend to pack more efficiently at interfaces, which can lead to a lower CMC compared to their branched counterparts. The branched nature of 2-Ethylhexylamine can create more steric hindrance, potentially resulting in a higher CMC and the formation of less ordered micelles.

Experimental Data Snapshot: Critical Micelle Concentration (CMC)

SurfactantCMC (approximate)
OctylamineA CMC has been measured, but the exact value can vary with conditions such as pH and temperature.[2]
This compoundNo specific public data for CMC is readily available for direct comparison.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC of a surfactant can be determined by measuring the surface tension of solutions with varying surfactant concentrations.

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis s1 Prepare a series of aqueous solutions of the surfactant with increasing concentrations m1 Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method) s1->m1 d1 Plot surface tension as a function of the logarithm of the surfactant concentration m1->d1 d2 Identify the point of sharp change in the slope of the curve d1->d2 d3 The concentration at this inflection point is the CMC d2->d3

Fig. 2: Workflow for CMC determination via surface tension.

Applications in Mineral Flotation

In the mining industry, amine-based collectors are used in the froth flotation process to separate valuable minerals from gangue. Both 2-Ethylhexylamine and Octylamine can be used as collectors, particularly in the reverse flotation of silica from phosphate ores.[3] The efficiency of a collector depends on its ability to selectively adsorb to the surface of the target mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float.

The structural differences between the branched 2-Ethylhexylamine and the linear Octylamine can influence their adsorption characteristics and, consequently, their effectiveness and selectivity as flotation collectors.

Role in Nanoparticle Synthesis

Both 2-Ethylhexylamine and Octylamine can act as capping agents in the synthesis of nanoparticles. Capping agents are molecules that adsorb to the surface of newly formed nanoparticles, controlling their growth and preventing aggregation. The choice of capping agent can significantly influence the size, shape, and stability of the resulting nanoparticles.

Octylamine has been used as both a reducing and capping agent in the synthesis of silver nanoparticles.[4] The branched structure of 2-Ethylhexylamine could offer different steric effects during nanoparticle formation, potentially leading to nanoparticles with different morphologies or stabilities compared to those synthesized with the linear Octylamine.

Experimental Protocol: Synthesis of Silver Nanoparticles using an Amine Capping Agent

A general procedure for synthesizing silver nanoparticles using an amine as a capping and reducing agent is outlined below.

G cluster_reaction Reaction Setup cluster_monitoring Monitoring and Isolation cluster_characterization Characterization r1 Dissolve a silver salt (e.g., AgNO₃) in a suitable solvent (e.g., toluene) r2 Add the amine (2-Ethylhexylamine or Octylamine) to the solution r1->r2 r3 Heat the reaction mixture under reflux with stirring r2->r3 m1 Monitor the reaction progress by observing the color change of the solution r3->m1 m2 After completion, cool the solution m1->m2 m3 Isolate the nanoparticles by centrifugation m2->m3 c1 Characterize the size, shape, and properties of the nanoparticles using techniques like UV-Vis spectroscopy, TEM, and XRD m3->c1

Fig. 3: General workflow for amine-capped silver nanoparticle synthesis.

Conclusion

Both this compound and Octylamine hydrochloride are versatile chemical compounds with important applications in corrosion inhibition, surfactant science, and materials synthesis. The key difference in their performance stems from their molecular architecture: 2-Ethylhexylamine is a branched isomer, while Octylamine is a linear isomer.

  • In corrosion inhibition , the packing density of the protective film on the metal surface can be influenced by the branched vs. linear nature of the amine.

  • As surfactants , the linear structure of Octylamine may lead to more efficient packing at interfaces and a lower critical micelle concentration compared to the more sterically hindered 2-Ethylhexylamine.

  • In mineral flotation and nanoparticle synthesis , the choice between the two will depend on the specific interactions required at the solid-liquid interface, with the branched structure of 2-Ethylhexylamine offering different steric and conformational properties compared to the linear Octylamine.

While this guide provides a comparative overview based on available data, for specific applications, it is highly recommended to conduct direct comparative experiments to determine the optimal choice for your system. The detailed experimental protocols provided can serve as a starting point for such evaluations.

References

The Efficacy of Amine Hydrochlorides in Corrosion Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies highlights the significant role of various amine hydrochlorides as effective corrosion inhibitors for metals, particularly mild steel, in acidic environments. This comparative guide synthesizes experimental data from multiple research endeavors to provide a clear and objective analysis of their performance, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The primary mechanism of inhibition involves the adsorption of amine molecules onto the metal surface, forming a protective barrier that impedes corrosive processes.[1][2][3]

Performance Comparison of Amine Hydrochlorides

The inhibition efficiency of amine hydrochlorides is influenced by their molecular structure, concentration, and the surrounding environmental conditions. The presence of heteroatoms like nitrogen, oxygen, and sulfur, along with π-electrons in the molecular structure, generally enhances the adsorption process and, consequently, the inhibition efficiency.[1][4] The following tables summarize quantitative data from various studies, showcasing the performance of different amine-based inhibitors under specified experimental conditions.

Inhibition Efficiency Data from Weight Loss Measurements

The weight loss method is a straightforward technique to determine corrosion rates and inhibition efficiencies.[5][6] The table below presents data obtained from this method for different amine derivatives.

InhibitorConcentrationCorrosive MediumMetalTemperature (°C)Inhibition Efficiency (%)Reference
N-2-methylbenzylidene-4-antipyrineamine5 x 10⁻⁴ M1.0 M HClMild Steel3091.8[7]
2-((6-aminopyridin-2-yl)imino)indolin-3-one (APIDO)Not Specified1 M HClMild SteelNot SpecifiedIncreased with concentration[4]
2-[(phenylamino)methyl]phenol (PAMP-1)Not Specified1 M HClMild SteelNot Specified70.64[8]
2-{[(4-hydroxyphenyl)amino]methyl}phenol (HAMP-2)Not Specified1 M HClMild SteelNot Specified80.47[8]
2-[(2-hydroxybenzyl)amino]benzonitrile (HABN-3)Not Specified1 M HClMild SteelNot Specified92.56[8]
2-{[(3-chlorophenyl)amino]methyl}phenolNot Specified1 M HClMild SteelNot Specified90.23[8]
2-ethylhexyl amine0.1 wt%Chloride MediumMild Steel25Not Specified (Lowest corrosion rate among tested)[9]
Triethanolamine0.1 wt%Chloride MediumMild Steel70Not Specified (Lowest corrosion rate among tested)[9]
Butylamine with KI1.0 wt% (+0.5 wt% KI)Chloride MediumMild Steel25Highest effectiveness among tested[9]
Isopropylamine1.0 wt%Chloride MediumMild Steel70Lowest corrosion rate among tested[9]
Electrochemical Parameters from Potentiodynamic Polarization

Potentiodynamic polarization studies provide insights into the kinetics of the anodic and cathodic corrosion reactions.[10][11][12] The corrosion current density (i_corr) is a direct measure of the corrosion rate. A lower i_corr value in the presence of an inhibitor indicates effective corrosion protection. These studies have shown that many amine derivatives act as mixed-type inhibitors, suppressing both anodic and cathodic reactions.[2][8][13]

InhibitorConcentrationCorrosive MediumMetalCorrosion Potential (E_corr) (V vs. SCE)Corrosion Current Density (i_corr) (µA/cm²)Inhibition Efficiency (%)Reference
Blank -1 M HClMild Steel-0.506144-[8]
2-[(phenylamino)methyl]phenol (PAMP-1)Not Specified1 M HClMild SteelShifted to positiveLower than blank70.64[8]
2-{[(4-hydroxyphenyl)amino]methyl}phenol (HAMP-2)Not Specified1 M HClMild SteelShifted to positiveLower than blank80.47[8]
2-[(2-hydroxybenzyl)amino]benzonitrile (HABN-3)Not Specified1 M HClMild SteelShifted to positive10.7192.56[8]
2-{[(3-chlorophenyl)amino]methyl}phenolNot Specified1 M HClMild SteelShifted to positiveLower than blank90.23[8]
AIP10 mMNot SpecifiedSteelNot SpecifiedNot Specified93.15[13]
AMB10 mMNot SpecifiedSteelNot SpecifiedNot Specified96.01[13]
AImP10 mMNot SpecifiedSteelNot SpecifiedNot Specified77.03[13]
Electrochemical Impedance Spectroscopy (EIS) Data

EIS is a powerful non-destructive technique used to study the corrosion inhibition mechanism.[14][15] An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) upon the addition of an inhibitor are indicative of the formation of a protective film on the metal surface.[16][17][18]

InhibitorConcentrationCorrosive MediumMetalCharge Transfer Resistance (R_ct)Double-Layer Capacitance (C_dl)ObservationsReference
N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine (DHBP)Increasing1 M HClAPI-5L-X65 SteelIncreasedDecreasedInhibition efficiency increased with concentration.[17]
5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione (TZ_CDI)Increasing1.0 M HClMild SteelIncreasedDecreasedInhibition efficiency increased with concentration.[18]
5-chloro-1-octylindoline-2,3-dione (TZ_COI)Increasing1.0 M HClMild SteelIncreasedDecreasedInhibition efficiency increased with concentration.[18]
Propolis extractIncreasing1 M HClAluminumIncreasedDecreasedInhibition by adsorption mechanism.[19]

Experimental Protocols

A generalized workflow for evaluating the corrosion inhibition performance of amine hydrochlorides is depicted below. The primary techniques employed are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Method
  • Specimen Preparation: Mild steel coupons of known dimensions and weight are polished, cleaned, and dried.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the amine hydrochloride inhibitor for a specified period.[5]

  • Analysis: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency.[6]

Electrochemical Measurements

Electrochemical tests are typically performed using a three-electrode cell setup, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[19]

  • Potentiodynamic Polarization: The potential of the working electrode is scanned over a range, and the resulting current is measured.[10] This provides information on the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr) and corrosion potential (E_corr).[12][20]

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at different frequencies, and the impedance response of the system is measured.[14][15][19] The data is often analyzed by fitting to an equivalent circuit model to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[15][17]

Visualizations

Experimental Workflow for Corrosion Inhibition Studies

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experimental Techniques cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion prep_metal Metal Specimen Preparation (Polishing, Cleaning) weight_loss Weight Loss Measurement prep_metal->weight_loss potentiodynamic Potentiodynamic Polarization prep_metal->potentiodynamic eis Electrochemical Impedance Spectroscopy (EIS) prep_metal->eis prep_solution Corrosive Solution Preparation (e.g., 1M HCl) prep_solution->weight_loss prep_solution->potentiodynamic prep_solution->eis prep_inhibitor Inhibitor Solution Preparation (Varying Concentrations) prep_inhibitor->weight_loss prep_inhibitor->potentiodynamic prep_inhibitor->eis calc_ie Calculate Inhibition Efficiency (%) weight_loss->calc_ie analyze_tafel Tafel Plot Analysis (i_corr, E_corr) potentiodynamic->analyze_tafel analyze_nyquist Nyquist/Bode Plot Analysis (R_ct, C_dl) eis->analyze_nyquist conclusion Comparative Analysis and Mechanism Elucidation calc_ie->conclusion analyze_tafel->conclusion analyze_nyquist->conclusion surface_analysis Surface Characterization (SEM, AFM, etc.) surface_analysis->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

Logical Relationship: Adsorption and Corrosion Inhibition

adsorption_mechanism inhibitor Amine Hydrochloride (in corrosive solution) adsorption Adsorption on Metal Surface inhibitor->adsorption metal Metal Surface metal->adsorption film Formation of a Protective Film adsorption->film inhibition Corrosion Inhibition film->inhibition

Caption: Adsorption mechanism of amine inhibitors on a metal surface.

References

Evaluating 2-Ethylhexylamine Hydrochloride as a Ligand in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of catalytic organic synthesis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. While 2-ethylhexylamine and its hydrochloride salt are widely recognized as versatile chemical intermediates and reagents, their application as primary ligands in catalysis is less documented.[1] This guide provides a comparative evaluation of the potential catalytic efficiency of 2-ethylhexylamine hydrochloride as a ligand, juxtaposed with established, high-performance ligands in the context of palladium-catalyzed cross-coupling reactions.

The Role of Amines in Catalysis: Reagents vs. Ligands

Typically, primary alkylamines such as 2-ethylhexylamine serve as nucleophilic reagents in C-N bond-forming reactions, including the renowned Buchwald-Hartwig amination.[1][2][3] In these reactions, the catalytic activity is predominantly governed by sophisticated phosphine ligands or N-heterocyclic carbenes (NHCs) that stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.[4][5][6]

However, recent research has illuminated the role of amine ligands in the activation of palladium(II) precatalysts. A study on (phosphine)Pd(amine)Cl₂ complexes revealed that the structure of the amine ligand significantly influences the catalytic activity, with primary n-alkylamines yielding highly active catalysts.[7] This suggests that while not a conventional choice, primary amines like 2-ethylhexylamine could potentially function as ligands, influencing the overall catalytic performance.

Comparative Analysis of Ligand Performance

Table 1: Hypothetical Comparison of Ligand Performance in Suzuki-Miyaura Coupling

Performance Metric2-Ethylhexylamine HCl (Hypothetical)SPhos (Buchwald Ligand)IPr (NHC Ligand)
Reaction Yield Likely low to moderateHigh to excellentHigh to excellent
Turnover Number (TON) Expected to be lowHighHigh
Turnover Frequency (TOF) Expected to be lowHighHigh
Substrate Scope Potentially narrowBroadBroad
Catalyst Stability Low to moderateHighVery high
Cost LowHighModerate to high

This table is a projection based on the general properties of simple amine ligands versus specialized phosphine and NHC ligands.

Experimental Protocol for Ligand Evaluation

To empirically determine the catalytic efficiency of this compound as a ligand, a standardized experimental protocol is necessary. The following methodology outlines a procedure for a comparative study in a Suzuki-Miyaura cross-coupling reaction.

Objective: To evaluate the catalytic efficiency of this compound as a ligand in the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid, and compare its performance against SPhos.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-bromotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Magnetic stirrer and hotplate

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, to a reaction vial, add Pd(OAc)₂ (1 mol%) and the ligand (this compound or SPhos, 2.2 mol%).

    • Add anhydrous toluene to dissolve the components.

    • Stir the mixture for 15 minutes at room temperature to allow for complex formation.

  • Reaction Setup:

    • To the vial containing the pre-formed catalyst, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Add the internal standard (dodecane, 0.5 mmol).

    • Seal the vial and remove it from the glovebox.

  • Reaction Execution:

    • Place the vial on the pre-heated hotplate stirrer set to 100 °C.

    • Stir the reaction mixture vigorously for a predetermined time (e.g., 2, 4, 8, and 24 hours).

  • Analysis:

    • At each time point, withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot with a small amount of water and extract with diethyl ether.

    • Analyze the organic layer by GC to determine the yield of the product (4-methylbiphenyl) relative to the internal standard.

    • Calculate the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / time).

  • Comparison:

    • Run parallel reactions using this compound and SPhos as ligands under identical conditions.

    • Plot the yield versus time for each ligand.

    • Compare the final yields, TONs, and TOFs to evaluate the relative catalytic efficiency.

Visualizing Catalytic Processes

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OR)2 (Base) E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Ligand Evaluation

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis prep1 Weigh Pd(OAc)2 and Ligand prep2 Add Anhydrous Toluene prep1->prep2 prep3 Stir for 15 min prep2->prep3 react1 Add Reagents: Aryl Halide, Boronic Acid, Base prep3->react1 Transfer Catalyst Solution react2 Heat and Stir (e.g., 100 °C) react1->react2 react3 Take Aliquots at Time Intervals react2->react3 analysis1 Quench and Extract react3->analysis1 analysis2 GC Analysis analysis1->analysis2 analysis3 Calculate Yield, TON, TOF analysis2->analysis3 conclusion Conclusion analysis3->conclusion Compare Ligand Performance

Caption: Workflow for the comparative evaluation of ligand efficiency.

Conclusion

While this compound is an important industrial chemical, its role as a primary, efficiency-driving ligand in catalysis is not established. Based on current understanding, it is unlikely to compete with specialized phosphine and NHC ligands in demanding cross-coupling reactions. However, its potential to act as an activating ligand in certain precatalyst systems warrants further investigation. The provided experimental protocol offers a clear and robust framework for researchers to quantitatively assess its catalytic efficiency and contribute valuable data to this area.

References

Spectroscopic Analysis for the Structural Confirmation of 2-Ethylhexylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of 2-Ethylhexylamine hydrochloride. By presenting experimental data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the verification of this compound. For comparative analysis, spectral data for its free base form, 2-Ethylhexylamine, as well as other primary amine hydrochlorides such as propylamine hydrochloride and butylamine hydrochloride, are included.

Structural Elucidation Through Spectroscopic Data

The structural confirmation of this compound (C₈H₁₉N·HCl) relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular structure, from the identification of functional groups to the specific arrangement of atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. The hydrochloride salt of a primary amine is expected to show characteristic absorption bands that differ from its free amine form.

Table 1: Comparison of FTIR Spectral Data (cm⁻¹)

Functional GroupThis compound2-Ethylhexylamine (Free Base)Propylamine HydrochlorideButylamine Hydrochloride
N⁺-H StretchBroad, ~3000-28003380, 3290 (two bands)Broad, ~3000-2800Broad, ~3000-2800
C-H Stretch2958, 2927, 28582957, 2925, 28572965, 2935, 28782959, 2872
N⁺-H Bend~1600-1500~1600~1600-1500~1600-1500
C-N Stretch~1200-1000~1100~1200-1000~1200-1000

Note: Specific peak values for this compound are based on typical spectra for primary amine hydrochlorides and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The protonation of the amine group in the hydrochloride salt leads to characteristic downfield shifts of adjacent protons and carbons.

Table 2: Comparison of ¹³C NMR Spectral Data (ppm)

Carbon AtomThis compound2-Ethylhexylamine (Free Base)Propylamine HydrochlorideButylamine Hydrochloride
C1 (-CH₂-N⁺H₃)~45-50~45.7~42.5~40.0
C2 (-CH-)~38-42~39.5~25.5~33.5
C3 (-CH₂)~30-35~31.3~11.0~20.0
C4 (-CH₂)~28-32~29.1-~13.5
C5 (-CH₂)~22-26~23.5--
C6 (-CH₃)~13-15~14.2--
C7 (-CH₂-CH)~23-27~24.1--
C8 (-CH₃)~10-12~11.2--

Note: Chemical shifts for this compound are estimated based on the free base and typical effects of protonation. Exact values can be found on spectral databases like ChemicalBook.

Table 3: Comparison of ¹H NMR Spectral Data (ppm)

ProtonThis compound2-Ethylhexylamine (Free Base)Propylamine HydrochlorideButylamine Hydrochloride
-N⁺H₃~8.0-9.0 (broad)~1.5 (broad)~8.2 (broad)~8.3 (broad)
-CH₂-N⁺H₃~2.8-3.2~2.6~2.9 (t)~2.9 (t)
-CH-~1.5-1.9~1.4--
-CH₂-~1.2-1.6~1.3~1.7 (sextet)~1.6 (quintet)
-CH₃~0.8-1.0~0.9~1.0 (t)~0.9 (t)

Note: Chemical shifts for this compound are predicted based on related structures. The broadness of the N⁺H₃ signal is a key characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the analysis would typically be performed on the free base after appropriate sample preparation. The mass spectrum of 2-Ethylhexylamine is characterized by a base peak at m/z 30, resulting from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom.[1]

Table 4: Key Mass Spectrometry Data for 2-Ethylhexylamine

FeatureObservationInterpretation
Molecular Ion (M⁺)m/z 129Molecular weight of the free base
Base Peakm/z 30[CH₂NH₂]⁺ fragment from α-cleavage
Other Fragmentsm/z 44, 57, 70, 84, 112Fragments from cleavage at various points in the alkyl chain

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures.

FTIR Spectroscopy
  • Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid. Liquid samples like 2-Ethylhexylamine can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the amine hydrochloride is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is crucial as the N-H protons are exchangeable and may not be observed in protic deuterated solvents like D₂O. For the free amine, CDCl₃ is a common solvent. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry
  • Sample Preparation: Amine hydrochlorides are not typically volatile enough for direct analysis by techniques like electron ionization (EI). The sample is often neutralized to the free amine before introduction into the mass spectrometer. This can be achieved by dissolving the salt in a suitable solvent and adding a base, followed by extraction of the free amine.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., EI for the volatile free amine or Electrospray Ionization (ESI) for direct analysis of the salt in solution) is used.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The logical flow for the structural confirmation of this compound using spectroscopic methods is outlined below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Sample 2-Ethylhexylamine HCl Prep_FTIR Prepare KBr Pellet / ATR Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Neutralize to Free Base Sample->Prep_MS FTIR FTIR Spectroscopy Prep_FTIR->FTIR NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR MS Mass Spectrometry Prep_MS->MS Data_FTIR Identify Functional Groups (N+-H, C-H, C-N) FTIR->Data_FTIR Data_NMR Determine C-H Framework & Proton Environment NMR->Data_NMR Data_MS Confirm Molecular Weight & Fragmentation Pattern MS->Data_MS Confirmation Structural Confirmation Data_FTIR->Confirmation Data_NMR->Confirmation Data_MS->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The collective data from FTIR, NMR, and Mass Spectrometry provide a robust and definitive confirmation of the structure of this compound. By comparing the obtained spectra with data from the free amine and other simple primary amine hydrochlorides, researchers can confidently verify the identity and purity of their sample. The characteristic spectral features, including the broad N⁺-H stretches in the IR, the downfield shifts in the NMR, and the specific fragmentation in the mass spectrum, serve as reliable fingerprints for this compound.

References

Performance Showdown: 2-Ethylhexylamine Hydrochloride in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the choice of solvent can profoundly impact reaction outcomes, influencing everything from solubility and stability to reaction kinetics. 2-Ethylhexylamine hydrochloride, a key intermediate, is frequently employed in various synthetic pathways. This guide provides a comprehensive performance evaluation of this compound across a spectrum of solvent media, offering a comparative analysis with common alternatives, supported by available data and detailed experimental protocols to aid in solvent selection and process optimization.

Executive Summary

This guide reveals that while this compound demonstrates favorable solubility in polar protic solvents, its performance in polar aprotic and nonpolar media varies significantly. Compared to tertiary amine hydrochlorides like Triethylamine hydrochloride and Diisopropylethylamine hydrochloride, this compound, as a primary amine salt, exhibits distinct reactivity profiles. The selection of an appropriate solvent is therefore critical and should be guided by the specific requirements of the chemical transformation, including desired solubility, reaction rate, and stability of the amine salt.

Performance Comparison: Solubility at a Glance

The solubility of an amine salt is a critical parameter for its effective use in solution-based reactions. Below is a comparative summary of the available solubility data for this compound and its alternatives in various solvent media at ambient temperature.

Table 1: Solubility of Amine Hydrochlorides in Different Solvent Media

SolventSolvent TypeThis compound ( g/100 mL)Triethylamine Hydrochloride ( g/100 mL)Diisopropylethylamine Hydrochloride ( g/100 mL)
WaterPolar ProticSoluble (exact value not readily available)144[1][2]Slightly Soluble[3][4]
MethanolPolar ProticData not availableVery Soluble[5]Slightly Soluble[3][4]
EthanolPolar ProticData not availableVery Soluble[5][6]Data not available
AcetonePolar AproticData not available18.2[6]Data not available
Dimethylformamide (DMF)Polar AproticData not availableData not availableData not available
Dimethyl Sulfoxide (DMSO)Polar AproticData not availableData not availableSlightly Soluble[3][4]
ChloroformNonpolarData not availableVery Soluble[5][7]Data not available

Note: "Data not available" indicates that specific quantitative data was not found in publicly accessible literature. "Very Soluble" and "Slightly Soluble" are based on qualitative descriptions.

The free base, 2-Ethylhexylamine, is reported to be slightly soluble in water and miscible with most organic solvents[8]. The hydrochloride salt is expected to have enhanced solubility in polar solvents.

In-Depth Performance Analysis

Solubility Profile

This compound, being an ammonium salt, is anticipated to exhibit its highest solubility in polar protic solvents like water and lower alcohols, where the solvent can effectively solvate the charged species through hydrogen bonding and dipole-dipole interactions. Its solubility is expected to decrease in polar aprotic solvents and be significantly lower in nonpolar solvents.

In contrast, Triethylamine hydrochloride, a tertiary amine salt, demonstrates high solubility in a range of polar solvents, including water, ethanol, and even the less polar chloroform[1][5][6][7]. Diisopropylethylamine hydrochloride, another tertiary amine salt, is noted to have limited solubility in water, DMSO, and methanol[3][4]. This difference in solubility profiles highlights the influence of the alkyl group structure on the solvation of the ammonium ion.

Stability and Reactivity Considerations

The stability of amine hydrochlorides in solution is crucial for consistent reaction performance. In protic solvents, the ammonium cation of this compound is stabilized by hydrogen bonding. However, the choice of solvent can also influence its reactivity.

  • Protic Solvents: In protic media, the amine hydrochloride can exist in equilibrium with the free amine. The extent of this equilibrium depends on the pKa of the amine and the acidity of the solvent. For reactions where the free amine is the active nucleophile, a solvent that facilitates the release of the free amine may be desirable.

  • Aprotic Solvents: In aprotic solvents, the amine hydrochloride may be less soluble but the free amine, if present, can be a more potent nucleophile due to reduced solvation of the lone pair.

Primary amine hydrochlorides, such as this compound, have two protons on the nitrogen atom which can participate in hydrogen bonding and can be abstracted. This makes them potentially more reactive in certain reactions, such as amide formation, compared to tertiary amine hydrochlorides which lack N-H protons[9][10]. Tertiary amines like triethylamine and diisopropylethylamine are primarily used as non-nucleophilic bases to scavenge acids formed during a reaction[11][12].

The workflow for evaluating the suitability of this compound for a specific application is outlined below:

G A Define Reaction Requirements (e.g., required solubility, desired reactivity) B Consult Solubility Data (Table 1) A->B C Select Candidate Solvents B->C D Evaluate Stability (Experimental Protocol 2) C->D E Assess Reaction Kinetics (Comparative Study) C->E F Optimize Solvent System D->F E->F

Caption: Logical workflow for solvent selection.

Experimental Protocols

To address the gaps in available quantitative data and to allow for a thorough in-house evaluation, the following detailed experimental protocols are provided.

Experimental Protocol 1: Determination of Solubility of this compound

Objective: To quantitatively determine the solubility of this compound in various organic solvents.

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., methanol, ethanol, acetone, DMF, DMSO, chloroform), analytical grade

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of each solvent in separate vials.

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After 24 hours, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to sediment the excess solid.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) without disturbing the solid pellet.

  • Quantitative Analysis:

    • HPLC Method:

      • Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

      • Analyze the diluted sample by HPLC to determine the concentration of this compound. A reverse-phase C18 column is often suitable. The mobile phase could be a mixture of acetonitrile and water with a suitable buffer. Detection can be achieved at a low UV wavelength (e.g., ~200-215 nm) or using a Charged Aerosol Detector (CAD) if the analyte lacks a strong chromophore.

    • UV-Vis Spectrophotometry (if applicable):

      • If this compound exhibits sufficient UV absorbance at a specific wavelength, a calibration curve can be prepared using standard solutions of known concentrations.

      • The absorbance of the diluted supernatant is measured, and the concentration is determined from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.

The general workflow for this protocol is as follows:

G A Add excess 2-EHA·HCl to solvent B Equilibrate for 24h at constant temperature A->B C Centrifuge to separate solid and supernatant B->C D Withdraw and dilute supernatant C->D E Analyze concentration (HPLC or UV-Vis) D->E F Calculate Solubility E->F

Caption: Experimental workflow for solubility determination.

Experimental Protocol 2: Assessment of Thermal Stability in Solution

Objective: To evaluate the thermal stability of this compound in a chosen solvent over time.

Materials:

  • A solution of this compound in the selected solvent at a known concentration.

  • Heating block or oven with precise temperature control.

  • Vials with screw caps.

  • ¹H NMR spectrometer or HPLC system.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the solvent of interest at a typical reaction concentration.

    • Divide the solution into several vials.

  • Thermal Stress:

    • Place the vials in a heating block or oven at a relevant temperature (e.g., 50 °C, 80 °C).

    • At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), remove one vial and allow it to cool to room temperature.

  • Analysis:

    • ¹H NMR Spectroscopy:

      • Acquire a ¹H NMR spectrum of the initial solution (time 0) and the samples at each time point.

      • Compare the spectra, looking for the appearance of new signals or changes in the integration of the characteristic peaks of this compound, which would indicate degradation. The protons adjacent to the nitrogen atom are particularly sensitive to changes in the molecule's structure.

    • HPLC Analysis:

      • Analyze the initial and time-point samples by HPLC.

      • Monitor the peak area of this compound and look for the appearance of any new peaks that could be degradation products. A decrease in the main peak area over time indicates instability.

  • Data Interpretation:

    • Plot the concentration or peak area of this compound as a function of time to determine the degradation rate.

Conclusion

The performance of this compound is intricately linked to the solvent medium. While it offers a reactive primary amine functionality, its utility is dependent on achieving adequate solubility and stability in the chosen solvent system. For applications requiring high solubility in polar protic environments, it remains a viable option. However, for reactions in less polar or aprotic media, alternatives such as Triethylamine hydrochloride or Diisopropylethylamine hydrochloride, despite their different reactivity profiles, may offer advantages in terms of solubility. The provided experimental protocols empower researchers to generate the specific data needed to make informed decisions for their unique synthetic challenges, ultimately leading to more robust and efficient chemical processes.

References

Comparing top-down and bottom-up nanoparticle synthesis using 2-Ethylhexylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the method of nanoparticle synthesis is a critical determinant of the final product's characteristics and performance. The two primary strategies, top-down and bottom-up, offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these approaches. While the query specified an interest in 2-Ethylhexylamine hydrochloride, a thorough review of available scientific literature reveals a significant lack of specific experimental data or established protocols detailing its use in either top-down or bottom-up nanoparticle synthesis.

One chemical supplier notes that this compound can be synthesized into fine, crystalline micro- or nanoparticles through conventional solution-phase or mechanochemical methods.[1] However, detailed experimental parameters and the specific role of this compound in forming nanoparticles (e.g., as a precursor, capping agent, or surfactant) are not available in the reviewed literature.

Therefore, this guide will focus on a general comparison of top-down and bottom-up synthesis methodologies, providing a foundational understanding for researchers.

At a Glance: Top-Down vs. Bottom-Up Synthesis

FeatureTop-Down ApproachBottom-Up Approach
Principle Breaking down bulk materials into nanosized particles.[2][3]Building nanoparticles from atomic or molecular precursors.[3]
Starting Material Bulk solids.Atoms, molecules, or ions in liquid or gas phase.
Common Techniques Mechanical Milling/Ball Milling, Laser Ablation, Lithography, Sputtering.[2]Sol-Gel Synthesis, Chemical Vapor Deposition (CVD), Hydrothermal Synthesis, Co-precipitation, Green Synthesis.
Advantages - Suitable for large-scale production. - Simpler and well-established techniques.- Precise control over particle size, shape, and composition. - Can produce more complex and uniform nanostructures. - Often results in nanoparticles with fewer surface defects.
Disadvantages - Limited control over particle size and shape distribution. - Can introduce surface defects and contamination.[2] - High energy consumption.- Often more complex and slower processes. - May require specialized equipment and controlled environments. - Scaling up production can be challenging.
Resulting Nanoparticles Often have a broader size distribution and may have surface imperfections.Typically have a narrow size distribution and well-defined surface chemistry.

Experimental Methodologies: An Overview

Top-Down Approach: Mechanical Milling

Mechanical milling is a widely used top-down technique that involves the use of a high-energy ball mill to grind bulk materials into nanoparticles.[2]

Experimental Protocol (Generalized):

  • The bulk material (e.g., a metal or ceramic powder) is placed in a hardened steel or tungsten carbide vial along with several hardened steel or tungsten carbide balls.

  • The vial is sealed in a controlled atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • The vial is then subjected to high-energy milling for a predetermined duration. The intense mechanical forces from the colliding balls lead to repeated fracturing and cold welding of the powder particles, eventually reducing their size to the nanoscale.

  • Process parameters such as milling speed, time, ball-to-powder ratio, and milling atmosphere are optimized to control the final particle size and properties.

  • After milling, the nanoparticle powder is collected for characterization.

Bottom-Up Approach: Sol-Gel Synthesis

The sol-gel process is a versatile bottom-up method that involves the creation of a "sol" (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a "gel" (a solid network with liquid-filled pores).

Experimental Protocol (Generalized for Silica Nanoparticles):

  • A precursor, such as tetraethyl orthosilicate (TEOS), is hydrolyzed by mixing it with water and a mutual solvent like ethanol. An acid or base catalyst is typically added to control the hydrolysis and condensation rates.

  • The hydrolysis reaction leads to the formation of silicic acid (Si(OH)4).

  • Condensation reactions then occur between the silicic acid molecules, forming siloxane bridges (-Si-O-Si-) and releasing water or alcohol. This results in the formation of a sol of silica nanoparticles.

  • With further condensation, the sol particles link together to form a continuous three-dimensional network, resulting in the formation of a gel.

  • The gel is then aged to strengthen the network and dried to remove the solvent, yielding solid silica nanoparticles. The drying conditions can be controlled to influence the final porosity and surface area of the nanoparticles.

Visualizing the Synthesis Workflows

The following diagrams illustrate the generalized workflows for top-down and bottom-up nanoparticle synthesis.

TopDown_Workflow Bulk_Material Bulk Material Energy_Input High Energy Input (e.g., Mechanical Milling, Laser Ablation) Bulk_Material->Energy_Input Size_Reduction Size Reduction Energy_Input->Size_Reduction Nanoparticles Nanoparticles Size_Reduction->Nanoparticles Characterization Characterization (TEM, SEM, XRD) Nanoparticles->Characterization

Caption: Generalized workflow for top-down nanoparticle synthesis.

BottomUp_Workflow Precursors Atomic/Molecular Precursors (in solution or gas phase) Chemical_Reaction Chemical Reaction (e.g., Hydrolysis, Reduction) Precursors->Chemical_Reaction Nucleation Nucleation Chemical_Reaction->Nucleation Growth Controlled Growth Nucleation->Growth Nanoparticles Nanoparticles Growth->Nanoparticles Stabilization Stabilization (Capping Agents) Nanoparticles->Stabilization Purification Purification Stabilization->Purification Characterization Characterization (TEM, DLS, UV-Vis) Purification->Characterization

Caption: Generalized workflow for bottom-up nanoparticle synthesis.

Concluding Remarks

The choice between top-down and bottom-up synthesis methods is dictated by the specific application, desired nanoparticle characteristics, and economic considerations. Top-down methods are often favored for their simplicity and scalability, making them suitable for producing large quantities of nanoparticles for applications where precise size and shape control are less critical. In contrast, bottom-up approaches offer unparalleled control over nanoparticle properties, which is essential for advanced applications in areas like targeted drug delivery, diagnostics, and catalysis.

While the role of this compound in nanoparticle synthesis remains largely undocumented in peer-reviewed literature, the fundamental principles of top-down and bottom-up methodologies provide a robust framework for the development of novel nanomaterials. Future research may yet uncover specific applications for this and other compounds as precursors, surfactants, or capping agents in the ever-evolving field of nanotechnology.

References

Enhancing Perovskite Solar Cell Stability: A Comparative Guide to 2-Ethylhexylamine Hydrochloride Derivatives and Alternative Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists vested in the advancement of renewable energy technologies, the long-term stability of perovskite solar cells (PSCs) remains a critical hurdle to their commercial viability. While achieving high power conversion efficiencies (PCEs) has been a significant milestone, the intrinsic instability of perovskite materials in the face of environmental stressors such as moisture, heat, and light necessitates the development of effective stabilization strategies. Additive engineering, particularly the incorporation of functional organic molecules, has emerged as a promising avenue to passivate defects, enhance hydrophobicity, and improve the overall durability of PSCs.

This guide provides a comparative analysis of the potential efficacy of 2-Ethylhexylamine hydrochloride (2-EHA-HCl) derivatives and other commonly employed additives in enhancing the stability of perovskite solar cells. While direct and extensive research on 2-EHA-HCl in PSCs is emerging, its structural characteristics as a branched, long-chain alkylammonium halide suggest a strong potential for effective surface passivation and stability enhancement, drawing parallels from more widely studied analogues.

The Role of Long-Chain Alkylammonium Halides in Perovskite Stability

Long-chain organic cations, such as the 2-ethylhexylammonium cation, play a crucial role in improving the stability of perovskite films. When introduced into the perovskite structure, typically as a surface treatment or an additive to the precursor solution, these bulky cations can form a low-dimensional (2D) or quasi-2D perovskite capping layer on top of the primary 3D perovskite film. This layer acts as a protective barrier, offering several key advantages:

  • Defect Passivation: The amine group of the organic cation can coordinate with undercoordinated lead (Pb²⁺) ions on the perovskite surface, which are common defect sites that act as non-radiative recombination centers. By passivating these defects, the charge carrier lifetime is prolonged, leading to improved cell efficiency and stability.

  • Enhanced Hydrophobicity: The long, hydrophobic alkyl chains (like the 2-ethylhexyl group) create a moisture-repellent surface, mitigating the degradation of the perovskite layer, which is highly sensitive to water.

  • Structural Stabilization: The formation of a 2D/3D heterostructure can help to stabilize the crystal structure of the underlying 3D perovskite, preventing phase transitions and decomposition.

Comparative Performance of Stability-Enhancing Additives

While specific data for 2-EHA-HCl is limited in publicly available literature, the performance of structurally similar long-chain alkylammonium halides and other state-of-the-art additives provides a strong benchmark for its potential efficacy. The following table summarizes the performance of PSCs treated with various additives compared to a control device without any additive.

Additive/TreatmentPerovskite CompositionDevice ArchitectureKey Performance MetricsStability Results
Control (No Additive) (MA,FA)PbI₃-basedn-i-pPCE: ~18-19%Significant degradation under humidity and thermal stress.
n-Octylammonium Iodide (OAI) (MACl)₀.₃₃FA₀.₉₉MA₀.₀₁Pb(I₀.₉₉Br₀.₀₁)₃n-i-pPCE: up to 20.2%[1]Improved resistance to recombination.[1]
Hexylammonium Iodide (HAI) Cs₀.₂FA₀.₈Pb(I₀.₈Br₀.₂)₃n-i-pIncreased Voc and FFReduced recombination rates and suppressed hysteresis.
Phenethylammonium Iodide (PEAI) Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃n-i-pPCE: ~18.5%Retained 90% of initial PCE after 1000h in ambient dark storage (60% RH).
Guanidinium (GA) Salts Cs₀.₀₅(FA₀.₈₃(MA₁₋ₓGAₓ)₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃n-i-pPCE: up to 20.29%Enhanced thermal and operational stability.

Experimental Protocols

The successful integration of stability-enhancing additives requires precise control over the fabrication process. Below are generalized experimental protocols for the fabrication of perovskite solar cells and the application of alkylammonium halide additives.

Perovskite Solar Cell Fabrication (n-i-p Architecture)

A standard fabrication process for a planar n-i-p perovskite solar cell involves the sequential deposition of several layers on a transparent conductive oxide (TCO) coated glass substrate (e.g., FTO or ITO).

  • Substrate Cleaning: The TCO substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to ensure a hydrophilic surface.

  • Electron Transport Layer (ETL) Deposition: A compact layer of an n-type metal oxide, typically TiO₂ or SnO₂, is deposited onto the TCO substrate. This is often done by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 450-500 °C for TiO₂).

  • Perovskite Layer Deposition: The perovskite precursor solution (containing lead halides and organic ammonium halides) is spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). An anti-solvent dripping step is often employed during spin-coating to induce rapid crystallization and form a uniform film. The film is then annealed at a moderate temperature (e.g., 100-150 °C).

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, commonly Spiro-OMeTAD doped with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: Finally, a metal contact (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Application of this compound (or similar) Additives

There are two primary methods for incorporating long-chain alkylammonium halide additives:

  • In-situ (Bulk) Incorporation: The 2-EHA-HCl is dissolved in the perovskite precursor solution at a specific molar ratio before the spin-coating step. This method incorporates the additive throughout the bulk of the perovskite film.

  • Post-treatment (Surface) Application: After the 3D perovskite film is formed and annealed, a solution of 2-EHA-HCl in a suitable solvent (e.g., isopropanol) is spin-coated onto the perovskite surface. This is followed by a short annealing step to promote the formation of a 2D capping layer.

Visualization of Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G Signaling Pathway of Perovskite Defect Passivation cluster_perovskite Perovskite Surface Pb_defect Undercoordinated Pb²⁺ Defect Passivation Defect Passivation Pb_defect->Passivation Alkylamine 2-Ethylhexylamine Cation (R-NH₃⁺) Alkylamine->Passivation Coordinates with Reduced_Recombination Reduced Non-Radiative Recombination Passivation->Reduced_Recombination Improved_Performance Enhanced PCE & Stability Reduced_Recombination->Improved_Performance G Experimental Workflow for PSC Fabrication with Additive Start Start Substrate_Cleaning 1. Substrate Cleaning Start->Substrate_Cleaning ETL_Deposition 2. ETL Deposition Substrate_Cleaning->ETL_Deposition Perovskite_Deposition 3. Perovskite Deposition ETL_Deposition->Perovskite_Deposition Additive_Application 3a. Additive Application (in-situ or post-treatment) Perovskite_Deposition->Additive_Application HTL_Deposition 4. HTL Deposition Additive_Application->HTL_Deposition Electrode_Deposition 5. Electrode Deposition HTL_Deposition->Electrode_Deposition Characterization 6. Device Characterization (J-V, Stability Testing) Electrode_Deposition->Characterization End End Characterization->End G Logical Relationship of Comparative Study cluster_additives Additive Candidates Goal Enhance PSC Stability Approach Additive Engineering Goal->Approach 2EHA 2-Ethylhexylamine HCl (Hypothesized) Approach->2EHA OAI n-Octylammonium Iodide Approach->OAI PEAI Phenethylammonium Iodide Approach->PEAI GA Guanidinium Salts Approach->GA Performance_Metrics Performance Metrics (PCE, V-oc, J-sc, FF, Stability) 2EHA->Performance_Metrics OAI->Performance_Metrics PEAI->Performance_Metrics GA->Performance_Metrics

References

Comparative properties of 2-Ethylhexylamine hydrochloride and bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Ethylhexylamine Hydrochloride and bis(2-Ethylhexyl)amine for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the physicochemical, spectral, and toxicological properties of this compound and bis(2-ethylhexyl)amine. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in compound selection and handling.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethylhexylamine and bis(2-ethylhexyl)amine is presented below. Data for this compound is inferred from the properties of the free amine, as direct experimental data is limited in the searched literature. The hydrochloride salt is expected to be a solid with higher water solubility and a higher melting point compared to its free amine form.

Property2-Ethylhexylaminebis(2-Ethylhexyl)amine
Molecular Formula C8H19N[1][2][3][4][5]C16H35N[6][7]
Molecular Weight 129.25 g/mol [1][2][4]241.46 g/mol [6][7][8][9]
Appearance Colorless liquid[2][4][10]Clear, colorless liquid[7][8][11]
Odor Ammonia-like, fishy[1][2][4][10]Slight ammonia-like odor[7][8][11]
Boiling Point 169 °C at 760 mmHg[1][5]123 °C at 5 mmHg[6][9][11]; 157-159 °C at 27 hPa[12][13]
Melting Point -76 °C[1][5]< -60 °C[13]
Density 0.789 g/cm³ at 20 °C[1][10]0.805 g/mL at 25 °C[6][9][11]
Solubility in Water 2.5 g/L at 20 °C[1]0.014 g/L[13]
Vapor Pressure 1.6 hPa at 20 °C[1]0.0023 hPa at 20 °C[13]
Flash Point 50-52 °C[5][10]130 °C[13]
Refractive Index 1.4295-1.4315[5]n20/D 1.443[6][9][11]
LogP 2.82[14]7.3[15]

Spectral Data

Spectral data is crucial for the identification and characterization of chemical compounds.

Spectral Data2-Ethylhexylaminebis(2-Ethylhexyl)amine
¹H NMR Spectra available.[5][16]Spectra available.[17]
¹³C NMR Spectra available.[5]Spectra available.[18][19]
IR Spectra available.[5]Spectra available.[17]
Mass Spectrometry Spectra available.[4][5]Spectra available.[7][17]

Toxicological Data

Understanding the toxicological profile of a substance is essential for safety and handling.

Toxicological Data2-Ethylhexylaminebis(2-Ethylhexyl)amine
Oral LD50 (Rat) 450 mg/kg[1][14]1008 mg/kg[20]
Dermal LD50 (Rabbit) 600 µL/kg[1]956 mg/kg[15][20]
Inhalation LC50 (Rat) < 1.548 mg/L (4 h)[14]0.91 mg/L (4 h)[20]
Skin Irritation Causes severe irritation and possible burns.[1]Causes severe skin burns.[7][21]
Eye Irritation Causes severe irritation and possible eye burns.[1]Causes serious eye damage.[7][15][20]
GHS Hazard Statements Flammable liquid and vapor, Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled.[4][21]Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, Toxic if inhaled, Very toxic to aquatic life with long-lasting effects.[7][15][20][21][22]

Experimental Protocols

Synthesis of 2-Ethylhexylamine

A representative synthesis of 2-ethylhexylamine involves the reductive amination of 2-ethylhexanal. A general procedure is as follows:

  • Reaction Setup : A mixture of 2-ethyl-hexan-1-ol (650 parts), a reduced nickel catalyst on kieselguhr (300 parts, 60% nickel), and sodium bicarbonate (7 parts) is heated to 140°C in a suitable reactor.[23]

  • Amination : Ammonia gas is passed through the well-stirred suspension at a rate at which it is consumed by the reaction.[23]

  • Reaction Completion and Workup : The reaction is typically complete after 8 hours.[23] The product mixture is then worked up by distillation to isolate 2-ethylhexylamine.[23] This process can also yield di- and tri-2-ethylhexylamine as byproducts.[23]

Another method involves the amination of 2-ethylhexanol using a ruthenium catalyst.

  • Catalyst System : A reaction vessel is charged with 2-ethylhexanol, urea, a ruthenium catalyst such as [(Cp)RuCl(dppe)], a supporting ligand like diphenylphosphinopropane (dppp), and a base (e.g., K2CO3) in a solvent like diglyme.[3][24]

  • Reaction Conditions : The autoclave is sealed, flushed with an inert gas (e.g., argon), and heated to 160°C for 12 hours.[3][24]

  • Product Analysis : After cooling, the products are analyzed by gas chromatography.[3][24]

Synthesis of bis(2-Ethylhexyl)amine

bis(2-Ethylhexyl)amine can be synthesized via the reductive amination of 2-ethylhexanal with 2-ethylhexylamine or by direct reaction of 2-ethylhexanal with ammonia under specific conditions. A general procedure for its preparation from 2-ethylhexanal and an amine is described in the context of preparing tertiary amines:

  • Reaction Setup : A stirring autoclave is charged with the secondary amine (in this case, for a related synthesis, bis(2-ethylhexyl)amine itself is used to make the tertiary amine) and a palladium on carbon (Pd/C) catalyst.[25] The reactor is flushed with nitrogen.

  • Reaction Conditions : A low hydrogen pressure is applied, and the mixture is heated to the reaction temperature (e.g., 100-170°C).[25] 2-ethylhexanal is then added continuously or in portions. The reaction is carried out at an elevated pressure (e.g., 20-100 bar).[25]

  • Monitoring and Workup : The reaction progress is monitored by gas chromatography.[25] After the reaction, the catalyst is allowed to settle, and the product is separated.[25]

A method for obtaining di-(2-ethyl-hexyl)-amine from tri-(2-ethyl-hexyl)-amine has also been described.[26] This involves the cleavage of the tertiary amine hydrochloride.[26]

Comparative Workflow

The following diagram illustrates a logical workflow for the comparative analysis of this compound and bis(2-ethylhexyl)amine.

G Comparative Analysis Workflow cluster_0 Compound Information Gathering cluster_1 Property Analysis cluster_2 Experimental Protocols cluster_3 Comparative Evaluation A 2-Ethylhexylamine Hydrochloride C Physicochemical Properties A->C D Spectral Data A->D E Toxicological Profile A->E B bis(2-Ethylhexyl)amine B->C B->D B->E H Data Summarization (Tables) C->H D->H E->H F Synthesis Methodology G Analytical Procedures F->G I Application Suitability Assessment H->I

Caption: Workflow for the comparative analysis of chemical compounds.

This guide provides a foundational comparison of this compound and bis(2-ethylhexyl)amine based on available data. Researchers should always consult comprehensive safety data sheets and perform their own risk assessments before handling these chemicals.

References

Safety Operating Guide

Safe Disposal of 2-Ethylhexylamine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Ethylhexylamine hydrochloride, emphasizing immediate safety protocols and logistical planning.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Always inspect gloves for any signs of damage before use.[3][4]
Eye Protection Chemical safety goggles or a face shield must be worn to protect against splashes.[1][5]
Body Protection A laboratory coat or other protective clothing is necessary to prevent skin contact.[1][5]
Respiratory Protection All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors or mists.[4][6]
Step-by-Step Disposal Protocol

The standard and recommended method for the disposal of this compound is to manage it as hazardous chemical waste through a licensed and certified professional waste disposal service.[3][4][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. [3][7]

Experimental Protocol: Waste Collection and Storage

  • Waste Segregation : Designate a specific, clearly labeled hazardous waste container for this compound waste. To prevent potentially hazardous reactions, do not mix this waste with other chemicals, especially incompatible materials like strong oxidizing agents, acids, or bases.[4][7][8]

  • Container Requirements : The waste container must be chemically compatible with the amine hydrochloride salt.[8][9] It should be in good condition, free from leaks or damage, and have a secure, tightly fitting lid.[8][9] Whenever possible, use the original container, provided it is intact.[4][8]

  • Labeling : The waste container must be accurately and clearly labeled. According to EPA and OSHA regulations, the label must include:

    • The words "Hazardous Waste."[8][9]

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[9]

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").[10]

    • The date when the waste was first added to the container (accumulation start date).[9]

    • The name and contact information of the principal investigator or laboratory manager.[9]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[8][9] The storage area should have secondary containment to control any potential spills.[9] Ensure that incompatible wastes are stored separately.[8]

  • Arranging for Disposal : Once the container is full or the accumulation time limit is approaching (regulations may vary, but a common timeframe is up to one year for partially filled containers in a satellite accumulation area), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[7][8] Maintain all necessary documentation, such as waste profiles and manifests, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[9][11]

Emergency Procedures for Spills

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[4] Remove all sources of ignition.[4] Wearing the appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[4] Collect the absorbed material and place it into a designated hazardous waste container for disposal.[4] Do not allow the spilled material to enter drains or waterways.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final removal by a licensed waste disposal service.

G cluster_prep Preparation and Handling cluster_collection Waste Collection and Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Chemical Fume Hood) A->B C Designate a Specific Hazardous Waste Container B->C Begin Waste Collection D Segregate from Incompatible Wastes C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) D->E F Store Securely in Satellite Accumulation Area with Secondary Containment E->F G Contact EHS or Licensed Waste Disposal Company for Pickup F->G Container Full or Time Limit Reached H Complete and Retain All Required Documentation G->H I Professional Disposal via Incineration or Other Approved Method H->I S1 Evacuate Area and Ensure Ventilation S2 Contain Spill with Non-Combustible Absorbent S1->S2 S3 Collect and Place in Hazardous Waste Container S2->S3

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Ethylhexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Ethylhexylamine hydrochloride. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Operational Plan: Handling and Storage

Proper handling and storage of this compound are paramount to prevent exposure and accidents. The following procedures should be strictly followed:

Engineering Controls:

  • Work in a well-ventilated area.[1] The use of a chemical fume hood is recommended.

  • Provide emergency shower and eyewash facilities in the immediate work area.

Personal Protective Equipment (PPE):

  • Always wear appropriate personal protective equipment.[1] This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. For detailed PPE specifications, refer to the data table below.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Avoid creating dust if the hydrochloride form is a solid.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Store separately from incompatible materials such as strong acids and oxidizing agents.[1][2]

Quantitative Data Summary

ParameterValueSource
Physical State White to Almost white wax-like solid[3]
Signal Word Warning[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P260, P271, P280, P301+P310, P304+P340, P305+P351+P338, P405[4]
Flash Point 140 °F (for 2-Ethylhexylamine)[5]
Autoignition Temperature 563 °F (for 2-Ethylhexylamine)[5]

Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[1]

  • Decontaminate: Flush the area with water.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste materials, including contaminated absorbents and personal protective equipment, must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a suitable, labeled, and tightly sealed container.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Spill Response

Spill_Response_Workflow Workflow for this compound Spill cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect with Non-Sparking Tools contain->collect containerize Place in Labeled Waste Container collect->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose

Caption: Workflow for a this compound Spill.

References

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Retrosynthesis Analysis

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2-Ethylhexylamine hydrochloride

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